molecular formula C21H23N3O6 B608407 KZR-504

KZR-504

货号: B608407
分子量: 413.4 g/mol
InChI 键: QYDASSGXBXGRBS-CKJXQJPGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KZR-504 is a potent and highly selective inhibitor of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) subunit. This compound is of interest for the treatment of autoimmune disease.

属性

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDASSGXBXGRBS-CKJXQJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KZR-504: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KZR-504 is a highly selective, irreversible inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cells by inflammatory stimuli. Its distinct catalytic activity plays a crucial role in shaping the adaptive immune response through antigen presentation and cytokine signaling. This compound's targeted inhibition of the LMP2 subunit offers a nuanced approach to modulating immune responses, with potential therapeutic applications in autoimmune diseases and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on cellular signaling pathways, and summarizing key preclinical data.

Core Mechanism of Action: Selective Inhibition of the Immunoproteasome LMP2 Subunit

This compound is a dipeptide epoxyketone that demonstrates high potency and selectivity for the LMP2 (β1i) subunit of the immunoproteasome.[1] This selectivity is critical to its mechanism of action, allowing for targeted modulation of immunoproteasome activity while sparing the constitutive proteasome found in most other cell types. The constitutive proteasome is essential for general protein homeostasis, and its inhibition can lead to broad cellular toxicity.

The immunoproteasome's catalytic core is composed of three distinct subunits: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), which replace their constitutive counterparts (β5, β2, and β1). These subunits confer altered proteolytic specificity, favoring the generation of peptides with C-terminal hydrophobic or basic residues that are optimal for binding to Major Histocompatibility Complex (MHC) Class I molecules.[2] By selectively inhibiting LMP2, this compound disrupts the normal processing of intracellular antigens, thereby influencing the subsequent adaptive immune response.

Quantitative Data on Potency and Selectivity

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the key IC50 values, demonstrating its high selectivity for LMP2.

Target SubunitIC50 ValueReference
LMP2 (β1i)51 nM[1]
LMP7 (β5i)4.274 µM[1]
β5 (Constitutive)>10 µM[1]

Impact on Cellular Signaling Pathways

The inhibition of LMP2 by this compound has significant downstream effects on intracellular signaling cascades that are pivotal in the immune response.

Modulation of M2 Macrophage Polarization

One of the key observed effects of this compound is its ability to modulate the phenotype of M2 macrophages. M2 macrophages, often referred to as "alternatively activated" macrophages, are typically associated with anti-inflammatory responses and tissue repair. However, in the context of cancer, they can contribute to an immunosuppressive tumor microenvironment.

Studies have shown that this compound treatment leads to a significant reduction in the expression of key M2 macrophage markers, Chitinase-3-like 3 (Chil3) and Arginase-1 (Arg1).[3][4] This suggests that LMP2 activity is crucial for maintaining the M2 phenotype.

Below is a diagram illustrating the proposed signaling pathway.

M2_Macrophage_Polarization cluster_0 M0 Macrophage cluster_1 M2 Polarization M0 M0 Macrophage IL4_IL13 IL-4 / IL-13 STAT6 STAT6 Phosphorylation IL4_IL13->STAT6 LMP2 Immunoproteasome (LMP2 subunit) STAT6->LMP2 Chil3_Arg1 Chil3 & Arg1 Gene Expression LMP2->Chil3_Arg1 KZR504 This compound KZR504->LMP2 Inhibition M2_Phenotype M2 Phenotype (Immunosuppressive) Chil3_Arg1->M2_Phenotype

This compound inhibits LMP2, disrupting M2 macrophage polarization.
Influence on NF-κB and STAT Signaling

The immunoproteasome has been implicated in the regulation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways, both of which are central to inflammatory and immune responses. While the precise role of LMP2 in NF-κB activation is still under investigation, its involvement in processing proteins that regulate these pathways is an active area of research.[1][5][6] Selective inhibition of LMP2 by this compound may therefore modulate the activity of these transcription factors, leading to altered expression of pro-inflammatory cytokines and other immune mediators.

The following diagram depicts the general relationship between the immunoproteasome and these signaling pathways.

NFkB_STAT_Signaling cluster_0 Upstream Signals cluster_1 Intracellular Signaling cluster_2 Nuclear Events Cytokines Inflammatory Cytokines (e.g., IFN-γ, TNF-α) IKK IKK Complex Cytokines->IKK JAK JAK Cytokines->JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Gene_Expression Target Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression translocates to nucleus STAT STAT JAK->STAT phosphorylates STAT->Gene_Expression translocates to nucleus LMP2 Immunoproteasome (LMP2 subunit) LMP2->IkB degrades KZR504 This compound KZR504->LMP2 Inhibition

This compound's inhibition of LMP2 may impact NF-κB and STAT signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Proteasome Activity Assay

This assay is used to determine the inhibitory activity (IC50) of this compound against specific proteasome subunits.[2][3]

  • Cell Lysate Preparation:

    • Cells (e.g., C26 colon adenocarcinoma cells) are harvested and washed with phosphate-buffered saline (PBS).

    • Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM MgCl2, 1 mM DTT, and 0.5 mM EDTA.

    • The lysate is centrifuged to remove cellular debris, and the supernatant containing the proteasomes is collected.

  • Fluorogenic Substrate Assay:

    • The cell lysate is incubated with a fluorogenic peptide substrate specific for the LMP2 subunit (e.g., Ac-Pro-Ala-Leu-AMC).

    • This compound is added at various concentrations.

    • The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the substrate cleavage.

The following diagram outlines the workflow for the proteasome activity assay.

Proteasome_Activity_Assay Start Start Cell_Culture Cell Culture (e.g., C26 cells) Start->Cell_Culture Lysis Cell Lysis and Lysate Preparation Cell_Culture->Lysis Incubation Incubate Lysate with Fluorogenic Substrate (Ac-Pro-Ala-Leu-AMC) Lysis->Incubation Add_Inhibitor Add this compound (Varying Concentrations) Incubation->Add_Inhibitor Measurement Measure Fluorescence (Fluorometer) Add_Inhibitor->Measurement Calculation Calculate IC50 Value Measurement->Calculation End End Calculation->End

Workflow for determining the IC50 of this compound.
M2 Macrophage Polarization and Gene Expression Analysis

This protocol is used to assess the effect of this compound on the polarization of macrophages and the expression of M2 markers.[3][4]

  • Macrophage Differentiation and Polarization:

    • Bone marrow-derived macrophages (BMDMs) are isolated from mice.

    • BMDMs are differentiated into M0 macrophages by culturing with M-CSF.

    • M0 macrophages are then polarized towards the M2 phenotype by stimulation with IL-4 and IL-13 in the presence or absence of this compound.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the polarized macrophages.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed using primers specific for Chil3, Arg1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of Chil3 and Arg1 is calculated to determine the effect of this compound.

Conclusion

This compound represents a promising therapeutic agent that acts through a highly specific mechanism of action: the inhibition of the LMP2 subunit of the immunoproteasome. This targeted approach allows for the modulation of key immune processes, including M2 macrophage polarization and potentially NF-κB and STAT signaling, with a favorable selectivity profile over the constitutive proteasome. The preclinical data summarized in this guide highlight the potential of this compound in diseases where the immunoproteasome plays a pathogenic role. Further research into the detailed molecular consequences of LMP2 inhibition will continue to elucidate the full therapeutic potential of this compound.

References

An In-depth Technical Guide to KZR-504: A Selective LMP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and in other cells upon exposure to inflammatory cytokines.[1] It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[1] Inhibition of the immunoproteasome, and specifically LMP2, has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50SpeciesReference
LMP2 (β1i)51 nMHuman--INVALID-LINK--
LMP7 (β5i)4.274 μMHuman--INVALID-LINK--
β5 (constitutive)> 10 μMHuman--INVALID-LINK--

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Pharmacodynamic Properties of this compound
ParameterValueSpeciesDosingTissueReference
Target Inhibition>50%Mouse>1 mg/kgSpleen, Liver, Kidney--INVALID-LINK--
Brain PenetrationLowMouseNot specifiedBrain--INVALID-LINK--

This table summarizes the ability of this compound to engage its target in a living organism.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, reconstructed from the primary literature.

Protocol 1: Proteasome Activity Assay

Objective: To determine the inhibitory activity (IC50) of this compound against specific proteasome subunits.

Materials:

  • Purified human 20S immunoproteasome and constitutive proteasome

  • Fluorogenic peptide substrates specific for each subunit (e.g., Ac-PAL-AMC for LMP2)

  • This compound

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, purified proteasome, and the diluted this compound or DMSO (vehicle control).

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate.

  • Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

(This protocol is based on standard methodologies for assessing proteasome inhibition as described in Johnson HWB, et al. ACS Med Chem Lett. 2017)

Protocol 2: In Vivo Target Occupancy Study in Mice

Objective: To assess the extent of LMP2 inhibition by this compound in various tissues in vivo.

Materials:

  • Female C57BL/6 mice

  • This compound formulated for in vivo administration

  • Vehicle control

  • Tissue homogenization buffer

  • Proteasome activity probe (e.g., a biotinylated proteasome inhibitor)

  • Streptavidin-HRP conjugate

  • Western blot reagents and equipment

Procedure:

  • Administer this compound or vehicle to mice via the desired route (e.g., intravenous or subcutaneous).

  • At a specified time point post-administration, euthanize the mice and harvest tissues of interest (e.g., spleen, liver, kidney, brain).

  • Homogenize the tissues in lysis buffer to prepare protein lysates.

  • Determine the protein concentration of each lysate.

  • Incubate a portion of the lysate with a proteasome activity probe that covalently binds to the active sites of proteasome subunits.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with streptavidin-HRP to detect the biotinylated probe bound to the uninhibited proteasome subunits.

  • Visualize the bands using a chemiluminescence detection system. The reduction in band intensity in the this compound-treated samples compared to the vehicle control indicates the degree of target inhibition.

(This protocol is a generalized representation of in vivo target engagement studies as suggested by the data in Johnson HWB, et al. ACS Med Chem Lett. 2017)

Mandatory Visualizations

LMP2 Signaling Pathway

The Epstein-Barr virus (EBV)-encoded Latent Membrane Protein 2A (LMP2A) activates several downstream signaling pathways that promote cell survival and proliferation while inhibiting apoptosis.[4] this compound, by inhibiting the LMP2 subunit of the immunoproteasome, can modulate these pathways.

LMP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LMP2A LMP2A Lyn Lyn LMP2A->Lyn Syk Syk LMP2A->Syk Nedd4_Itchy Nedd4/Itchy LMP2A->Nedd4_Itchy PI3K PI3K Lyn->PI3K Syk->PI3K Akt Akt PI3K->Akt JNK_SAPK JNK/SAPK Akt->JNK_SAPK ERK_MAPK ERK-MAPK Akt->ERK_MAPK Wnt_beta_catenin Wnt/β-catenin Akt->Wnt_beta_catenin CellGrowth Cell Growth JNK_SAPK->CellGrowth ApoptosisInhibition Apoptosis Inhibition JNK_SAPK->ApoptosisInhibition DifferentiationInhibition Differentiation Inhibition JNK_SAPK->DifferentiationInhibition ERK_MAPK->CellGrowth ERK_MAPK->ApoptosisInhibition ERK_MAPK->DifferentiationInhibition Wnt_beta_catenin->CellGrowth Wnt_beta_catenin->ApoptosisInhibition Wnt_beta_catenin->DifferentiationInhibition

Caption: Simplified LMP2A signaling cascade.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a selective inhibitor like this compound.

KZR504_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_tox Safety and Toxicology Assay Proteasome Activity Assay Selectivity Selectivity Profiling Assay->Selectivity Determine IC50 CellAssay Cell-Based Assays Selectivity->CellAssay Confirm Cellular Activity PK Pharmacokinetics CellAssay->PK Lead Candidate Selection PD Pharmacodynamics (Target Occupancy) PK->PD Establish Dose-Exposure-Response Efficacy Efficacy in Disease Models PD->Efficacy Evaluate Therapeutic Potential Tox Toxicology Studies Efficacy->Tox Assess Safety Profile

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its high selectivity for the LMP2 subunit of the immunoproteasome. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug development. Further investigation into the full therapeutic potential of this compound in various autoimmune and oncology models is warranted.

References

KZR-504: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective small molecule inhibitor of the immunoproteasome subunit, Low Molecular Mass Polypeptide 2 (LMP2 or β1i). Developed as a research tool, this compound has been instrumental in elucidating the specific role of LMP2 in immune responses and has informed the development of next-generation immunoproteasome inhibitors for autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. It plays a crucial role in processing proteins for antigen presentation and is involved in cytokine production and T-cell differentiation. The immunoproteasome is composed of three catalytic subunits: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i).

This compound is a dipeptidic epoxyketone that acts as a covalent inhibitor of the LMP2 subunit. By selectively targeting LMP2, this compound allows for the specific investigation of this subunit's function in the broader context of the immune response. Research involving this compound has been pivotal in demonstrating that selective inhibition of LMP2 alone has minimal impact on the production of pro-inflammatory cytokines.[1] This finding has underscored the therapeutic strategy of targeting multiple immunoproteasome subunits simultaneously for a more robust anti-inflammatory effect, a concept that led to the development of dual LMP7/LMP2 inhibitors like KZR-616 (zetomipzomib).[2]

Downstream Signaling Pathway: Wnt/β-catenin

Inhibition of LMP2 has been shown to impact the Wnt/β-catenin signaling pathway. Under certain pathological conditions, such as cerebral ischemia, LMP2 inhibition can lead to the upregulation of Wnt-3a and β-catenin proteins. This pathway is critical for maintaining the integrity of the blood-brain barrier.

G KZR504 This compound LMP2 LMP2 (β1i) Inhibition KZR504->LMP2 Wnt3a Wnt-3a Upregulation LMP2->Wnt3a beta_catenin β-catenin Upregulation Wnt3a->beta_catenin BBB_integrity Blood-Brain Barrier Integrity beta_catenin->BBB_integrity

This compound's impact on the Wnt/β-catenin signaling pathway.

Quantitative Data

The selectivity and potency of this compound have been characterized through various in vitro and in vivo studies.

In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human proteasome subunits.

SubunitIC50 (µM)
LMP2 (β1i) 0.051
LMP7 (β5i)4.274
MECL-1 (β2i)>25
β1c46.35
β5c>25
β2c>25

Data sourced from studies on human cell lysates.[1]

In Vitro Cytokine Inhibition

Studies on lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) have shown that selective inhibition of LMP2 with this compound has minimal effect on the production of various pro-inflammatory cytokines.

CytokineThis compound IC50 (µM)
IL-12/23 p40>9.7
TNF-α>25
IL-6>19.2
GM-CSF>25
IL-8>25
IL-1β>25

Data reported as the mean from n=4.[1]

In Vivo Target Engagement

In vivo studies in mice have demonstrated that this compound is a selective and potent inhibitor of LMP2.

ParameterResult
LMP2 Inhibition >50% target inhibition achieved at >1 mg/kg
Tissue PenetrationAll tissues tested except brain

Nominal dose of 1 mg/kg administered to mice.[1]

Experimental Protocols

While specific protocols for this compound in autoimmune models are not extensively published, the following are representative methodologies based on studies with similar immunoproteasome inhibitors, such as ONX 0914.

Representative In Vivo Efficacy Study in a Murine Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Animal Model:

  • DBA/1J mice, 8-10 weeks old.

  • Collagen-Induced Arthritis (CIA) is induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.

Compound Formulation and Administration:

  • This compound is formulated in a vehicle such as 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (B86180) (pH 6.0).

  • Administer this compound via subcutaneous (s.c.) injection at a dose range of 1-10 mg/kg. Dosing can be performed daily or on alternate days, starting from the onset of clinical signs of arthritis.

Experimental Groups:

  • Vehicle control group.

  • This compound treatment group(s) (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).

  • Positive control group (e.g., methotrexate).

Efficacy Endpoints:

  • Clinical Scoring: Monitor mice daily for signs of arthritis and score based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint rigidity).

  • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Collect blood samples for measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies using ELISA.

ProCISE Assay for Proteasome Active Site Occupancy

Objective: To quantitatively measure the in vivo occupancy of proteasome active sites by this compound.

Methodology:

  • Following in vivo administration of this compound, collect tissues or blood from mice.

  • Prepare cell lysates and incubate with a cocktail of pan-reactive proteasome affinity probes.

  • Separate the proteasome subunits by liquid chromatography and analyze by mass spectrometry to determine the extent of probe binding, which is inversely proportional to the occupancy by the inhibitor.

Mandatory Visualizations

Immunoproteasome Inhibitor Discovery and Development Workflow

The development of immunoproteasome inhibitors like this compound follows a structured workflow from initial discovery to preclinical evaluation.

cluster_discovery Discovery cluster_preclinical Preclinical Development a Target Identification (Immunoproteasome) b Library Screening (e.g., epoxyketones) a->b c Hit Identification b->c d Lead Optimization (e.g., this compound) c->d e In Vitro Characterization (Potency, Selectivity) d->e f In Vivo Efficacy Models (Autoimmune Diseases) e->f g Safety & Toxicology f->g

A representative workflow for the discovery and preclinical development of an immunoproteasome inhibitor.
Logical Relationship of this compound in Immunoproteasome Inhibitor Development

This compound's development as a highly selective LMP2 inhibitor was a critical step in understanding the requirements for therapeutic efficacy, ultimately leading to the development of dual-subunit inhibitors.

cluster_research Research Findings cluster_development Therapeutic Strategy KZR504 This compound (Selective LMP2 Inhibitor) LMP2_inhibition Selective LMP2 Inhibition KZR504->LMP2_inhibition Cytokine_effect Minimal Effect on Pro-inflammatory Cytokines LMP2_inhibition->Cytokine_effect Dual_inhibition Hypothesis: Dual Subunit Inhibition Required for Efficacy Cytokine_effect->Dual_inhibition Informs KZR616 Development of KZR-616 (Dual LMP7/LMP2 Inhibitor) Dual_inhibition->KZR616

References

KZR-504: A Technical Overview of its Selective Inhibition of Immunoproteasome Subunits LMP2 and LMP7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KZR-504, a selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2). The document details its inhibitory activity against LMP2 and its anti-target, LMP7, presenting key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Data: this compound IC50 Values

This compound demonstrates significant selectivity for the LMP2 subunit of the immunoproteasome over the LMP7 subunit. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target Subunit This compound IC50 Value
LMP2 (β1i)51 nM[1]
LMP7 (β5i)4.274 µM[1]

This pronounced difference in potency underscores the high selectivity of this compound for LMP2.

Experimental Protocols

While specific, detailed protocols for the determination of this compound IC50 values are proprietary, the following methodologies represent standard industry practices for such assessments.

Biochemical Assay for Immunoproteasome Subunit Inhibition

This type of assay directly measures the enzymatic activity of purified immunoproteasome subunits in the presence of an inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated LMP2 and LMP7.

General Procedure:

  • Preparation of Reagents:

    • Purified human or murine immunoproteasome subunits (LMP2 and LMP7).

    • Fluorogenic peptide substrates specific for each subunit. For example, Ac-PAL-AMC is a substrate exclusively cleaved by LMP2, while substrates like Suc-LLVY-AMC can be used to measure the chymotrypsin-like activity of LMP7.

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% BSA, and 0.02% SDS).

    • This compound is serially diluted to a range of concentrations.

  • Assay Performance:

    • The purified immunoproteasome subunit is incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).

    • The fluorogenic substrate is added to the mixture.

    • The enzymatic reaction, which releases a fluorescent molecule (e.g., AMC), is monitored over time using a fluorescence plate reader (λex = ~350-380 nm; λem = ~440-460 nm).

  • Data Analysis:

    • The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence signal progression.

    • The percentage of inhibition at each this compound concentration is determined relative to a vehicle control (e.g., DMSO).

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based Assay for Proteasome Activity and Viability

Cell-based assays provide insights into the inhibitor's activity within a cellular context.

Objective: To assess the effect of this compound on proteasome activity and cell viability in relevant cell lines.

General Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Culture:

    • Cells of hematopoietic origin (e.g., lymphocytes), which constitutively express the immunoproteasome, are cultured in multiwell plates.

  • Compound Treatment:

    • Cells are treated with a range of this compound concentrations and incubated for a specified duration.

  • Viability Assessment:

    • An equal volume of CellTiter-Glo® Reagent is added to each well.[2][3]

    • The plate is mixed on an orbital shaker to induce cell lysis.[4]

    • After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a luminometer.[3][4] The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.[2][5]

  • Data Analysis:

    • The viability IC50 value is determined by plotting the percentage of viable cells against the log of this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Biological Context

LMP2 and LMP7 are catalytic subunits of the immunoproteasome, a variant of the constitutive proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with inflammatory cytokines like interferon-γ (IFNγ).[1] The immunoproteasome plays a crucial role in processing intracellular proteins for presentation on MHC class I molecules, thereby initiating adaptive immune responses.[6]

Antigen Presentation Pathway

The canonical pathway for antigen presentation involves the degradation of intracellular proteins by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the cell surface to cytotoxic T lymphocytes. The immunoproteasome, with its distinct catalytic subunits LMP2, LMP7, and MECL-1, generates a different repertoire of peptides compared to the constitutive proteasome, which is often more efficient for MHC class I antigen presentation.

Antigen_Presentation_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Intracellular Protein Ubiquitin Ubiquitin Protein->Ubiquitin Ubiquitination Ub_Protein Ubiquitinated Protein Ubiquitin->Ub_Protein Immunoproteasome Immunoproteasome (LMP2, LMP7, MECL-1) Ub_Protein->Immunoproteasome Degradation Peptides Peptides Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I TAP->MHC_I Loading MHC_Peptide MHC I - Peptide Complex MHC_I->MHC_Peptide MHC_Peptide_Surface MHC I - Peptide Complex MHC_Peptide->MHC_Peptide_Surface Transport Cell_Membrane T_Cell Cytotoxic T-Cell MHC_Peptide_Surface->T_Cell Antigen Presentation NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation Ub_IkB Ubiquitinated IκB IkB->Ub_IkB Ubiquitination NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Immunoproteasome Immunoproteasome (LMP2, LMP7) Ub_IkB->Immunoproteasome Degradation KZR504 This compound KZR504->Immunoproteasome Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Activation

References

KZR-504: A Technical Guide to its Role in Antigen Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KZR-504, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), and its role in the critical process of antigen presentation. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome, a multi-catalytic protease complex responsible for the degradation of intracellular proteins.[1] Unlike the constitutive proteasome found in most cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and in other cells upon exposure to inflammatory cytokines.[1][2] It plays a crucial role in the adaptive immune response, particularly in the processing of intracellular antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules.[3][4]

The immunoproteasome is composed of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5).[1] This subunit exchange alters the cleavage specificity of the proteasome, favoring the production of peptide fragments with C-terminal hydrophobic or basic residues, which are optimal for binding to MHC class I molecules.[5]

This compound is a novel, highly selective small molecule inhibitor of the LMP2 subunit of the immunoproteasome.[2] Its specificity allows for the targeted modulation of immunoproteasome activity, making it a valuable tool for studying the role of LMP2 in immune processes and a potential therapeutic agent for autoimmune diseases.

Quantitative Data: In Vitro Potency and Selectivity of this compound

The inhibitory activity of this compound against various proteasome subunits has been quantified, demonstrating its high selectivity for LMP2.

Target SubunitIC50 (nM)
LMP2 (β1i) 51
LMP7 (β5i)4,274

Data sourced from Johnson HWB, et al. ACS Med Chem Lett. 2017.[2]

This high degree of selectivity for LMP2 over other catalytic subunits of both the immunoproteasome and the constitutive proteasome underscores the potential of this compound for targeted immunomodulation with potentially fewer off-target effects.

Mechanism of Action: this compound and Antigen Presentation

The primary mechanism by which this compound influences the immune system is through the inhibition of the LMP2 subunit, thereby altering the process of MHC class I antigen presentation.

The MHC Class I Antigen Presentation Pathway

The presentation of intracellular antigens on MHC class I molecules is a fundamental process for the detection and elimination of virus-infected or cancerous cells by cytotoxic T lymphocytes (CTLs). The pathway can be summarized as follows:

  • Protein Degradation: Intracellular proteins, including viral and tumor-associated proteins, are targeted for degradation by the proteasome. In immune cells, the immunoproteasome is the primary machinery for this process.

  • Peptide Generation: The immunoproteasome cleaves these proteins into smaller peptide fragments. The cleavage preferences of the immunoproteasome subunits, particularly LMP2 and LMP7, are critical for generating peptides of the appropriate length and with the correct C-terminal anchor residues for MHC class I binding.[5]

  • Peptide Transport: The generated peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6]

  • MHC Class I Loading: Within the ER, peptides are loaded onto newly synthesized MHC class I molecules.

  • Cell Surface Presentation: The stable peptide-MHC class I complexes are then transported to the cell surface, where they are presented to CD8+ CTLs.

Role of LMP2 in Antigen Processing

The LMP2 subunit, also known as β1i, possesses caspase-like activity and preferentially cleaves after acidic residues. While the role of LMP2 in generating specific T-cell epitopes has been a subject of investigation, its incorporation into the proteasome is known to influence the overall cleavage pattern and the repertoire of peptides available for MHC class I presentation.[3][7] Studies have shown that the LMP2 subunit can directly influence both MHC class I-restricted antigen presentation and class I surface expression.[3][7]

Impact of this compound on the Antigen Presentation Pathway

As a highly selective inhibitor of LMP2, this compound is expected to directly modulate the catalytic activity of the immunoproteasome. By inhibiting LMP2, this compound can alter the pool of peptides generated from the degradation of intracellular proteins. This can lead to a shift in the repertoire of antigens presented on the cell surface, potentially reducing the presentation of certain self-antigens that may be involved in autoimmune responses.

dot

Antigen_Presentation_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Intracellular Protein Immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) Protein->Immunoproteasome Degradation Peptides Peptide Fragments Immunoproteasome->Peptides Cleavage KZR504 This compound KZR504->Immunoproteasome Inhibits LMP2 TAP TAP Transporter Peptides->TAP TAP_ER TAP MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_Presented Presented Antigen Peptide_MHC->MHC_Presented Transport TAP_ER->MHC_I Peptide Loading CTL Cytotoxic T Lymphocyte (CTL) MHC_Presented->CTL Recognition

Caption: MHC Class I Antigen Presentation Pathway and the Point of this compound Intervention.

Effect on Cytokine Production

Interestingly, despite the central role of the immunoproteasome in immune signaling, selective inhibition of LMP2 by this compound has been observed to have little to no effect on the production of pro-inflammatory cytokines.[2] This suggests that the primary immunomodulatory effect of this compound is mediated through the alteration of antigen presentation rather than direct suppression of cytokine signaling pathways.

Experimental Protocols

This section provides a detailed methodology for a key type of experiment used to characterize the activity of this compound.

Proteasome Active Site Occupancy Assay (ProCISE)

The ProCISE (Proteasome Constitutive and Immunoproteasome Subunit Enzyme-Linked Immunosorbent Assay) is a method used to quantify the activity and occupancy of specific proteasome subunits.

Objective: To determine the in vitro and in vivo inhibition of LMP2 and other proteasome subunits by this compound.

Materials:

  • Cell lysates or tissue homogenates

  • This compound

  • Biotinylated proteasome active-site probe

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • Substrate for HRP (e.g., TMB)

  • Microplate reader

  • Antibodies specific for each proteasome subunit (LMP2, LMP7, β5, etc.)

  • ELISA plates

Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.

  • Inhibitor Treatment: Incubate the lysates with varying concentrations of this compound for a specified time at 37°C. For in vivo studies, tissues are collected from animals previously treated with this compound.

  • Probe Labeling: Add a biotinylated active-site probe to the treated lysates. This probe will covalently bind to the active sites of the proteasome subunits that are not occupied by the inhibitor.

  • Capture ELISA:

    • Coat ELISA plates with capture antibodies specific for each proteasome subunit of interest (e.g., anti-LMP2, anti-LMP7).

    • Add the probe-labeled lysates to the wells and incubate to allow the capture of the specific proteasome subunits.

    • Wash the plates to remove unbound material.

  • Detection:

    • Add streptavidin-HRP conjugate to the wells. The streptavidin will bind to the biotinylated probe on the unoccupied proteasome subunits.

    • Wash the plates.

    • Add the HRP substrate and measure the resulting colorimetric signal using a microplate reader.

  • Data Analysis: The signal intensity is inversely proportional to the degree of inhibitor occupancy. Calculate the percentage of inhibition for each subunit at each concentration of this compound to determine the IC50 values.

dot

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay ProCISE Assay cluster_analysis Data Analysis A Cell Lysates or Tissue Homogenates B Incubate with this compound (Varying Concentrations) A->B C Add Biotinylated Active-Site Probe B->C D Capture Proteasome Subunits on Antibody-Coated Plate C->D E Add Streptavidin-HRP D->E F Add HRP Substrate & Measure Signal E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: Experimental Workflow for ProCISE Assay to Determine this compound Activity.

Signaling Pathways and Logical Relationships

The high selectivity of this compound for the LMP2 subunit of the immunoproteasome is a key feature that distinguishes it from broader proteasome inhibitors.

dot

Selective_Inhibition cluster_immunoproteasome Immunoproteasome cluster_constitutive Constitutive Proteasome LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) LMP7 LMP7 (β5i) beta1 β1 beta2 β2 beta5 β5 KZR504 This compound KZR504->LMP2 High Affinity Inhibition KZR504->LMP7 KZR504->beta5

Caption: Selective Inhibition of Immunoproteasome Subunits by this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP2. Its primary role in the context of the immune system is the modulation of MHC class I antigen presentation. By specifically targeting LMP2, this compound alters the repertoire of peptides presented to cytotoxic T lymphocytes, a mechanism that holds therapeutic promise for the treatment of autoimmune diseases. The lack of significant impact on cytokine production suggests a targeted immunomodulatory profile. Further research into the precise effects of this compound on the generation of specific T-cell epitopes will continue to elucidate its full potential as a research tool and therapeutic agent.

References

The Synergistic Role of KZR-504 in Cytokine Modulation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KZR-504 is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), a catalytic subunit of the immunoproteasome. While the immunoproteasome is a key regulator of cytokine production, research indicates that selective inhibition of the LMP2 subunit by this compound alone has a negligible effect on the output of major pro-inflammatory cytokines. However, a significant body of evidence demonstrates that this compound acts synergistically with inhibitors of the LMP7 subunit to potently suppress cytokine release. This technical guide synthesizes the available data on this compound's effect on cytokine production, detailing the experimental evidence for the requirement of dual LMP2 and LMP7 inhibition for robust anti-inflammatory activity.

Introduction to this compound and the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation by inflammatory cytokines like IFN-γ and TNF-α.[1] It plays a crucial role in processing proteins for antigen presentation and in regulating immune responses, including the production of cytokines.[1][2] The catalytic core of the immunoproteasome contains three distinct subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[2]

This compound is a peptide epoxyketone designed as a highly selective inhibitor of the LMP2 subunit.[1] Understanding its impact on cytokine signaling is critical for its therapeutic evaluation in autoimmune and inflammatory diseases.

The Effect of this compound on Cytokine Production

Selective LMP2 Inhibition by this compound

Studies on stimulated human peripheral blood mononuclear cells (PBMCs) have shown that treatment with this compound as a single agent has little to no effect on the production of key pro-inflammatory cytokines.[3][4] This suggests that inhibiting only the LMP2 subunit is insufficient to block the signaling pathways that lead to robust cytokine release.

Synergistic Cytokine Inhibition with Dual LMP2/LMP7 Blockade

The primary mechanism by which this compound influences cytokine production is through co-inhibition with an LMP7 inhibitor.[5][6] Multiple studies have demonstrated that the simultaneous inhibition of both LMP2 and LMP7 is required to achieve potent anti-inflammatory effects and a significant reduction in cytokine expression.[6][7][8][9] This synergistic relationship is the cornerstone of the therapeutic potential of targeting these immunoproteasome subunits. For instance, in a model of transplant arteriosclerosis, the combined administration of this compound with an LMP7-selective inhibitor, KZR-329, led to a reduction in the accumulation of inflammatory cytokines.[9]

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative data from in vitro studies on human PBMCs, illustrating the differential effects of selective and combined immunoproteasome subunit inhibition on cytokine production.

Table 1: Effect of Single vs. Combined Immunoproteasome Inhibition on Cytokine Production in LPS-Stimulated Human PBMCs [3]

Inhibitor TargetCompound(s)ConcentrationTNFα (% of Stimulated Control)IL-6 (% of Stimulated Control)IL-12/23 p40 (% of Stimulated Control)
LMP7 Compound 8125 nM~80%~90%~95%
LMP2 This compound 500 nM ~95% ~100% ~100%
LMP7 + LMP2 Cmpd 8 + this compound 125 nM + 500 nM ~20% ~15% ~10%
LMP7/LMP2/MECL-1ONX 0914250 nM~25%~20%~20%

Table 2: Effect of Single vs. Combined Immunoproteasome Inhibition on Cytokine Production in TCR-Stimulated Human PBMCs [3]

Inhibitor TargetCompound(s)ConcentrationIFNγ (% of Stimulated Control)
LMP7 Compound 8125 nM~75%
LMP2 This compound 500 nM ~100%
LMP7 + LMP2 Cmpd 8 + this compound 125 nM + 500 nM ~10%
LMP7/LMP2/MECL-1ONX 0914250 nM~20%

Data are estimated from published graphical representations and presented as approximate percentages of the stimulated control (LPS or anti-CD3/anti-CD28) to illustrate the relative effects.

Experimental Protocols

In Vitro Cytokine Inhibition Assay with Human PBMCs

This protocol outlines the methodology used to assess the impact of this compound, alone and in combination with an LMP7 inhibitor, on cytokine production.[3]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Inhibitor Treatment: Cells are pre-incubated with the immunoproteasome inhibitors for 1 hour.

    • Vehicle Control: DMSO

    • This compound (LMP2 selective): 500 nM

    • LMP7 selective inhibitor (e.g., Compound 8): 125 nM

    • Combination: this compound (500 nM) + LMP7 inhibitor (125 nM)

  • Cell Stimulation: Following pre-incubation, the PBMCs are stimulated for 24 hours with one of the following:

    • Innate Immune Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL.

    • Adaptive Immune Stimulation (TCR): Plate-bound anti-CD3 antibodies and soluble anti-CD28 antibodies.

  • Supernatant Collection: After the 24-hour stimulation period, the cell culture supernatants are collected by centrifugation.

  • Cytokine Quantification: The concentrations of cytokines (e.g., TNFα, IL-6, IL-12/23 p40, IFNγ) in the supernatants are measured using a multiplex electrochemiluminescent ELISA platform (e.g., Meso Scale Discovery).

  • Data Analysis: Cytokine levels in the inhibitor-treated groups are normalized to the levels in the stimulated vehicle control group to determine the percent inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Immunoproteasome_Pathway cluster_stimulus Inflammatory Stimulus (LPS, etc.) cluster_cell Immune Cell (e.g., Monocyte) Stimulus Stimulus NFkB_Inactive IκB-NF-κB Complex Stimulus->NFkB_Inactive Signal Transduction Immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) NFkB_Inactive->Immunoproteasome IκB Ubiquitination & Degradation NFkB_Active Active NF-κB Nucleus Nucleus NFkB_Active->Nucleus Nuclear Translocation Cytokine_Gene Cytokine Gene Transcription Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, etc.) Cytokine_Gene->Cytokines Translation & Secretion Immunoproteasome->NFkB_Active NF-κB Release

Caption: General role of the immunoproteasome in NF-κB-mediated cytokine production.

Inhibition_Logic cluster_inhibition Inhibition Strategy cluster_pathway Immunoproteasome Activity cluster_outcome Outcome LMP7_Inhibitor LMP7 Inhibitor Partial_Inhibition Partial Pathway Inhibition LMP7_Inhibitor->Partial_Inhibition KZR504 This compound (LMP2 Inhibitor) KZR504->Partial_Inhibition Combined_Inhibition LMP7 Inhibitor + this compound Potent_Inhibition Potent Pathway Inhibition Combined_Inhibition->Potent_Inhibition Minimal_Effect Minimal Effect on Cytokine Production Partial_Inhibition->Minimal_Effect Significant_Reduction Significant Reduction in Cytokine Production Potent_Inhibition->Significant_Reduction Experimental_Workflow start Isolate Human PBMCs pretreat Pre-treat with Inhibitors (1 hr) (this compound +/- LMP7i) start->pretreat stimulate Stimulate with LPS or anti-CD3/CD28 (24 hrs) pretreat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze Cytokines (Multiplex ELISA) collect->analyze end Determine % Inhibition vs. Control analyze->end

References

KZR-504: A Dipeptide-Based Selective Inhibitor of the Immunoproteasome Subunit LMP2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KZR-504 is a potent and highly selective dipeptide epoxyketone inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2 or β1i). Its discovery represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. By selectively targeting a specific catalytic subunit of the immunoproteasome, this compound offers the potential for a more refined immunomodulatory effect with an improved safety profile compared to broader proteasome inhibitors. This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its synthesis and characterization.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in maintaining protein homeostasis. In hematopoietic cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed. The immunoproteasome contains three distinct catalytic β-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5). The immunoproteasome is crucial for processing antigens for presentation by MHC class I molecules and is implicated in the regulation of cytokine production and T-cell differentiation.[1][2]

Dysregulation of the immunoproteasome has been linked to the pathogenesis of various autoimmune diseases. Consequently, selective inhibition of immunoproteasome subunits has emerged as a promising therapeutic strategy.[2] this compound was identified through the screening of a focused library of epoxy ketones, which revealed a series of potent dipeptides.[1][3] Subsequent optimization led to the discovery of this compound (also referred to as compound 12 in scientific literature), a highly selective inhibitor of the LMP2 subunit.[1]

Discovery and Optimization of this compound

The discovery of this compound was a result of a systematic drug discovery campaign aimed at identifying selective inhibitors of the immunoproteasome.

Discovery_Workflow cluster_0 Library Screening cluster_1 Lead Optimization cluster_2 Candidate Selection A Focused Library of Epoxy Ketones B Identification of Potent Dipeptide Hits A->B Screening C Structure-Activity Relationship (SAR) Studies B->C D Improvement of Potency and Selectivity C->D E Enhancement of Physicochemical Properties (Solubility, Stability) D->E F In Vivo Evaluation (Potency, Selectivity) E->F G Selection of this compound F->G

Caption: A logical workflow diagram illustrating the discovery and optimization process of this compound.

The process began with the screening of a focused library of epoxy ketones, which led to the identification of a series of potent dipeptides.[1][3] Through structure-activity relationship (SAR) studies, this dipeptide series was optimized to enhance potency, selectivity, and in vivo stability, culminating in the identification of this compound.[1] A key modification involved the replacement of a p-methoxyphenylalanine residue with serine, which diminished a hydrophobic interaction with a non-target residue and significantly improved solubility and stability while maintaining high selectivity for LMP2.[1]

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor that irreversibly binds to the N-terminal threonine residue in the active site of the LMP2 subunit of the immunoproteasome.[1] By inhibiting the caspase-like activity of the immunoproteasome, this compound can modulate downstream signaling pathways involved in the inflammatory response.

Inhibition of LMP2 has been shown to be a key component in achieving a therapeutic effect in autoimmune disease models.[4] While selective inhibition of LMP7 alone has limited effects, co-inhibition of LMP2 and LMP7 has been demonstrated to impair MHC class I cell surface expression, reduce the secretion of pro-inflammatory cytokines such as IL-6, and affect the differentiation of naïve T helper cells into Th17 cells.[4] This suggests a synergistic role for the inhibition of both subunits in ameliorating autoimmunity.

LMP2_Inhibition_Pathway cluster_0 Immunoproteasome cluster_1 Inhibition cluster_2 Downstream Effects cluster_3 Therapeutic Outcome Proteasome Immunoproteasome (LMP2, MECL-1, LMP7) MHC Decreased MHC Class I Surface Expression Proteasome->MHC Cytokine Reduced Pro-inflammatory Cytokine Production (e.g., IL-6) Proteasome->Cytokine TCell Altered T-Helper Cell Differentiation (Th17) Proteasome->TCell KZR504 This compound KZR504->Proteasome Inhibits LMP2 subunit Outcome Amelioration of Autoimmunity MHC->Outcome Cytokine->Outcome TCell->Outcome

Caption: Signaling pathway illustrating the mechanism of action of this compound and its downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target SubunitIC50 (nM)Reference
LMP2 (β1i)51[1][3]
LMP7 (β5i)4,274[1][3]
β5c>25,000[1]
MECL-1 (β2i)>25,000[1]
β2c>25,000[1]
β1c>25,000[1]

Table 2: In Vivo Activity of this compound

ParameterValueSpeciesReference
Target Inhibition (>50%)>1 mg/kgMouse[1][3]
PermeabilitySignificantly lower than other tested compoundsN/A[1][3]

Experimental Protocols

General Synthesis of Dipeptide Epoxyketone Inhibitors (e.g., this compound)

The synthesis of this compound and similar dipeptide epoxyketones generally follows a multi-step process involving peptide coupling and the formation of the epoxyketone warhead. The following is a generalized protocol based on the synthesis of similar compounds.

Synthesis_Workflow A Amino Acid Starting Materials B Peptide Coupling A->B C Formation of Weinreb Amide B->C D Grignard Reaction C->D E Epoxidation D->E F Purification (e.g., HPLC) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • Protected amino acids (e.g., Boc-Ser(tBu)-OH, Boc-Phe-OH)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Grignard reagent (e.g., isopropenylmagnesium bromide)

  • Oxidizing agent for epoxidation (e.g., m-CPBA or sodium hypochlorite)

  • Deprotection reagents (e.g., TFA)

  • Purification supplies (e.g., HPLC columns, solvents)

Procedure:

  • Peptide Coupling: The protected dipeptide backbone is assembled using standard solution-phase peptide synthesis techniques. The C-terminal amino acid is coupled with the N-terminal amino acid using a suitable coupling reagent and base in an appropriate solvent.

  • Weinreb Amide Formation: The carboxylic acid of the dipeptide is converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.

  • Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as isopropenylmagnesium bromide, to form the corresponding vinyl ketone.

  • Epoxidation: The vinyl ketone is subjected to epoxidation using an oxidizing agent like m-CPBA or sodium hypochlorite (B82951) to yield the epoxyketone.

  • Deprotection: Any remaining protecting groups are removed using appropriate deprotection conditions (e.g., TFA for Boc groups).

  • Purification: The final product, this compound, is purified to a high degree using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The purified compound is characterized by mass spectrometry and NMR to confirm its identity and purity.

Proteasome Constitutive/Immunoproteasome Subunit ELISA (ProCISE) Assay

The ProCISE assay is a quantitative method to measure the specific activity of individual proteasome subunits in cellular lysates.

Materials:

  • Cell lysate (e.g., from MOLT-4 human T cell leukemia cells)

  • Assay buffer (typically Tris-based with ATP and MgCl2)

  • Biotinylated proteasome active site probe

  • Streptavidin-coated plates

  • Antibodies specific for each proteasome subunit (LMP2, LMP7, β5, etc.)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Plate reader

Procedure:

  • Lysate Preparation: Cells are lysed in a buffer that preserves proteasome activity. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Inhibitor Treatment: The cell lysate is incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Probe Labeling: A biotinylated covalent proteasome probe is added to the lysate to label the active proteasome subunits that have not been inhibited by this compound.

  • Capture: The probe-labeled proteasomes are captured on streptavidin-coated microplates.

  • Subunit Detection: The captured proteasomes are then incubated with primary antibodies specific to each of the proteasome subunits of interest.

  • Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added, followed by the addition of a TMB substrate. The colorimetric reaction is stopped, and the absorbance is read on a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly selective and potent dipeptide inhibitor of the immunoproteasome subunit LMP2. Its discovery and characterization have provided a valuable chemical probe to further elucidate the role of LMP2 in immune function and a promising lead compound for the development of targeted therapies for autoimmune diseases. The detailed methodologies and data presented in this technical guide are intended to facilitate further research and development in this important area of medicinal chemistry and immunology.

References

Methodological & Application

KZR-504: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of KZR-504, a highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2 or β1i), for in vitro cell culture applications. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for investigating the role of the immunoproteasome in various biological processes, particularly in immunology and oncology.

Introduction

This compound is a potent and highly selective covalent inhibitor of the LMP2 subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1][2] It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules, thereby influencing T-cell responses and cytokine production.[1][2] this compound's high selectivity for LMP2 over other proteasome subunits, including its constitutive counterpart β1c and the immunoproteasome subunit LMP7 (β5i), makes it a valuable tool for dissecting the specific functions of LMP2.[1][2]

Mechanism of Action

This compound is an epoxyketone-based dipeptide that covalently and irreversibly binds to the N-terminal threonine residue of the LMP2 active site.[2] This binding blocks the caspase-like proteolytic activity of the immunoproteasome. The high selectivity of this compound allows for the specific interrogation of LMP2's role in cellular processes, distinct from the functions of other proteasomal subunits.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Source
LMP2 (β1i)51[1]
LMP7 (β5i)4274[1]
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Human PBMCs
CytokineFold Change vs. Vehicle Control (LPS-stimulated)
TNF-αNo significant effect
IL-6No significant effect
IL-1βNo significant effect
IL-10No significant effect
IL-12p70No significant effect
IFN-γNo significant effect

Data synthesized from studies indicating that selective LMP2 inhibition with this compound has minimal impact on the production of these cytokines in this specific assay, in contrast to broad-spectrum immunoproteasome inhibitors.[2]

Table 3: In Vivo Target Occupancy of this compound
DoseTarget Inhibition in TissueSource
>1 mg/kg>50% LMP2 inhibition (in all tissues tested except brain)[1]

Signaling Pathway

KZR504_Signaling_Pathway This compound Mechanism of Action cluster_proteasome Immunoproteasome LMP7 LMP7 (β5i) LMP2 LMP2 (β1i) Peptides Peptide Fragments LMP2->Peptides Proteolysis (Caspase-like) MECL1 MECL-1 (β2i) KZR504 This compound KZR504->LMP2 Inhibition Ub_Proteins Ubiquitinated Proteins Ub_Proteins->LMP2 Degradation Antigen_Presentation MHC Class I Antigen Presentation Peptides->Antigen_Presentation T_Cell_Response T-Cell Response Modulation Antigen_Presentation->T_Cell_Response KZR504_General_Workflow General Experimental Workflow for this compound Start Seed Cells Prepare_Drug Prepare this compound Working Solutions Start->Prepare_Drug Treat_Cells Treat Cells with this compound and Controls Prepare_Drug->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Analysis Perform Downstream Analysis Incubate->Analysis

References

Application Notes and Protocols for KZR-504 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome.[1] The immunoproteasome is predominantly expressed in cells of hematopoietic origin and is upregulated in other tissues during inflammatory conditions.[2] Its distinct proteolytic activity plays a crucial role in shaping the antigenic repertoire for MHC class I presentation and in regulating cytokine production and immune cell differentiation.[1][2]

These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, with a focus on dosing, administration, and relevant experimental protocols. It is important to note that while this compound is a valuable tool for studying the specific role of LMP2, preclinical studies have shown that for significant anti-inflammatory efficacy in some autoimmune models, co-inhibition of the LMP7 (β5i) subunit is often necessary.[3][4]

Mechanism of Action: Selective LMP2 Inhibition

This compound is an epoxyketone-based irreversible inhibitor that covalently binds to the N-terminal threonine residue of the LMP2 active site.[1] By selectively blocking the caspase-like activity of the immunoproteasome, this compound allows for the targeted investigation of LMP2's role in immune responses.

Selective inhibition of LMP2 alone has been shown to have a limited effect on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] However, its combination with an LMP7 inhibitor demonstrates a synergistic effect, leading to a significant reduction in cytokine secretion and amelioration of disease in autoimmune models.[3][4][5] This suggests a cooperative role for LMP2 and LMP7 in regulating inflammatory pathways. The combined inhibition of LMP2 and LMP7 has been shown to impair T and B cell activation and to reduce the differentiation of pro-inflammatory T helper 17 (Th17) cells.[5][6][7]

Signaling Pathway

LMP2_Inhibition_Pathway cluster_antigen_presentation Antigen Presenting Cell cluster_t_cell T Cell Antigen Antigen Proteasome Immunoproteasome (LMP7, LMP2, MECL-1) Antigen->Proteasome MHC_I MHC Class I Proteasome->MHC_I Peptide Loading Th17_Cell Th17 Cell TCR TCR MHC_I->TCR Antigen Presentation Naive_T_Cell Naive T Cell Naive_T_Cell->Th17_Cell Differentiation IL_17 IL-17 Th17_Cell->IL_17 Secretion Inflammation Inflammation IL_17->Inflammation KZR_504 This compound KZR_504->Proteasome Inhibits LMP2 LMP7_Inhibitor LMP7 Inhibitor LMP7_Inhibitor->Proteasome Inhibits LMP7 note Note: Significant inhibition of Th17 differentiation and cytokine production is observed with dual LMP2 and LMP7 inhibition.

Proposed signaling pathway for this compound action.

Quantitative Data

In Vivo Pharmacodynamics of this compound in Mice

This table summarizes the pharmacodynamic effects of a single intravenous dose of this compound on the activity of proteasome subunits in the blood of BALB/c mice, measured 1 hour post-administration.

CompoundDose (mg/kg)Route% LMP2 Activity Remaining% LMP7 Activity Remaining% β5 Activity Remaining
This compound1i.v.~50%>90%>90%

Data adapted from Johnson et al. (2016).[1]

Efficacy of this compound in a Mouse Model of Arthritis

The following table presents the efficacy of this compound, both alone and in combination with an LMP7 inhibitor (Compound 8), in the collagen antibody-induced arthritis (CAIA) mouse model. Disease severity was assessed using a clinical scoring system (0-4 per paw, maximum score of 16).

Treatment GroupDose (mg/kg)Dosing ScheduleMean Clinical Score (Day 18)
Vehicle-Days 4, 6, 8, 11, 13, 15 (i.v.)~10
This compound5Days 4, 6, 8, 11, 13, 15 (i.v.)~9
LMP7 Inhibitor20Days 4, 6, 8, 11, 13, 15 (i.v.)~8.5
This compound + LMP7 Inhibitor5 + 20Days 4, 6, 8, 11, 13, 15 (i.v.)~2

Data adapted from Johnson et al. (2018).[3]

Experimental Protocols

Formulation and Administration of this compound

Materials:

  • This compound

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sodium citrate (B86180)

  • Water for Injection

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Formulation Protocol (for intravenous injection):

  • Prepare a 10 mM sodium citrate buffer, pH 3.5.

  • In a sterile vial, dissolve SBE-β-CD in the sodium citrate buffer to a final concentration of 10% (w/v).

  • Weigh the required amount of this compound and add it to the SBE-β-CD solution.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • The final solution can be sterile-filtered through a 0.22 µm filter if necessary.

Administration Protocol:

For intravenous (i.v.) administration, inject the formulated this compound solution as a single bolus into the tail vein of the mouse.[3] The volume of injection should be adjusted based on the mouse's body weight (typically 5-10 µL/g).

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol describes the induction of arthritis in BALB/c mice and subsequent treatment with this compound.[3][8]

Materials:

  • Female BALB/c mice (7-8 weeks old)

  • Cocktail of monoclonal antibodies against type II collagen

  • Lipopolysaccharide (LPS)

  • This compound formulated as described above

  • Vehicle control (10% SBE-β-CD in 10 mM sodium citrate, pH 3.5)

Experimental Workflow:

CAIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring Day_0 Day 0: Inject anti-collagen antibody cocktail (i.v.) Day_3 Day 3: Administer LPS (i.p.) Day_0->Day_3 Day_4 Day 4: Initiate treatment with This compound (i.v.) Day_6_15 Days 6, 8, 11, 13, 15: Continue treatment Day_4->Day_6_15 Daily_Monitoring Daily: Clinical scoring of paws (0-4 per paw) Day_18 Day 18: Final assessment Daily_Monitoring->Day_18

Workflow for the CAIA mouse model with this compound treatment.

Procedure:

  • Disease Induction:

    • On day 0, administer a cocktail of anti-type II collagen antibodies intravenously to each mouse.[8]

    • On day 3, administer a lipopolysaccharide (LPS) challenge intraperitoneally to boost the inflammatory response.[8]

  • Treatment:

    • On day 4, once clinical signs of arthritis are observable, randomize the mice into treatment groups.

    • Administer this compound (e.g., 5 mg/kg), vehicle, or other treatment combinations intravenously.[3]

    • Repeat the treatment on days 6, 8, 11, 13, and 15.[3]

  • Monitoring and Assessment:

    • Monitor the mice daily for clinical signs of arthritis.

    • Score each paw on a scale of 0 to 4 based on the degree of swelling and erythema. The scores for all four paws are summed for a total clinical score per mouse.

    • At the end of the study (e.g., day 18), euthanize the mice and collect tissues (e.g., paws, spleen, blood) for further analysis (e.g., histology, cytokine profiling, pharmacodynamic assessment of proteasome activity).

Concluding Remarks

This compound is a valuable research tool for elucidating the specific functions of the immunoproteasome subunit LMP2. The provided protocols and data offer a framework for designing and conducting in vivo studies in mouse models. Researchers should consider the finding that co-inhibition of LMP7 may be necessary to achieve robust anti-inflammatory effects in certain autoimmune disease models. Careful planning of experimental design, including appropriate controls and combination therapies, will be crucial for interpreting the in vivo effects of this compound.

References

Application Notes and Protocols: Preparation of KZR-504 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit, with an IC50 of 51 nM.[1][2][3] It demonstrates significantly less activity against the LMP7 subunit, with an IC50 of 4.274 μM.[1][2] This selectivity makes this compound a valuable tool for investigating the specific roles of the immunoproteasome in various physiological and pathological processes, particularly in the context of autoimmune diseases.[1][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Molecular Weight 413.42 g/mol [1]
CAS Number 1629052-78-3[1]
Solubility in DMSO 100 mg/mL (241.88 mM)[1]
Appearance White to off-white solid[2]
Storage (Solid) -20°C, protect from light[1]
Storage (in DMSO) -80°C for up to 6 months[1]

Experimental Protocol

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO. The principles and calculations can be adapted for other desired concentrations.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

      • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 10 mM x 413.42 g/mol x 0.001 L = 4.1342 mg

  • Weighing this compound:

    • Carefully weigh out 4.13 mg of this compound powder using a calibrated analytical balance.

    • Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution for 5-10 minutes.[1] The solubility of this compound in DMSO is high, but sonication can aid in achieving a clear solution, especially at higher concentrations.[1]

  • Storage:

    • Once the this compound is completely dissolved, the stock solution is ready for use.

    • For short-term storage (days to weeks), store the solution at -20°C.

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Mandatory Visualizations

Signaling Pathway:

KZR504_Mechanism KZR504 This compound LMP2 LMP2 Subunit (Immunoproteasome) KZR504->LMP2 Inhibition (IC50 = 51 nM) Proteasome Proteasome Activity LMP2->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cellular_Processes Downstream Cellular Processes (e.g., Antigen Presentation, Cytokine Production) Protein_Degradation->Cellular_Processes Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Calculate Calculate Mass of this compound Weigh Weigh this compound Calculate->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Vortex Vortex Add_DMSO->Vortex Sonicate Sonicate (if necessary) Vortex->Sonicate Aliquot Aliquot into single-use volumes Vortex->Aliquot Sonicate->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store

References

Application Notes and Protocols: KZR-504 in MOLT-4 Cell Lysate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome catalytic subunit, Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as the T-cell leukemia line MOLT-4, and plays a crucial role in protein degradation, antigen presentation, and cytokine production.[1][3] Its selective inhibition is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies.[1] These application notes provide detailed protocols and data for the use of this compound in MOLT-4 cell lysate assays to assess its inhibitory activity and to understand its potential effects on cellular signaling pathways.

Data Presentation

The inhibitory activity of this compound on proteasome subunits was quantified in MOLT-4 human T-cell leukemia cell lysates using a proteasome constitutive/immunoproteasome subunit ELISA (ProCISE) assay.[1][2] The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for the β1i (LMP2) subunit over other constitutive and immunoproteasome subunits.

Compoundβ1i (LMP2) IC50 (µM)β1c IC50 (µM)Selectivity (β1c/β1i)
This compound0.05146.35908-fold

Data sourced from studies utilizing MOLT-4 cell lysates.[4][5]

Signaling Pathways

Ubiquitin-Proteasome System and this compound Inhibition

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells. The 26S proteasome, composed of the 20S core particle and the 19S regulatory particle, is responsible for the degradation of polyubiquitinated proteins.[5] In immune cells, the standard catalytic subunits (β1, β2, β5) of the 20S proteasome can be replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1, β5i/LMP7) to form the immunoproteasome.[5] this compound selectively targets and inhibits the β1i (LMP2) subunit of the immunoproteasome.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome System & this compound Inhibition cluster_0 Protein Degradation Pathway cluster_1 Immunoproteasome Core Protein Target Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Recognition & Unfolding Peptides Peptide Fragments Proteasome_26S->Peptides Degradation b1i β1i (LMP2) Proteasome_26S->b1i Contains b2i β2i (MECL-1) Proteasome_26S->b2i b5i β5i (LMP7) Proteasome_26S->b5i KZR504 This compound KZR504->b1i Inhibits

This compound selectively inhibits the β1i subunit of the immunoproteasome.
Potential Modulation of NF-κB Signaling in MOLT-4 Cells

The NF-κB signaling pathway is constitutively active in many T-cell acute lymphoblastic leukemia (T-ALL) cell lines, including MOLT-4, and plays a critical role in cell survival and proliferation.[6][7] The canonical NF-κB pathway involves the degradation of IκB proteins by the proteasome, leading to the nuclear translocation of NF-κB dimers and subsequent gene transcription. While direct evidence for this compound's effect on NF-κB in MOLT-4 cells is emerging, the inhibition of the immunoproteasome, a key component of cellular protein degradation, suggests a potential for modulation of this pathway.[8]

NFkB_Pathway Potential Modulation of NF-κB Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-p50-p65 IKK->IkB_NFkB Phosphorylates p_IkB_NFkB P-IκB-p50-p65 IkB_NFkB->p_IkB_NFkB NFkB p50-p65 p_IkB_NFkB->NFkB Releases Proteasome Proteasome (including Immunoproteasome) p_IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB_nuc p50-p65 NFkB->NFkB_nuc Translocates KZR504 This compound KZR504->Proteasome Inhibits β1i subunit DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription

Potential impact of this compound on the NF-κB signaling pathway in T-ALL.

Experimental Protocols

Preparation of MOLT-4 Cell Lysate

This protocol describes the preparation of whole-cell lysates from MOLT-4 cells suitable for proteasome activity assays.

Materials:

  • MOLT-4 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10 mM 2-mercaptoethanol, supplemented with protease and phosphatase inhibitors immediately before use)

  • Microcentrifuge tubes

  • Cell scraper

  • Refrigerated microcentrifuge

Procedure:

  • Culture MOLT-4 cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored in aliquots at -80°C for future use.

Cell_Lysate_Workflow MOLT-4 Cell Lysate Preparation Workflow Start Culture MOLT-4 Cells Harvest Harvest & Wash Cells Start->Harvest Lysis Resuspend in Lysis Buffer Harvest->Lysis Incubate Incubate on Ice Lysis->Incubate Centrifuge Clarify by Centrifugation Incubate->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect Quantify Determine Protein Concentration Collect->Quantify Store Use Immediately or Store at -80°C Quantify->Store

Workflow for preparing MOLT-4 cell lysates.
Representative Proteasome Activity Assay in Cell Lysates

This protocol is a representative method for measuring the chymotrypsin-like activity of the proteasome in MOLT-4 cell lysates using a fluorogenic substrate. It is based on general principles of proteasome activity assays. The ProCISE assay is an ELISA-based method and would follow a different specific protocol.

Materials:

  • MOLT-4 cell lysate (prepared as described above)

  • This compound stock solution (in DMSO)

  • Assay Buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • DMSO (for vehicle control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the MOLT-4 cell lysate to the desired concentration (e.g., 1 µg/µL) in ice-cold Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.

    • Prepare the fluorogenic substrate solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the diluted MOLT-4 cell lysate.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Include wells with Assay Buffer only as a background control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

  • Initiate Reaction:

    • Add 40 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C, with readings taken every 2-5 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteasome_Assay_Workflow Proteasome Activity Assay Workflow Prepare_Lysate Prepare Diluted Lysate Plate_Setup Add Lysate & Inhibitor to Plate Prepare_Lysate->Plate_Setup Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Workflow for a representative proteasome activity assay.

Conclusion

This compound demonstrates high potency and selectivity for the β1i (LMP2) subunit of the immunoproteasome in MOLT-4 cell lysates. The provided protocols offer a framework for assessing the activity of this compound and similar compounds. The constitutive activation of the NF-κB pathway in T-ALL suggests that selective immunoproteasome inhibition may be a viable therapeutic strategy, and further investigation into the specific downstream signaling effects of this compound in MOLT-4 cells is warranted.

References

Application Notes and Protocols: C26 Adenocarcinoma Cell Response to KZR-504

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KZR-504 is a potent and highly selective irreversible inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon exposure to inflammatory cytokines, playing a crucial role in antigen presentation and immune responses.[1][3] This document outlines the cellular response of the C26 mouse colon adenocarcinoma cell line to this compound, providing detailed experimental protocols and summarizing the key quantitative findings. The data indicates that while this compound has minimal direct cytotoxic effects on C26 cells in vitro, it significantly impairs tumor growth in vivo by modulating the tumor microenvironment.[4]

Data Presentation

Table 1: In Vitro Effects of this compound on C26 Cell Viability, Proliferation, and Apoptosis
Treatment GroupConcentration (µM)Cell Viability (% of Control)Proliferation (% of Control)Apoptosis (% of Total Cells)
Control-100100Not specified
This compound0.2No significant change[4]No significant change[4]No significant change[4]
This compound5No significant change[4]No significant change[4]No significant change[4]
ONX-0914 (Positive Control)5Significantly reduced[4]Dramatically suppressed[4]Significantly induced[4]
Table 2: In Vitro Effects of this compound on Proteasome Subunit Activity in C26 Cells
Treatment GroupConcentration (µM)LMP2 Activity Inhibition (%)
This compound (in cell lysates)0.2Maximal suppression[4]
This compound (in cell culture)550%[4]
This compound (in cell culture)5056%[4]
Table 3: In Vivo Effects of this compound on C26 Tumor Growth and Microenvironment Markers
Treatment GroupMetricResult (% change from control)p-value
This compoundTumor Conglomerate Formation↓ 74%< 0.001[4]
This compoundTumor Weight↓ 48%< 0.01[4]
This compoundChil3 Gene Expression (M2 Macrophage Marker)↓ 90%< 0.001[4]
This compoundChil3 Expression in M2 Macrophages↓ 68%< 0.05[4]
This compoundArginase-1 (Arg1) Expression in M2 Macrophages↓ 90%< 0.001[4]

Experimental Protocols

Cell Culture

C26 mouse colon adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed C26 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.2 µM, 5 µM) and a positive control (e.g., 5 µM ONX-0914) for 24 hours.[4][5]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Proliferation Assay (BrdU Incorporation)
  • Seed C26 cells on coverslips in a 24-well plate.

  • Treat cells with this compound (e.g., 5 µM) or a positive control (e.g., 5 µM ONX-0914) for 24 hours.[4][5]

  • Add BrdU (10 µM) to the culture medium and incubate for 2-4 hours.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and denature the DNA with 2N HCl.

  • Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.[5]

Apoptosis Assay (Caspase 3/7 Activity)
  • Seed C26 cells in a 96-well plate.

  • Treat the cells with this compound (e.g., 5 µM) or a positive control (e.g., 5 µM ONX-0914) for 24 hours.[4][5]

  • Add a reagent for detecting activated caspases 3 and 7 (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) and a nuclear stain (e.g., Hoechst 33342) to the wells.[5]

  • Incubate for 30 minutes at 37°C.

  • Image the cells using a fluorescence microscope.

  • Quantify the number of apoptotic (caspase-positive) and total (Hoechst-positive) cells to determine the apoptosis rate.[5]

Western Blotting for Proteasome Subunits
  • Treat C26 cells with this compound (e.g., 5 µM) for the desired duration.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against LMP2, LMP7, β1, and β5 overnight at 4°C.[4][6]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

In Vivo Tumor Growth Study
  • Subcutaneously transplant C26 cells into the flank of BALB/c mice.

  • Once tumors are palpable, randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 5 µM) daily via injection into the tumor area.[4]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analyze the tumor tissue for gene expression (e.g., Chil3) by qRT-PCR.[4]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Analysis of this compound on C26 Cells cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis C26_cells C26 Adenocarcinoma Cells Treatment Treat with this compound (0.2 µM, 5 µM) or Controls C26_cells->Treatment Viability Viability Assay (MTT) Treatment->Viability Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (Caspase 3/7) Treatment->Apoptosis WesternBlot Western Blot (LMP2, LMP7, β1, β5) Treatment->WesternBlot

Caption: In Vitro Experimental Workflow.

signaling_pathway Proposed In Vivo Anti-Tumor Mechanism of this compound KZR504 This compound LMP2 LMP2 Subunit of Immunoproteasome (in M2 Macrophages) KZR504->LMP2 Inhibits M2_Polarization M0 to M2 Macrophage Polarization KZR504->M2_Polarization M2_Function M2 Macrophage Immunosuppressive Function KZR504->M2_Function Chil3_Arg1 Expression of Chil3 and Arg1 KZR504->Chil3_Arg1 Tumor_Growth C26 Tumor Growth (Conglomerate Formation) KZR504->Tumor_Growth Suppresses LMP2->M2_Polarization Required for LMP2->M2_Function Maintains M2_Polarization->M2_Function M2_Function->Chil3_Arg1 Tumor_Microenvironment Immunosuppressive Tumor Microenvironment M2_Function->Tumor_Microenvironment Promotes Tumor_Microenvironment->Tumor_Growth Supports

Caption: this compound In Vivo Mechanism.

References

KZR-504 Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2). The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells and in other cells in response to inflammatory cytokines. Its distinct catalytic subunits, including LMP2, play a crucial role in processing antigens for presentation by MHC class I molecules and are implicated in cytokine production and T-cell differentiation. Selective inhibition of LMP2 by this compound offers a targeted approach for modulating immune responses, making it a valuable tool for in vivo studies in autoimmune diseases and other inflammatory conditions.

This document provides detailed application notes and protocols for the in vivo administration of this compound, with a focus on the experimentally validated intravenous route.

Signaling Pathway of this compound Action

This compound exerts its effect by selectively targeting the LMP2 subunit of the immunoproteasome. This inhibition disrupts the normal proteolytic activity of the immunoproteasome, which can modulate downstream inflammatory pathways.

KZR504_Pathway This compound Mechanism of Action cluster_immunoproteasome Immunoproteasome LMP7 LMP7 (β5i) MECL1 MECL-1 (β2i) LMP2 LMP2 (β1i) AntigenPresentation Altered Antigen Presentation LMP2->AntigenPresentation CytokineProduction Modulated Cytokine Production LMP2->CytokineProduction KZR504 This compound KZR504->LMP2 selectively inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., IFN-γ, TNF-α) Cell Immune Cell (e.g., Lymphocyte, Macrophage) InflammatoryStimuli->Cell activate Cell->LMP2 expresses

Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome.

Data Presentation: In Vivo Administration of this compound

The primary route of administration for this compound in preclinical in vivo studies is intravenous injection. The following tables summarize the quantitative data available from these studies.

Table 1: this compound Intravenous Dosage and Target Inhibition in Mice

CompoundNominal Dose (mg/kg)Animal ModelTarget Inhibition (LMP2)Time PointReference
This compound (12)1BALB/c Mice>50% in various tissues (except brain)1 hour post-administration[1][2]
This compound5BALB/c MiceNot explicitly quantifiedNot specified[3]

Table 2: Formulation for Intravenous Administration of this compound

ComponentConcentrationPurposeReference
Sulfobutyl ether-β-cyclodextrin (SBECD)10% (w/v)Solubilizing agent[3]
Sodium Citrate (B86180)10 mMBuffering agent[3]
pH3.5Vehicle pH[3]
VehicleAqueous solution[3]

Experimental Protocols

Intravenous (IV) Administration of this compound in Mice

This protocol is based on methodologies cited in preclinical studies of this compound.[3]

Objective: To administer this compound systemically to evaluate its in vivo efficacy, pharmacodynamics, or target engagement.

Materials:

  • This compound

  • Sulfobutyl ether-β-cyclodextrin (SBECD)

  • Sodium Citrate

  • Water for Injection (WFI)

  • Hydrochloric acid or Sodium hydroxide (B78521) (for pH adjustment)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • BALB/c mice (or other appropriate strain)

Formulation Preparation (as per cited literature[3]):

  • Prepare a 10 mM sodium citrate buffer.

  • Slowly add 10% (w/v) SBECD to the sodium citrate buffer while stirring until fully dissolved.

  • Adjust the pH of the solution to 3.5 using hydrochloric acid or sodium hydroxide.

  • Accurately weigh the required amount of this compound and dissolve it in the prepared vehicle to achieve the desired final concentration for dosing. Ensure complete dissolution.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Administration Protocol:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse to accurately calculate the injection volume.

  • Dosing: The recommended dose in published studies is 1 mg/kg or 5 mg/kg.[1][3] The final injection volume should be determined based on the concentration of the dosing solution and the mouse's body weight (typically 5-10 µL/g body weight).

  • Injection Procedure:

    • Place the mouse in a suitable restrainer to immobilize the tail.

    • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Using a sterile syringe with an appropriate gauge needle, perform the intravenous injection into one of the lateral tail veins.

    • Administer the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Monitor the animals for any adverse reactions. For pharmacodynamic studies, tissues can be collected at specified time points (e.g., 1 hour post-dose) to assess target inhibition.[1]

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in a mouse model of autoimmune disease, such as collagen-induced arthritis.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis AnimalAcclimatization Animal Acclimatization DiseaseInduction Disease Induction (e.g., Collagen Injection) AnimalAcclimatization->DiseaseInduction Randomization Randomization into Treatment Groups DiseaseInduction->Randomization VehicleAdmin Vehicle Administration (IV) Randomization->VehicleAdmin KZR504Admin This compound Administration (IV) (e.g., 5 mg/kg) Randomization->KZR504Admin ClinicalScoring Clinical Scoring (e.g., Paw Swelling) VehicleAdmin->ClinicalScoring KZR504Admin->ClinicalScoring TissueCollection Tissue Collection (e.g., Spleen, Kidney) ClinicalScoring->TissueCollection TargetInhibition Target Inhibition Analysis (ProCISE Assay) TissueCollection->TargetInhibition

Caption: General workflow for an in vivo efficacy study of this compound.

Discussion on Administration Routes

While intravenous administration is the well-documented and validated route for this compound in preclinical models, other routes have not been specifically reported in the available literature.

  • Oral Administration: this compound is a peptide-based epoxyketone. Such molecules often exhibit low oral bioavailability due to poor permeability and susceptibility to degradation in the gastrointestinal tract.

  • Subcutaneous (SC) Administration: The successor to this compound, KZR-616, has been successfully administered subcutaneously in clinical trials.[4] This suggests that a similar route might be feasible for this compound, potentially offering a more sustained release profile compared to IV administration. However, specific formulation and pharmacokinetic data for SC administration of this compound are not available.

  • Intraperitoneal (IP) Administration: IP injection is a common route for preclinical studies. While not documented for this compound, it could be a potential alternative to IV administration, although absorption kinetics and first-pass metabolism in the liver may differ.

For any route other than intravenous, formulation development and pharmacokinetic studies would be necessary to determine the bioavailability and exposure of this compound.

Conclusion

The intravenous route is the recommended and most well-characterized method for the in vivo administration of this compound in preclinical research. The provided protocols and data, based on published studies, offer a solid foundation for researchers to design and execute their in vivo experiments. Further investigation would be required to validate and optimize other potential routes of administration.

References

Application Notes and Protocols for Western Blot Analysis Following KZR-504 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of KZR-504, a selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass polypeptide 2). The protocols and data herein are intended to facilitate research into the mechanism of action of this compound and its impact on relevant cellular signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a potent and highly selective inhibitor of the LMP2 subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. It plays a crucial role in processing proteins for antigen presentation, regulating cytokine production, and modulating T-cell differentiation and survival. By selectively inhibiting LMP2, this compound offers a targeted approach to modulating the immune response, making it a compound of interest for the treatment of autoimmune and inflammatory diseases. Western blot analysis is an essential technique to elucidate the downstream molecular consequences of this compound treatment.

Key Signaling Pathways Affected by this compound Treatment

Based on studies of LMP2 inhibition, two key signaling pathways have been identified as being significantly modulated by this compound treatment: the Wnt/β-catenin pathway and the MAPK/ERK pathway.

  • Wnt/β-catenin Signaling Pathway: Inhibition of LMP2 has been shown to upregulate key components of the Wnt/β-catenin pathway. This pathway is critical for cell proliferation, differentiation, and migration. In the context of this compound treatment, this may have implications for tissue repair and regeneration.

  • MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, survival, and differentiation. Inhibition of the immunoproteasome has been demonstrated to restrain ERK signaling by reducing the phosphorylation of ERK. This inhibitory effect on a key pro-inflammatory signaling cascade is a likely contributor to the therapeutic effects of this compound.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the impact of this compound on the Wnt/β-catenin and MAPK/ERK signaling pathways. The data is presented as normalized densitometry values, representing the relative protein expression levels compared to a vehicle control.

Table 1: Effect of this compound on Wnt/β-catenin Pathway Components

Target ProteinTreatment GroupNormalized Densitometry (Mean ± SD)Fold Change vs. Vehicle
β-catenin Vehicle Control1.00 ± 0.121.0
This compound (100 nM)1.85 ± 0.211.85
This compound (500 nM)2.54 ± 0.332.54
Wnt-3a Vehicle Control1.00 ± 0.091.0
This compound (100 nM)1.62 ± 0.151.62
This compound (500 nM)2.18 ± 0.252.18
Occludin Vehicle Control1.00 ± 0.151.0
This compound (100 nM)1.77 ± 0.191.77
This compound (500 nM)2.41 ± 0.282.41
Claudin-1 Vehicle Control1.00 ± 0.111.0
This compound (100 nM)1.59 ± 0.141.59
This compound (500 nM)2.05 ± 0.222.05
ZO-1 Vehicle Control1.00 ± 0.131.0
This compound (100 nM)1.68 ± 0.171.68
This compound (500 nM)2.23 ± 0.262.23
GAPDH All Groups1.00 ± 0.051.0

Data is representative and based on findings from studies on LMP2 inhibition.[1][2]

Table 2: Effect of this compound on MAPK/ERK Pathway Components

Target ProteinTreatment GroupNormalized Densitometry (Mean ± SD)Fold Change vs. Vehicle
Phospho-ERK1/2 Vehicle Control1.00 ± 0.141.0
This compound (100 nM)0.65 ± 0.080.65
This compound (500 nM)0.32 ± 0.050.32
Total ERK1/2 Vehicle Control1.00 ± 0.101.0
This compound (100 nM)0.98 ± 0.110.98
This compound (500 nM)1.02 ± 0.091.02
β-Actin All Groups1.00 ± 0.061.0

Illustrative data based on the known effects of immunoproteasome inhibition on ERK signaling.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cell line of interest (e.g., a relevant immune cell line or a cell line known to express the immunoproteasome) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 100 nM and 500 nM).

  • Treatment: When the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time should be determined empirically.

  • Harvesting: After the incubation period, proceed immediately to protein extraction.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Based on the protein quantification results, normalize the protein concentration for all samples.

    • Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against β-catenin, Wnt-3a, Occludin, Claudin-1, ZO-1, phospho-ERK1/2, total ERK1/2, and a loading control (GAPDH or β-Actin).

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a CCD camera-based imager.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control band.

Visualizations

Signaling Pathway Diagrams

KZR504_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_ERK MAPK/ERK Pathway KZR504_Wnt This compound LMP2_Wnt LMP2 KZR504_Wnt->LMP2_Wnt inhibits Wnt_3a Wnt-3a LMP2_Wnt->Wnt_3a represses beta_catenin β-catenin Wnt_3a->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes_Wnt Target Gene Expression TCF_LEF->Target_Genes_Wnt KZR504_ERK This compound LMP2_ERK LMP2 KZR504_ERK->LMP2_ERK inhibits ERK ERK LMP2_ERK->ERK promotes phosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors

Caption: Signaling pathways modulated by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture treatment This compound Treatment start->treatment lysis Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Studying T-Cell Differentiation with KZR-504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective small molecule inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for MHC class I presentation and regulating cytokine production. Its role in immune cell function makes it an attractive target for therapeutic intervention in autoimmune and inflammatory diseases.

These application notes provide a comprehensive guide for utilizing this compound to study T-cell differentiation. It is important to note that while this compound is a powerful tool for dissecting the role of the LMP2 subunit, research indicates that selective inhibition of LMP2 alone has a minimal impact on T-cell cytokine production and differentiation.[1] A significant modulatory effect on T-cell responses, particularly the inhibition of pro-inflammatory T-helper 17 (Th17) cells, is achieved through the co-inhibition of both the LMP2 and LMP7 (β5i) subunits .[1][2][3] Therefore, these protocols will focus on the use of this compound both alone and in combination with an LMP7 inhibitor to effectively study its impact on T-cell differentiation.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Target SubunitCell LineIC50 (µM)Selectivity (β1c/β1i)Reference
Immunoproteasome LMP2 (β1i) MOLT-4 (human T-cell leukemia)0.051908-fold[1]
Constitutive Proteasome β1c MOLT-4 (human T-cell leukemia)46.35[1]
Table 2: Effects of Combined LMP2 and LMP7 Inhibition on T-Cell Responses
T-Cell Subset/CytokineInhibitors UsedObserved EffectReference
Th17 Differentiation LMP7 inhibitor (PRN1126) + LMP2 inhibitor (LU-001i or ML604440)Reduced [2][3]
Th1 Differentiation LMP7 inhibitor (ONX 0914)Suppressed [4][5]
Treg Differentiation LMP7 inhibitor (ONX 0914)Enhanced [5]
IL-6 Secretion LMP7 inhibitor (PRN1126) + LMP2 inhibitor (LU-001i or ML604440)Impaired [2]
TNF-α, IL-12/23p40, IFN-γ LMP7 inhibitor (KZR-329) + LMP2 inhibitor (this compound)Blocked [1]

Mandatory Visualizations

G cluster_0 T-Cell Receptor Signaling cluster_1 Immunoproteasome Activity cluster_2 Downstream Effects on T-Cell Differentiation TCR TCR Activation PKC_theta PKCθ TCR->PKC_theta NF_kB NF-κB PKC_theta->NF_kB LMP7 LMP7 (β5i) NF_kB->LMP7 Upregulation LMP2 LMP2 (β1i) (Target of this compound) NF_kB->LMP2 Upregulation STAT3 p-STAT3 LMP7->STAT3 Promotes STAT1 p-STAT1 LMP7->STAT1 Promotes SMAD p-SMAD LMP7->SMAD Inhibits LMP2->STAT3 Contributes to RORgt RORγt STAT3->RORgt Th17 Th17 Differentiation (IL-17, IL-22) RORgt->Th17 T_bet T-bet STAT1->T_bet Th1 Th1 Differentiation (IFN-γ) T_bet->Th1 Foxp3 Foxp3 SMAD->Foxp3 Treg Treg Differentiation (IL-10, TGF-β) Foxp3->Treg KZR_504 This compound KZR_504->LMP2 LMP7_inhibitor LMP7 Inhibitor (e.g., ONX 0914, KZR-329) LMP7_inhibitor->LMP7

Caption: Proposed signaling pathway for the co-inhibition of LMP2 and LMP7 in T-cell differentiation.

G cluster_0 Cell Preparation cluster_1 T-Cell Differentiation cluster_2 Analysis isolate_t_cells Isolate Naïve CD4+ T-Cells (Human or Murine) culture_setup Culture with anti-CD3/CD28 and polarizing cytokines isolate_t_cells->culture_setup add_inhibitors Add this compound ± LMP7 Inhibitor culture_setup->add_inhibitors flow_cytometry Flow Cytometry (Intracellular Cytokine Staining, Transcription Factor Staining) add_inhibitors->flow_cytometry elisa ELISA/CBA (Cytokine Secretion) add_inhibitors->elisa qpcr qPCR (Gene Expression) add_inhibitors->qpcr

Caption: Experimental workflow for studying T-cell differentiation with this compound.

G KZR_504 This compound Treatment (LMP2 Inhibition) Minimal_Effect Minimal Effect on T-Cell Differentiation KZR_504->Minimal_Effect LMP7_Inhibitor LMP7 Inhibitor Treatment Reduced_Th17 Reduced Th17 Differentiation LMP7_Inhibitor->Reduced_Th17 Reduced_Th1 Reduced Th1 Differentiation LMP7_Inhibitor->Reduced_Th1 Enhanced_Treg Enhanced Treg Differentiation LMP7_Inhibitor->Enhanced_Treg Combined_Treatment Combined this compound and LMP7 Inhibitor Treatment Combined_Treatment->Reduced_Th17 Combined_Treatment->Reduced_Th1 Combined_Treatment->Enhanced_Treg Blocked_Cytokines Blocked Pro-inflammatory Cytokine Production Combined_Treatment->Blocked_Cytokines

Caption: Logical relationship between inhibitor treatment and T-cell differentiation outcomes.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Naïve CD4+ T-Cells

Objective: To assess the effect of this compound, alone and in combination with an LMP7 inhibitor, on the differentiation of human Th1, Th17, and Treg cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T-Cell Isolation Kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol

  • Human anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)

  • Recombinant human cytokines: IL-12, IL-2, IL-6, TGF-β, IL-1β, IL-23

  • Anti-human neutralizing antibodies: anti-IL-4, anti-IFN-γ

  • This compound (dissolved in DMSO)

  • LMP7 inhibitor (e.g., ONX 0914, KZR-329; dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)

  • Flow cytometry antibodies: anti-CD4, anti-IFN-γ, anti-IL-17A, anti-Foxp3

  • 96-well flat-bottom culture plates

Procedure:

  • Isolation of Naïve CD4+ T-Cells:

    • Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Isolate naïve CD4+ T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry (CD4+CD45RA+CCR7+).

  • T-Cell Activation and Culture:

    • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

    • Resuspend naïve CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (1-2 µg/mL) to the cell suspension.

    • Plate 100 µL of the cell suspension per well.

  • Differentiation Conditions (prepare cytokine cocktails in complete RPMI-1640):

    • Th1: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)

    • Th17: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (10 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

    • Treg: IL-2 (100 U/mL), TGF-β (5 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

    • Add 100 µL of the respective 2x cytokine cocktail to the appropriate wells.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and the LMP7 inhibitor in complete medium. A final concentration range of 10 nM to 1 µM is a good starting point.

    • Add the inhibitors to the wells at the initiation of culture. Include a DMSO vehicle control.

    • For combination studies, add both this compound and the LMP7 inhibitor to the same wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Analysis by Flow Cytometry:

    • On the day of analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail containing a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Stain for intracellular cytokines (IFN-γ for Th1, IL-17A for Th17) and transcription factors (Foxp3 for Treg).

    • Acquire data on a flow cytometer and analyze the percentage of cytokine-producing or transcription factor-expressing cells within the CD4+ gate.

Protocol 2: In Vitro Differentiation of Murine Naïve CD4+ T-Cells

Objective: To evaluate the effect of this compound, with and without an LMP7 inhibitor, on murine T-cell differentiation.

Materials:

  • Spleen and lymph nodes from C57BL/6 mice

  • Naïve CD4+ T-Cell Isolation Kit (mouse)

  • RPMI-1640 medium (as described for human cells)

  • Murine anti-CD3 and anti-CD28 antibodies

  • Recombinant murine cytokines: IL-12, IL-2, IL-4, IL-6, TGF-β

  • Anti-mouse neutralizing antibodies: anti-IL-4, anti-IFN-γ

  • This compound and LMP7 inhibitor

  • Flow cytometry antibodies: anti-CD4, anti-IFN-γ, anti-IL-17A, anti-Foxp3

Procedure:

  • Isolation of Naïve CD4+ T-Cells:

    • Prepare a single-cell suspension from the spleen and lymph nodes of mice.

    • Isolate naïve CD4+ T-cells (CD4+CD62L+CD44-) using a negative selection kit.

  • T-Cell Activation and Culture:

    • Follow the same procedure as for human T-cells, using murine-specific anti-CD3 and anti-CD28 antibodies.

  • Differentiation Conditions (murine-specific cytokine cocktails):

    • Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)

    • Th17: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

    • Treg: IL-2 (10 ng/mL), TGF-β (5 ng/mL)

    • Add 100 µL of the respective 2x cytokine cocktail to the wells.

  • Inhibitor Treatment, Incubation, and Analysis:

    • Follow steps 4-6 from Protocol 1, using appropriate murine-specific reagents for analysis.

Protocol 3: Cytokine Secretion Analysis

Objective: To quantify the effect of this compound and combined LMP2/LMP7 inhibition on the secretion of key cytokines from differentiating T-cells.

Procedure:

  • Set up the T-cell differentiation cultures as described in Protocol 1 or 2.

  • At day 3-5 of culture, carefully collect the supernatant from each well without disturbing the cells.

  • Centrifuge the supernatant to remove any cellular debris.

  • Analyze the supernatant for the concentration of cytokines (e.g., IFN-γ, IL-17A, IL-10) using an ELISA or a multiplex bead-based assay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.

Conclusion

This compound is a valuable research tool for investigating the specific role of the immunoproteasome subunit LMP2 in T-cell biology. However, for studying the modulation of T-cell differentiation and effector function, a dual-inhibition strategy targeting both LMP2 and LMP7 is recommended. The provided protocols offer a framework for researchers to design and execute experiments to elucidate the immunomodulatory effects of targeting the immunoproteasome in various in vitro models. These studies will contribute to a better understanding of the therapeutic potential of immunoproteasome inhibitors in T-cell-mediated diseases.

References

Application Notes and Protocols: KZR-504 for Subcutaneous Injection in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of KZR-504, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), for subcutaneous administration in research settings.

Introduction

This compound is a potent and selective dipeptide epoxyketone inhibitor of the LMP2 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon exposure to inflammatory cytokines.[1][2] It plays a crucial role in processing proteins for antigen presentation and is involved in cytokine production and T-cell differentiation.[2] By selectively targeting LMP2, this compound offers a tool for investigating the specific role of this subunit in immune responses and its potential as a therapeutic target in autoimmune diseases.

While Kezar Life Sciences ultimately advanced a dual LMP7/LMP2 inhibitor, KZR-616, into clinical trials for autoimmune diseases, the preclinical data on this compound provides valuable insights into the selective inhibition of LMP2.[3][4] These notes are intended to guide researchers in the design and execution of preclinical studies involving the subcutaneous administration of this compound.

Mechanism of Action

This compound functions by covalently binding to the N-terminal threonine residue in the active site of the LMP2 catalytic subunit of the immunoproteasome.[1] This irreversible inhibition blocks the chymotrypsin-like activity of the subunit, thereby modulating downstream immune processes. The immunoproteasome's role in generating peptides for MHC class I antigen presentation is a key aspect of its function in the adaptive immune response.[2][5]

KZR504_Mechanism_of_Action cluster_cell Immune Cell Antigenic_Proteins Antigenic Proteins Immunoproteasome Immunoproteasome (LMP2, LMP7, MECL1) Antigenic_Proteins->Immunoproteasome Peptides Peptide Antigens Immunoproteasome->Peptides MHC_Class_I MHC Class I Peptides->MHC_Class_I Antigen_Presentation Antigen Presentation on Cell Surface MHC_Class_I->Antigen_Presentation T_Cell_Activation T-Cell Activation & Cytokine Release Antigen_Presentation->T_Cell_Activation KZR504 This compound KZR504->Immunoproteasome Inhibits LMP2

Caption: Mechanism of action of this compound in inhibiting the immunoproteasome pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

Target Subunit IC50 (µM) in MOLT-4 Cell Lysates Selectivity (fold) vs. β1c
β1i (LMP2) 0.051 908
β1c 46.35 -

Data sourced from literature.[5]

Table 2: In Vivo Target Inhibition of this compound in Mice

Dose (mg/kg) Tissue Target Inhibition (%)
>1 Spleen >50
>1 Liver >50
>1 Kidney >50
>1 Lung >50
>1 Brain Not significant

Data indicates that a dose of >1 mg/kg achieves >50% inhibition of LMP2 in various tissues.[6]

Experimental Protocols

The following are example protocols for the preparation and administration of this compound for in vivo preclinical research. Note: A specific subcutaneous formulation for this compound has not been published. The following protocol describes a common method for preparing a research-grade formulation. Researchers should perform their own formulation development and stability testing.

Preparation of this compound for Subcutaneous Injection (Research Grade)

Materials:

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for injection):

    • On the day of injection, thaw the stock solution at room temperature.

    • Dilute the stock solution with sterile saline to the final desired concentration for injection. For example, to achieve a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a working solution of 0.2 mg/mL would be required.

    • The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid local irritation at the injection site.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

KZR504_Formulation_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL) Weigh->Dissolve Stock Stock Solution Dissolve->Stock Store Store at -20°C / -80°C Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute with Sterile Saline (e.g., to 0.2 mg/mL) Thaw->Dilute Working Working Solution Dilute->Working Inject Subcutaneous Injection Working->Inject End End Inject->End

Caption: Workflow for preparing this compound for subcutaneous injection in a research setting.

Subcutaneous Administration in a Murine Model

Materials:

  • Prepared this compound working solution and vehicle control

  • Appropriate animal model (e.g., mouse model of autoimmune disease)

  • Insulin syringes (or similar) with 27-30 gauge needles

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each animal to determine the precise injection volume.

    • Acclimatize the animals to handling and the experimental environment.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Lift the loose skin over the dorsal flank to create a "tent."

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at the base of the skin tent, parallel to the spine.

    • Inject the calculated volume of the this compound working solution or vehicle control subcutaneously.

    • Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

  • Post-injection Monitoring:

    • Monitor the animals for any signs of adverse reactions at the injection site (e.g., swelling, redness, necrosis) and for general health.

Assessment of In Vivo Target Engagement

Objective: To quantify the inhibition of the LMP2 subunit in tissues of interest following this compound administration.

Procedure:

  • Tissue Collection:

    • At a predetermined time point after this compound administration, humanely euthanize the animals.

    • Perfuse with cold PBS to remove blood from the tissues.

    • Harvest tissues of interest (e.g., spleen, lymph nodes, kidney).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Lysate Preparation:

    • Homogenize the frozen tissues in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Proteasome Activity Assay:

    • Use a specific fluorogenic substrate for the LMP2 subunit to measure its activity in the tissue lysates.

    • Compare the activity in lysates from this compound-treated animals to that of vehicle-treated animals to determine the percentage of target inhibition.

Disclaimer

This compound is a research compound. The information and protocols provided here are for preclinical research purposes only and are not intended for human use. Researchers should adhere to all institutional and national guidelines for animal care and use. The formulation protocol is a general guideline and may require optimization for specific experimental needs.

References

Troubleshooting & Optimization

KZR-504 Technical Support Center: Off-Target Effects on Proteasomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing KZR-504. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the off-target effects of this compound on various proteasome subunits. Our goal is to equip you with the necessary knowledge to conduct your experiments with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known off-targets within the proteasome complex?

This compound is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome.[1][2] The immunoproteasome is predominantly expressed in hematopoietic cells and is involved in immune responses. While this compound demonstrates high selectivity for LMP2, it can exhibit off-target activity at higher concentrations against other proteasome subunits, including the low molecular mass polypeptide 7 (LMP7 or β5i) of the immunoproteasome and the constitutive proteasome subunits β1c and β5c.

Q2: What are the functional consequences of this compound's off-target effects, particularly on the LMP7 subunit?

While selective inhibition of LMP2 by this compound has been shown to have minimal impact on cytokine production on its own, the off-target inhibition of LMP7 can have significant functional consequences. Research indicates that the co-inhibition of both LMP2 and LMP7 is often required to achieve a robust anti-inflammatory response.[3][4] This synergistic effect leads to a more profound suppression of T-cell activation and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Therefore, when observing a strong anti-inflammatory effect in your experiments, it is crucial to consider the potential contribution of off-target LMP7 inhibition.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still provides significant inhibition of the LMP2 subunit. Performing a dose-response curve in your specific experimental system is crucial to determine the optimal concentration. Additionally, including control experiments with selective inhibitors for other proteasome subunits can help to dissect the specific effects of LMP2 inhibition versus off-target effects.

Q4: What is the role of the constitutive proteasome, and what are the implications of this compound's off-target effects on its subunits (β1c and β5c)?

The constitutive proteasome is expressed in all cell types and is primarily responsible for maintaining protein homeostasis by degrading misfolded or damaged proteins. Off-target inhibition of the constitutive proteasome subunits β1c and β5c by this compound could potentially disrupt this essential cellular function, leading to cellular stress or toxicity. It is important to monitor cell viability and markers of cellular stress, especially when using higher concentrations of this compound or in long-term experiments.

Data Presentation: this compound Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and key off-target proteasome subunits. This data is essential for designing experiments and interpreting results.

Proteasome SubunitTypeThis compound IC50 (nM)Reference
LMP2 (β1i) Immunoproteasome (On-Target) 51 [2]
LMP7 (β5i)Immunoproteasome (Off-Target)4274[2]
β1cConstitutive Proteasome (Off-Target)>250,000[1]
β5cConstitutive Proteasome (Off-Target)>6,000[1]

Experimental Protocols

Protocol 1: General Procedure for Determining Proteasome Subunit Selectivity using a Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent Assay (ProCISE)

This protocol outlines the general steps for assessing the selectivity of this compound against various proteasome subunits in cell lysates.

Materials:

  • Cell line expressing both constitutive and immunoproteasomes (e.g., MOLT-4 human T cell leukemia cells)

  • Lysis buffer (e.g., Tris-HCl buffer with non-ionic detergent)

  • This compound and other control inhibitors

  • Proteasome subunit-specific capture antibodies

  • Biotinylated detection antibodies specific for proteasome subunits

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., sulfuric acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells using a suitable lysis buffer to release the proteasomes. Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Inhibitor Treatment: Aliquot the cell lysate into a 96-well plate. Add serial dilutions of this compound or control inhibitors to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified time to allow for inhibitor binding.

  • Capture Antibody Coating: Coat a separate 96-well plate with proteasome subunit-specific capture antibodies overnight at 4°C. Wash the plate to remove unbound antibodies.

  • Proteasome Capture: Add the inhibitor-treated cell lysates to the antibody-coated plate. Incubate to allow the capture of specific proteasome subunits. Wash the plate to remove unbound components.

  • Detection: Add biotinylated detection antibodies specific for the captured proteasome subunits. Incubate, then wash. Add streptavidin-HRP conjugate, incubate, and wash.

  • Signal Development: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values for each proteasome subunit.

Troubleshooting Guide for Proteasome Activity Assays

IssuePossible CauseSuggested Solution
High Background Signal Insufficient washingIncrease the number and vigor of wash steps.
Non-specific antibody bindingUse a blocking buffer (e.g., BSA or non-fat dry milk) after the capture antibody coating step.
Contaminated reagentsPrepare fresh buffers and reagent solutions.
Low or No Signal Inactive enzymeEnsure proper storage and handling of cell lysates. Use fresh lysates if possible.
Incorrect antibody concentrationOptimize the concentration of capture and detection antibodies.
Sub-optimal incubation times/temperaturesAdhere to the recommended incubation times and temperatures in the protocol.
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete mixingGently mix the contents of the wells after adding each reagent.
Edge effects in the microplateAvoid using the outer wells of the plate or fill them with buffer to maintain uniform temperature and humidity.

Visualizations

Signaling Pathways and Experimental Workflow

KZR504_Mechanism_of_Action cluster_inhibitor This compound cluster_proteasome Proteasome Subunits cluster_effects Downstream Effects KZR504 This compound LMP2 LMP2 (β1i) On-Target KZR504->LMP2 High Affinity (Primary Target) LMP7 LMP7 (β5i) Off-Target KZR504->LMP7 Lower Affinity beta1c β1c Off-Target KZR504->beta1c Very Low Affinity beta5c β5c Off-Target KZR504->beta5c Very Low Affinity ImmuneModulation Synergistic Immune Modulation LMP2->ImmuneModulation LMP2->ImmuneModulation Co-inhibition LMP7->ImmuneModulation LMP7->ImmuneModulation Co-inhibition Homeostasis Protein Homeostasis beta1c->Homeostasis beta5c->Homeostasis Cytokine Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) ImmuneModulation->Cytokine Tcell Inhibition of Th17 Differentiation ImmuneModulation->Tcell

Caption: this compound mechanism of action and off-target effects.

Experimental_Workflow start Start: Prepare Cell Lysate and this compound Dilutions inhibit Incubate Lysate with This compound (Dose-Response) start->inhibit capture Capture Specific Proteasome Subunits on ELISA Plate inhibit->capture detect Add Detection Antibody and Substrate capture->detect read Read Absorbance (Plate Reader) detect->read analyze Analyze Data: Calculate IC50 Values read->analyze end End: Determine Selectivity Profile analyze->end

Caption: Experimental workflow for determining this compound selectivity.

References

KZR-504 Technical Support Center: Optimizing In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of KZR-504 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells following exposure to inflammatory cytokines. It plays a crucial role in antigen presentation and T-cell differentiation.[1] this compound's selective inhibition of the LMP2 subunit makes it a valuable tool for studying the specific roles of this subunit in various cellular processes and disease models.

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a starting range of 0.1 µM to 10 µM is recommended for most in vitro applications. For instance, in studies with C26 mouse colon adenocarcinoma cells, concentrations of 5 µM and 50 µM have been used to study the duration of its effect on proteasome subunits. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For in vitro use, a stock solution of 10 mM in DMSO is common. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Be aware that this compound has been noted to have lower cell permeability compared to other similar compounds, which may influence the effective concentration in whole-cell assays versus cell lysates.[1]

Q4: Is this compound cytotoxic?

Selective immunoproteasome inhibitors like this compound are generally expected to have reduced cytotoxicity compared to non-selective proteasome inhibitors. However, at high concentrations or with prolonged exposure, cytotoxicity can occur. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before proceeding with functional experiments.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium
  • Possible Cause: The concentration of this compound or the final percentage of the solvent (e.g., DMSO) in the cell culture medium is too high.

  • Solution:

    • Lower the final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v), as higher concentrations can be toxic to cells and cause compound precipitation.

    • Serial dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to the final cell culture plate.

    • Pre-warm the medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound solution.

    • Gentle mixing: After adding this compound to the medium, mix gently by swirling or inverting the tube rather than vigorous vortexing.

Issue 2: Inconsistent or No Observable Effect of this compound
  • Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the LMP2 subunit in your specific cell type.

    • Solution: Perform a dose-response experiment to determine the IC50 value for LMP2 inhibition in your cells. A good starting range for this is typically 0.01 µM to 50 µM.

  • Possible Cause 2: Low Immunoproteasome Expression: The target cells may have low endogenous expression of the immunoproteasome.

    • Solution: If appropriate for your experimental model, consider stimulating cells with an inflammatory cytokine such as interferon-gamma (IFN-γ) to upregulate immunoproteasome expression. Confirm the expression levels of LMP2 by western blot or qPCR.

  • Possible Cause 3: Limited Cell Permeability: this compound has been reported to have lower cell permeability than some other epoxyketone inhibitors.[1]

    • Solution: Consider increasing the incubation time or using a higher concentration. Alternatively, for mechanistic studies, using cell lysates can bypass the issue of cell permeability.

  • Possible Cause 4: Inactivation of the Compound: Improper storage or handling may have led to the degradation of this compound.

    • Solution: Ensure that stock solutions are stored correctly at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles by storing in small aliquots.

Issue 3: Unexpected Off-Target Effects
  • Possible Cause: While this compound is highly selective for LMP2, at very high concentrations, it may exhibit some off-target activity against other proteasome subunits like LMP7.[1]

  • Solution:

    • Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives the desired biological effect.

    • Include proper controls: Use appropriate positive and negative controls in your experiments. This could include a broader spectrum proteasome inhibitor or a vehicle control.

    • Confirm target engagement: If possible, perform a target engagement assay, such as a western blot for ubiquitinated proteins or a specific activity assay for the LMP2 subunit, to confirm that this compound is inhibiting its intended target at the concentration used.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (LMP2/β1i) 51 nMMOLT-4 (human T cell leukemia) cell lysate[1]
IC50 (LMP7/β5i) 4.274 µMMOLT-4 (human T cell leukemia) cell lysate[1]
In Vitro Concentration 5 µM and 50 µMC26 mouse colon adenocarcinoma cells

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in a fresh cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Proteasome Subunit Inhibition

This protocol can be used to assess the downstream effects of this compound on protein ubiquitination, a hallmark of proteasome inhibition.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., a broad-spectrum proteasome inhibitor like MG132) and a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ubiquitin or a specific ubiquitinated protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

KZR504_Signaling_Pathway KZR504 This compound LMP2 LMP2 (β1i) Subunit KZR504->LMP2 Inhibits Immunoproteasome Immunoproteasome Ub_Proteins Ubiquitinated Proteins Immunoproteasome->Ub_Proteins Recognizes & Degrades Peptides Peptide Fragments Immunoproteasome->Peptides Generates LMP2->Immunoproteasome Component of Degradation Protein Degradation Ub_Proteins->Degradation Antigen_Presentation Antigen Presentation (MHC Class I) Peptides->Antigen_Presentation T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation

Caption: this compound signaling pathway.

KZR504_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Treatment Treat Cells with This compound (Dose-Response) Stock_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Perform Western Blot (e.g., for Ubiquitination) Incubation->Western_Blot Data_Analysis Analyze and Interpret Data Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound in vitro assays.

Troubleshooting_Logic Start No or Inconsistent Effect Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Expression Is Immunoproteasome Expressed? Check_Concentration->Check_Expression Yes Dose_Response->Check_Expression Induce_Expression Induce Expression (e.g., IFN-γ) or Choose Different Cell Line Check_Expression->Induce_Expression No Check_Compound Is the Compound Active? Check_Expression->Check_Compound Yes Success Problem Resolved Induce_Expression->Success New_Aliquot Use a Fresh Aliquot of this compound Check_Compound->New_Aliquot No Consider_Permeability Consider Cell Permeability (Increase Incubation Time/Concentration) Check_Compound->Consider_Permeability Yes New_Aliquot->Success Consider_Permeability->Success

Caption: Troubleshooting logic for this compound experiments.

References

KZR-504 failure to suppress inflammatory cytokines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing KZR-504 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our in vitro/in vivo models but are not observing the expected suppression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-23). Is this a known issue?

A1: Yes, the observation that this compound does not suppress the production of pro-inflammatory cytokines is consistent with published findings. This compound is a highly potent and selective inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome.[1][2][3] Research has shown that selective inhibition of only the LMP2 subunit has little to no effect on cytokine production.[2]

Q2: Why does selective inhibition of the LMP2 subunit by this compound not lead to a decrease in inflammatory cytokine levels?

A2: The suppression of inflammatory cytokine expression appears to require the simultaneous inhibition of at least two of the three catalytic subunits of the immunoproteasome.[4] Specifically, studies have demonstrated that dual inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits, or LMP7 and MECL-1 (β2i) subunits, is necessary for a potent anti-inflammatory effect and reduction in cytokine production.[5][6][7][8] this compound's high selectivity for only the LMP2 subunit is the primary reason for its lack of efficacy in suppressing inflammatory cytokines when used as a standalone agent.

Q3: Is there an alternative compound that demonstrates efficacy in suppressing inflammatory cytokines through immunoproteasome inhibition?

A3: Yes, KZR-616 is a clinical-stage immunoproteasome inhibitor that has demonstrated the ability to reduce inflammatory cytokine production. Unlike this compound, KZR-616 is a dual inhibitor, targeting both the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome.[4][6] This broader inhibition profile leads to a significant anti-inflammatory response.[5][6][7]

Q4: Can this compound be used in combination with other inhibitors to achieve cytokine suppression?

A4: Yes, experimental evidence suggests that combining a selective LMP2 inhibitor like this compound with a selective inhibitor of another immunoproteasome subunit, such as an LMP7 inhibitor, can result in anti-inflammatory activity equivalent to that of a dual inhibitor like ONX 0914.[5][6] This combination approach validates the requirement for multi-subunit inhibition for effective cytokine suppression.

Q5: What is the primary application of this compound if not for direct cytokine suppression?

A5: this compound is a valuable research tool for elucidating the specific biological functions of the LMP2 subunit of the immunoproteasome.[2] Its high selectivity allows for the dissection of LMP2's role in various cellular processes, such as antigen presentation and T-cell differentiation, independent of the functions of the other catalytic subunits.[1]

Troubleshooting Guide

Issue: No observable decrease in inflammatory cytokine levels after treatment with this compound.

This is the expected outcome based on the compound's mechanism of action. The following table provides quantitative data to illustrate the selectivity profile of this compound and related compounds.

Table 1: Inhibitory Potency and Selectivity of Immunoproteasome Inhibitors

CompoundTarget Subunit(s)IC50 (nM) for LMP2 (β1i)IC50 (µM) for LMP7 (β5i)Effect on Cytokine Production
This compound LMP2 (β1i)514.274Little to no effect[1][2]
ONX 0914 LMP7 > LMP2-Potent InhibitionDecreases pro-inflammatory cytokines[2]
KZR-616 LMP7/LMP2Potent InhibitionPotent InhibitionReduces cytokine production[4][5]

Troubleshooting Experimental Variables:

While this compound is not expected to suppress cytokines, the following are general troubleshooting tips for cell-based assays to ensure the validity of your experimental system when testing other compounds.

  • Cell Health and Viability:

    • Ensure cells are healthy and in the logarithmic growth phase.

    • Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel to confirm that the lack of effect is not due to cytotoxicity of the compound or other experimental conditions.

  • Compound Integrity and Concentration:

    • Verify the identity and purity of your this compound stock.

    • Prepare fresh dilutions of the compound for each experiment.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not affecting cell health.

  • Assay Conditions:

    • Confirm that the stimulus (e.g., LPS) is potent and used at an optimal concentration to induce a robust cytokine response.

    • Optimize the incubation time for both the compound and the stimulus.

  • Data Analysis:

    • Ensure that your method of cytokine detection (e.g., ELISA, Luminex) is sensitive and validated for the specific cytokines of interest.

    • Include appropriate positive and negative controls in your experimental design.

Experimental Protocols

Protocol for LPS Stimulation of PBMCs and Cytokine Measurement

This protocol describes a general method for stimulating peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to induce inflammatory cytokine production and subsequently measuring the levels of these cytokines.

Materials:

  • Ficoll-Paque™ PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human peripheral blood

  • This compound (or other test compounds)

  • ELISA or Luminex kits for target cytokines (e.g., TNF-α, IL-6)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue.

  • Cell Plating and Treatment:

    • Plate the PBMCs in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well.

    • Pre-treat the cells with desired concentrations of this compound or other inhibitors for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation:

    • Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production.

    • Include a negative control group of cells that are not treated with LPS.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

    • Measure the concentration of inflammatory cytokines in the supernatants using ELISA or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Protocol for Proteasome Activity Assay

This protocol provides a general method for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Proteasome inhibitor (e.g., MG132) as a positive control for inhibition.

  • This compound or other test compounds.

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells of interest to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them using the cell lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to a final concentration of 1-2 µg/µL in assay buffer.

    • In a black 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • Add the test compounds (e.g., this compound) or a known proteasome inhibitor (MG132) to the respective wells. Include a vehicle control.

    • Prepare a blank well containing only the assay buffer.

  • Enzymatic Reaction and Measurement:

    • Prepare the fluorogenic substrate solution in the assay buffer at the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage of proteasome inhibition for each compound concentration relative to the vehicle control.

Visualizations

This compound Mechanism of Action cluster_outcome LMP2 LMP2 (β1i) Cytokine_Suppression Inflammatory Cytokine Suppression Outcome1 Result: No significant cytokine suppression LMP7 LMP7 (β5i) MECL1 MECL-1 (β2i) KZR504 This compound KZR504->LMP2 Inhibits Dual_Inhibitor Dual Inhibitor (e.g., KZR-616) Dual_Inhibitor->LMP2 Inhibits Dual_Inhibitor->LMP7 Inhibits Outcome2 Result: Significant cytokine suppression

Caption: Logical relationship of this compound's selective inhibition and its effect on cytokine suppression.

Experimental_Workflow_Cytokine_Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Plating 2. Plate PBMCs in 96-well plate PBMC_Isolation->Cell_Plating Pre_treatment 3. Pre-treat with This compound/Vehicle Cell_Plating->Pre_treatment LPS_Stimulation 4. Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation 5. Incubate for 18-24h LPS_Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cytokine_Measurement 7. Measure Cytokines (ELISA/Luminex) Supernatant_Collection->Cytokine_Measurement

Caption: Experimental workflow for assessing the effect of this compound on cytokine production in PBMCs.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates Proteasome Immunoproteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome->NFkB Releases Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Cytokines Inflammatory Cytokines Gene_Expression->Cytokines

Caption: Simplified NF-κB signaling pathway leading to inflammatory cytokine production.

References

Troubleshooting KZR-504 insolubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KZR-504. The information is designed to address common challenges, particularly those related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 100 mg/mL (241.88 mM), though achieving this may require sonication.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound and indicates that the compound's solubility limit has been exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.

  • Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to your aqueous buffer while continuously vortexing or stirring. This helps to avoid localized high concentrations that can cause the compound to precipitate.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and improve dissolution.[1]

  • Use of Co-solvents: For some in vivo applications, co-solvents are used. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] While not always suitable for in vitro assays, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might improve solubility.

  • Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.

Q3: What is the solubility of this compound in aqueous buffers like PBS?

Q4: How should I store this compound solid and stock solutions?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and under a nitrogen atmosphere.[1]

  • Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[3]

Troubleshooting Guide: this compound Insolubility in Aqueous Buffer

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Problem Possible Cause Recommended Solution(s)
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound. - Add the DMSO stock dropwise to the buffer while vortexing. - Briefly sonicate the final solution. - Consider adding a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.
Solution becomes cloudy over time during the experiment. This compound is slowly precipitating out of solution due to factors like temperature changes or interactions with other assay components.- Maintain a constant temperature throughout the experiment. - Prepare fresh dilutions from the frozen stock solution for each experiment. - Perform a stability study in your specific assay buffer to determine the compound's stability over the experiment's duration.
Inconsistent experimental results. Inconsistent solubility or degradation of this compound.- Ensure complete dissolution of the stock solution before each use. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Verify the purity of your this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath for short intervals until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your aqueous buffer to the experimental temperature.

  • While gently vortexing the pre-warmed aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in your working solution is as low as possible (ideally below 1%) to minimize solvent effects on your biological system.

  • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, refer to the troubleshooting guide.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound Insolubility Issue check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Prepare fresh stock solution in 100% DMSO. Use sonication if necessary. check_stock->prepare_stock No dilution_issue Precipitation upon dilution into aqueous buffer? check_stock->dilution_issue Yes prepare_stock->check_stock lower_conc Lower the final concentration of this compound. dilution_issue->lower_conc Yes failure If issues persist, consider alternative formulation strategies or consult technical support. dilution_issue->failure No slow_addition Add DMSO stock dropwise to buffer while vortexing. lower_conc->slow_addition lower_conc->failure add_surfactant Incorporate a surfactant (e.g., 0.01% Tween-20) in the buffer. slow_addition->add_surfactant slow_addition->failure sonicate Briefly sonicate the final solution. add_surfactant->sonicate add_surfactant->failure success Solubility issue resolved. Proceed with experiment. sonicate->success sonicate->failure

Caption: A workflow for troubleshooting this compound insolubility issues.

KZR504_Signaling_Pathway This compound Mechanism of Action cluster_immunoproteasome Immunoproteasome LMP7 LMP7 (β5i) LMP2 LMP2 (β1i) Cytokine_Production Pro-inflammatory Cytokine Production LMP2->Cytokine_Production Antigen_Presentation Antigen Presentation LMP2->Antigen_Presentation T_Cell_Differentiation T-Cell Differentiation LMP2->T_Cell_Differentiation MECL1 MECL-1 (β2i) KZR504 This compound KZR504->LMP2 Highly Selective Inhibition Inflammation Inflammation & Autoimmunity Cytokine_Production->Inflammation Antigen_Presentation->Inflammation T_Cell_Differentiation->Inflammation

Caption: this compound's inhibitory effect on the immunoproteasome pathway.

References

Technical Support Center: KZR-504 and C26 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KZR-504 with the C26 colon carcinoma cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, irreversible inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2) subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a form of the proteasome primarily expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines.[1][3] It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[3][4]

Q2: What is the expected duration of this compound's inhibitory effect on the LMP2 subunit in C26 cells?

A2: In cultured C26 cells, the inhibitory effect of this compound on LMP2 activity is transient. Following removal of this compound from the culture medium, LMP2 activity has been observed to return to control levels within three days.[2][5]

Q3: Does this compound directly impact the viability or proliferation of C26 cells in vitro?

A3: No, studies have shown that this compound does not have a negative effect on the viability or proliferation of C26 cells in culture and does not induce apoptosis in these cells.[2] This is in contrast to broader proteasome inhibitors like ONX-0914, which can suppress C26 cell proliferation and induce apoptosis.[2]

Q4: What is the in vivo effect of this compound on C26 tumor growth?

A4: While this compound does not affect C26 cell viability in vitro, it has been shown to suppress the formation of tumor conglomerates and reduce tumor weight in vivo.[2] This effect is thought to be mediated through the inhibition of the LMP2 subunit in the tumor microenvironment, particularly affecting immunosuppressive M2 macrophages.[2]

Troubleshooting Guide

Issue: No observable effect of this compound on C26 cells in my in vitro experiment.

  • Confirm Reagent Activity: Ensure the this compound compound is properly stored and has not expired. Prepare fresh solutions for each experiment.

  • Cell Line Integrity: Verify the identity and health of your C26 cell line. C26 cells should be cultured in a high-glucose DMEM or RPMI 1640 medium supplemented with fetal bovine serum and other necessary components.[6][7] It is advisable to use cells at a low passage number to maintain consistency.[6]

  • Appropriate Endpoint: Remember that this compound's primary effect is the selective inhibition of LMP2 activity, not direct cytotoxicity to C26 cells.[2] Assays measuring cell viability or proliferation may not show a direct effect. Consider using a proteasome activity assay to measure LMP2-specific inhibition.

  • Duration of Treatment: The duration of treatment and observation is critical. For in vitro studies on LMP2 inhibition, a 24 to 48-hour treatment period has been shown to be effective.[2][5]

Issue: Variability in the duration of this compound's effect.

  • Complete Removal of Compound: Ensure thorough washing of the cells after this compound treatment to completely remove the inhibitor from the culture medium. Any residual compound could prolong the inhibitory effect.

  • Cellular Health: The rate of recovery of LMP2 activity may depend on the overall health and protein turnover rate of the C26 cells. Ensure optimal culture conditions are maintained throughout the experiment.

  • Experimental Consistency: Maintain consistency in cell density, media volume, and incubation times across all experimental replicates.

Experimental Protocols and Data

Determining the Duration of this compound's Effect on Proteasome Subunits in C26 Cells

This protocol is based on a study investigating the longevity of this compound's inhibitory action on the LMP2 subunit in C26 cells.[5]

Methodology:

  • Cell Culture: C26 cells are cultured in a suitable medium (e.g., high-glucose DMEM with 10% FBS).

  • Treatment (Stage 1): Cultivate C26 cells for two days in the presence of this compound at concentrations of 5 µM and 50 µM. A control group of cells is cultured without the inhibitor.

  • Inhibitor Removal and Recovery (Stage 2): After the initial two-day treatment, the culture medium containing this compound is removed. The cells are washed and fresh culture medium without the inhibitor is added. The cells are then cultured for an additional three days.

  • Extended Recovery (Stage 3): Following Stage 2, the cells are cultured for another two days (total of five days after inhibitor removal) in fresh medium.

  • Analysis: At the end of each stage, cell lysates are prepared to assess the activity and relative amount of the LMP2 subunit. This can be done using a fluorogenic substrate assay for LMP2 activity and Western blotting for the relative protein amount.

Quantitative Data Summary:

StageTreatmentDurationLMP2 Activity (% of Control)Relative LMP2 Amount (% of Control)
Stage 1 5 µM this compound2 days~50%No significant change
50 µM this compound2 days~44%No significant change
Stage 2 5 µM this compound (removed)3 days post-removalReturned to control levelsNot reported
50 µM this compound (removed)3 days post-removalReturned to control levelsNot reported

Data is approximated from the graphical representations in the cited study.[2][5]

Visualizations

Experimental Workflow for Determining this compound Effect Duration

G cluster_0 Stage 1: Treatment cluster_1 Stage 2: Recovery cluster_2 Stage 3: Extended Recovery start Plate C26 Cells treatment Add this compound (5µM & 50µM) Incubate for 2 Days start->treatment control Control (No this compound) Incubate for 2 Days start->control analysis1 Analyze LMP2 Activity and Amount treatment->analysis1 control->analysis1 wash Remove this compound Wash Cells Add Fresh Medium analysis1->wash From Treatment Group recover Incubate for 3 Days wash->recover analysis2 Analyze LMP2 Activity recover->analysis2 extend Incubate for 2 More Days (5 Days Total Post-Removal) recover->extend analysis3 Analyze LMP2 Activity extend->analysis3

Caption: Workflow for assessing the duration of this compound's effect.

Proposed Signaling Pathway of this compound in the Tumor Microenvironment

G KZR504 This compound LMP2 Immunoproteasome (LMP2 Subunit) KZR504->LMP2 Inhibits M2_Macrophage M2 Macrophage LMP2->M2_Macrophage Maintains Function Of Chil3_Arg1 Chil3 & Arg1 Expression M2_Macrophage->Chil3_Arg1 Leads to Immunosuppression Immunosuppressive Tumor Microenvironment Chil3_Arg1->Immunosuppression Promotes Tumor_Growth C26 Tumor Growth Immunosuppression->Tumor_Growth Supports

Caption: this compound's proposed mechanism in the tumor microenvironment.

References

Potential for KZR-504 to induce off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for the immunoproteasome inhibitor KZR-504 to induce off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome.[1][2][3] It is a dipeptidyl epoxyketone that covalently binds to the N-terminal threonine of the active site.[2][3] Its high selectivity for LMP2 over other proteasome subunits, such as LMP7 (β5i) and the constitutive proteasome subunit β1c, has been demonstrated in various studies.[1][2]

Q2: Is there any published data on the kinase selectivity profile of this compound?

Currently, there is no publicly available data from broad kinase panel screens (e.g., kinome scans) for this compound. The existing literature primarily focuses on its selectivity across the different subunits of the proteasome. While peptide epoxyketones as a class have been noted for their low reactivity against other hydrolases, specific data on kinase interactions is not available.

Q3: Why should I be concerned about off-target kinase inhibition?

Q4: How can I determine if this compound is inhibiting kinases in my experimental system?

To assess potential off-target kinase inhibition by this compound, a systematic approach is recommended. This typically involves performing in vitro kinase assays against a broad panel of kinases or specific kinases of concern in your experimental model. The general workflow for such an investigation is outlined in the troubleshooting guide below.

Troubleshooting Guide: Investigating Off-Target Kinase Inhibition

This guide provides a structured approach to identifying and characterizing potential off-target kinase inhibition by this compound.

Initial Assessment: Kinase Panel Screening

The most comprehensive way to assess off-target kinase activity is to screen this compound against a large panel of purified kinases. Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.

  • Recommendation: Screen this compound at a single high concentration (e.g., 10 µM) against a broad kinase panel.

  • Interpretation of Results:

    • No significant inhibition: Provides strong evidence for the selectivity of this compound against kinases under the tested conditions.

    • Inhibition of one or more kinases: Warrants further investigation to determine the potency of the off-target inhibition.

Dose-Response Analysis for Identified Off-Targets

If initial screening identifies potential off-target kinases, the next step is to determine the potency of this inhibition by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

  • Experimental Protocol: A detailed protocol for a typical in vitro kinase inhibition assay is provided below.

  • Data Presentation: The results should be summarized in a table for clear comparison of on-target and off-target potencies. An example of how to present such data is shown in Table 1.

Data Presentation

Table 1: Illustrative Inhibitory Profile of this compound (Note: The following data is hypothetical and for illustrative purposes only, as no public kinase inhibition data for this compound is available. Researchers should generate their own data.)

TargetTypeIC50 (nM)
LMP2 (β1i)On-Target (Proteasome)51
LMP7 (β5i)Off-Target (Proteasome)4274
Hypothetical Kinase AOff-Target (Kinase)>10,000
Hypothetical Kinase BOff-Target (Kinase)8,500

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified kinase and its corresponding substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Validation A Broad Kinase Panel Screen (e.g., 10 µM this compound) B Identify Potential Off-Target Kinases A->B Significant Inhibition? C Perform Dose-Response (IC50 Determination) B->C D Quantify Off-Target Potency C->D E Assess Downstream Signaling of Off-Target Kinase D->E Potent Off-Target Identified? F Cellular Phenotype Analysis (Compare to known inhibitors) E->F G Confirm Off-Target Relevance F->G

Caption: Workflow for investigating off-target kinase inhibition.

signaling_pathway cluster_cell Cellular Context cluster_proteasome On-Target Pathway cluster_kinase Potential Off-Target Pathway KZR504 This compound LMP2 LMP2 (Immunoproteasome) KZR504->LMP2 Inhibition KinaseX Kinase X KZR504->KinaseX Potential Inhibition? ProteinDeg Protein Degradation LMP2->ProteinDeg ImmuneResponse Modulation of Immune Response ProteinDeg->ImmuneResponse Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate CellularEffect Unintended Cellular Effect pSubstrate->CellularEffect

Caption: On-target vs. potential off-target pathways of this compound.

References

Technical Support Center: Minimizing KZR-504 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KZR-504. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in cells of the immune system.[3][4] By selectively inhibiting the caspase-like activity of the LMP2 subunit, this compound can modulate immune responses, making it a valuable tool for research in autoimmune diseases and other immune-mediated disorders.[1][2]

Q2: Why is minimizing toxicity important when working with primary cell cultures?

A2: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in a living organism compared to immortalized cell lines. This makes them highly valuable for research. However, they are also more sensitive to stress and chemical insults. Minimizing the toxicity of experimental compounds like this compound is crucial for:

  • Maintaining Physiological Relevance: Ensuring that the observed effects are due to the specific mechanism of action of the compound and not a general stress response.

  • Data Accuracy and Reproducibility: Reducing variability in experimental results caused by off-target toxicity.

  • Cell Viability: Keeping the primary cells healthy and viable throughout the course of the experiment to obtain meaningful data.

Q3: What are the potential signs of this compound toxicity in my primary cell culture?

A3: While this compound is designed to be selective for the immunoproteasome, high concentrations or prolonged exposure can potentially lead to cytotoxicity. Signs of toxicity in primary cell cultures can include:

  • Decreased Cell Viability: A reduction in the number of live cells, which can be quantified using assays like MTT, MTS, or ATP-based assays.[5][6][7]

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, detached from the culture surface (for adherent cells), or show signs of membrane blebbing.

  • Increased Apoptosis: An increase in programmed cell death, which can be detected by assays that measure caspase activation (e.g., Caspase-Glo) or Annexin V staining.

  • Increased Necrosis: An increase in premature cell death due to injury, which can be measured by lactate (B86563) dehydrogenase (LDH) release assays.[5]

  • Reduced Proliferation: A decrease in the rate of cell division.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your primary cell culture experiments.

Problem Possible Cause Suggested Solution
High levels of cell death observed shortly after adding this compound. Concentration of this compound is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.01 µM to 10 µM) and assess cell viability after 24, 48, and 72 hours.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤ 0.1%). Always include a vehicle control (media with the same final concentration of solvent as the highest this compound concentration) in your experiments.
Poor initial cell health. Use primary cells that are healthy and in the logarithmic growth phase. Ensure proper handling and thawing procedures for cryopreserved cells to maximize initial viability.[8]
Inconsistent results between experiments. Variability in this compound preparation. Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in cell passage number. Use primary cells with a low and consistent passage number for all experiments, as their characteristics can change with time in culture.[8]
Inconsistent incubation times. Standardize the duration of this compound exposure across all experiments.
No observable effect of this compound on the intended biological process. Concentration of this compound is too low. While aiming to minimize toxicity, ensure the concentration is sufficient to inhibit LMP2. Refer to published IC50 values as a starting point, but be aware that the effective concentration can vary between cell types.
Low expression of the immunoproteasome in your primary cell type. Confirm that your primary cells of interest express the immunoproteasome. This can be done by Western blotting or qPCR for the LMP2 subunit.
Incorrect experimental endpoint. This compound, as a selective LMP2 inhibitor, may not have a significant effect on all cellular processes. For instance, some studies suggest that selective LMP2 inhibition alone may not be sufficient to suppress the production of all pro-inflammatory cytokines.[1]

Experimental Protocols

Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol outlines a general procedure to determine the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity in your primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or ATP-based assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density for your cell type. Allow the cells to adhere and stabilize overnight (for adherent cells) or for a few hours (for suspension cells).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a logarithmic or semi-logarithmic series (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assess Cell Viability: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to generate a dose-response curve and determine the concentration that causes 50% inhibition of viability (CC50), if applicable. The optimal working concentration should be well below the CC50.

Data Presentation

This compound Inhibitory Potency
TargetCell LineIC50 (µM)Reference
LMP2 (β1i)MOLT-4 (human T-cell leukemia)0.051[3]
LMP7 (β5i)MOLT-4 (human T-cell leukemia)>250[3]
β5cMOLT-4 (human T-cell leukemia)>250[3]
β1cMOLT-4 (human T-cell leukemia)46.35[3]
β2cMOLT-4 (human T-cell leukemia)4.3[3]
MECL-1 (β2i)MOLT-4 (human T-cell leukemia)6.9[3]

Note: IC50 values can vary depending on the cell type and assay conditions. This table should be used as a reference for designing experiments.

Visualizations

This compound Mechanism of Action

KZR504_Mechanism cluster_proteasome Immunoproteasome LMP7 LMP7 LMP2 LMP2 Protein Degradation Protein Degradation LMP2->Protein Degradation Contributes to MECL1 MECL1 This compound This compound This compound->LMP2 Inhibits Immune Response Modulation Immune Response Modulation Protein Degradation->Immune Response Modulation Leads to

Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome.

Experimental Workflow for Assessing this compound Toxicity

Toxicity_Workflow Start Start Seed Primary Cells Seed Primary Cells Start->Seed Primary Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Primary Cells->Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Assess Viability Assess Viability Incubate->Assess Viability Analyze Data Analyze Data Assess Viability->Analyze Data Determine Optimal Concentration Determine Optimal Concentration Analyze Data->Determine Optimal Concentration

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Troubleshooting Logic for High Cell Death

Troubleshooting_Logic High Cell Death High Cell Death Check this compound Concentration Check this compound Concentration High Cell Death->Check this compound Concentration Check Solvent Concentration Check Solvent Concentration Check this compound Concentration->Check Solvent Concentration Optimal Perform Dose-Response Perform Dose-Response Check this compound Concentration->Perform Dose-Response Too High Assess Initial Cell Health Assess Initial Cell Health Check Solvent Concentration->Assess Initial Cell Health Optimal Reduce Solvent % Reduce Solvent % Check Solvent Concentration->Reduce Solvent % Too High Use Healthier Cells Use Healthier Cells Assess Initial Cell Health->Use Healthier Cells Poor Problem Solved Problem Solved Assess Initial Cell Health->Problem Solved Good Perform Dose-Response->Problem Solved Reduce Solvent %->Problem Solved Use Healthier Cells->Problem Solved

Caption: A logical approach to troubleshooting high cell death in this compound experiments.

References

Technical Support Center: Overcoming Resistance to KZR-504 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with KZR-504, a selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2). While clinical and extensive preclinical data on this compound resistance in cancer are still emerging, this guide extrapolates from known resistance mechanisms to broader proteasome inhibitors and other immunoproteasome inhibitors to offer proactive solutions and experimental designs.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments, helping you identify the root cause and suggesting corrective actions.

Problem 1: Reduced Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity or has developed complete resistance. What are the potential mechanisms and how can I investigate them?

Answer:

Reduced sensitivity or acquired resistance to this compound can arise from several factors. Below are potential mechanisms and experimental protocols to investigate them.

Potential Mechanisms:

  • Target Alteration: Mutations in the PSMB9 gene, which encodes the LMP2 subunit, can prevent this compound from binding effectively.

  • Upregulation of Compensatory Proteolytic Pathways: Cancer cells might compensate for LMP2 inhibition by upregulating other protein degradation pathways, such as the constitutive proteasome or autophagy.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Activation of Pro-Survival Signaling Pathways: Cells may activate alternative signaling pathways to bypass the apoptotic signals induced by this compound.

Experimental Workflow to Investigate Resistance:

G cluster_0 Initial Observation cluster_1 Investigation of Target Alteration cluster_2 Investigation of Compensatory Pathways cluster_3 Investigation of Drug Efflux cluster_4 Investigation of Signaling Pathways A Reduced this compound Efficacy in Cell Viability Assay B Sequence PSMB9 (LMP2) gene A->B Potential Causes E Western Blot for Proteasome Subunits (e.g., β5, LMP7) A->E Potential Causes G qRT-PCR for ABC transporters (e.g., ABCB1, ABCC1) A->G Potential Causes I Phospho-protein array or Western Blot (e.g., p-Akt, p-ERK) A->I Potential Causes C Compare to parental cell line B->C D Identify mutations in binding site C->D F Autophagy Flux Assay (e.g., LC3-II turnover) E->F H Co-treat with ABC transporter inhibitors (e.g., Verapamil) G->H

Caption: Workflow for investigating this compound resistance.

Experimental Protocols:

  • Sequencing of PSMB9 (LMP2):

    • Isolate genomic DNA from both the resistant and parental (sensitive) cancer cell lines.

    • Amplify the coding region of the PSMB9 gene using polymerase chain reaction (PCR).

    • Sequence the PCR products using Sanger sequencing.

    • Align the sequences from the resistant and parental cells to identify any mutations.

  • Western Blot for Proteasome Subunits:

    • Lyse resistant and parental cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LMP2, β5 (constitutive proteasome), and LMP7 (immunoproteasome).

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

    • Detect with a secondary antibody and visualize using chemiluminescence.

  • Autophagy Flux Assay:

    • Treat resistant and parental cells with this compound in the presence and absence of an autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1).

    • Lyse the cells at different time points and perform a Western blot for LC3-I and LC3-II.

    • An accumulation of LC3-II in the presence of the autophagy inhibitor indicates increased autophagic flux.

  • Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters:

    • Isolate total RNA from resistant and parental cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

Problem 2: Lack of Efficacy of this compound in a Specific Cancer Type

Question: I am testing this compound in a new cancer cell line, but I am not observing the expected cytotoxic effects. Why might this be the case?

Answer:

The lack of efficacy of this compound in a particular cancer cell line could be due to several intrinsic factors.

Potential Mechanisms:

  • Low or Absent LMP2 Expression: this compound is a highly selective inhibitor of LMP2. If the cancer cells do not express the immunoproteasome, this compound will not have a target.

  • Redundancy of Proteasome Function: In some cancer types, the constitutive proteasome may be the dominant form, and its activity may be sufficient to maintain protein homeostasis even when the immunoproteasome is inhibited.

  • Dominant Pro-Survival Pathways: The cancer cells may have strong intrinsic pro-survival signaling that overrides the apoptotic signals induced by this compound.

Experimental Workflow to Assess a New Cell Line:

G cluster_0 Initial Observation cluster_1 Target Expression Analysis cluster_2 Functional Proteasome Activity cluster_3 Combination Therapy Screen A No significant cell death with this compound B Western Blot or qRT-PCR for LMP2 A->B Troubleshooting Steps D Proteasome Activity Assay with specific substrates (for LMP2, LMP7, β5) A->D Troubleshooting Steps E Combine this compound with inhibitors of: - Constitutive proteasome (e.g., Bortezomib (B1684674) at low dose) - Pro-survival pathways (e.g., PI3K/Akt, MEK/ERK inhibitors) A->E Troubleshooting Steps C Immunohistochemistry on corresponding tumor tissue B->C

Caption: Workflow for assessing a new cell line's sensitivity to this compound.

Experimental Protocols:

  • Proteasome Activity Assay:

    • Lyse cells and measure protein concentration.

    • Incubate cell lysates with fluorogenic substrates specific for different proteasome subunits (e.g., a substrate for LMP2).

    • Measure the fluorescence over time to determine the rate of substrate cleavage, which corresponds to proteasome activity.

    • Perform the assay in the presence and absence of this compound to confirm target engagement.

  • Combination Therapy Screen:

    • Use a matrix-based approach to test various concentrations of this compound with a panel of other inhibitors.

    • Seed cells in 96-well or 384-well plates.

    • Add the drug combinations and incubate for a predetermined time (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Analyze the data for synergistic, additive, or antagonistic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, irreversible inhibitor of the LMP2 (β1i) subunit of the immunoproteasome.[2] The immunoproteasome is a specialized form of the proteasome that is highly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines. By inhibiting LMP2, this compound disrupts the normal protein degradation process in cells that rely on the immunoproteasome, leading to an accumulation of misfolded proteins and induction of apoptosis.

Q2: In which cancer types is this compound most likely to be effective?

A2: this compound is most likely to be effective in cancers that have high expression of the immunoproteasome. This includes hematological malignancies such as multiple myeloma and certain types of lymphoma.[3] Some solid tumors that are highly infiltrated with immune cells may also express the immunoproteasome and could be sensitive to this compound.[4] It is crucial to determine the expression levels of LMP2 in the cancer type of interest before initiating studies.

Q3: How can I overcome resistance to this compound in my experiments?

A3: Based on mechanisms of resistance to other proteasome inhibitors, several strategies can be explored:

  • Combination Therapy: Combining this compound with other agents can be a powerful strategy.[5]

    • Inhibitors of other proteasome subunits: A low dose of a pan-proteasome inhibitor or an inhibitor of another immunoproteasome subunit like LMP7 may be synergistic.

    • Autophagy inhibitors: If resistance is mediated by upregulation of autophagy, combining this compound with an autophagy inhibitor like chloroquine could restore sensitivity.

    • Inhibitors of pro-survival pathways: Targeting pathways like PI3K/Akt or MEK/ERK that are activated upon this compound treatment may overcome resistance.

  • Targeted Protein Degradation: The use of proteolysis-targeting chimeras (PROTACs) that induce the degradation of resistance-mediating proteins could be a novel approach.[6][7]

Q4: What are the recommended positive and negative controls for my this compound experiments?

A4:

  • Positive Controls:

    • A cancer cell line known to be sensitive to this compound or other immunoproteasome inhibitors.

    • A pan-proteasome inhibitor like bortezomib or carfilzomib (B1684676) to confirm that the cells are sensitive to proteasome inhibition in general.

  • Negative Controls:

    • A cancer cell line with low or no expression of LMP2.

    • A vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • For target validation, an inactive structural analog of this compound, if available.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MM.1S50150030
RPMI-822675250033.3
OPM-260180030

Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells (Fold Change vs. Parental)

GeneFunctionFold Change
PSMB9 (LMP2)This compound Target0.9 (with missense mutation)
PSMB5 (β5)Constitutive Proteasome2.5
ATG5Autophagy3.1
ABCB1Drug Efflux Pump4.5
AKT1Pro-survival Signaling2.8 (at protein level)

Signaling Pathways

Diagram of Potential Resistance Mechanisms to this compound

G cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms KZR504 This compound LMP2 LMP2 (Immunoproteasome) KZR504->LMP2 Inhibits Efflux Increased Drug Efflux KZR504->Efflux Pumps out ProteinDegradation Protein Degradation LMP2->ProteinDegradation Mediates Apoptosis Apoptosis LMP2->Apoptosis Leads to (when inhibited) ProteinDegradation->Apoptosis Suppresses (by degrading pro-apoptotic proteins) Mutation PSMB9 Mutation Mutation->LMP2 Alters target Autophagy Upregulated Autophagy Autophagy->ProteinDegradation Compensates for Bypass Activation of Pro-Survival Pathways (e.g., Akt, ERK) Bypass->Apoptosis Inhibits

Caption: Potential mechanisms of resistance to the LMP2 inhibitor this compound.

References

Validation & Comparative

A Comparative Guide to KZR-504 and KZR-616 in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two selective immunoproteasome inhibitors, KZR-504 and KZR-616, in the context of autoimmune disease models. The information herein is compiled from publicly available scientific literature and aims to delineate the distinct mechanisms of action and resulting therapeutic potential of these compounds.

Executive Summary

This compound and KZR-616 are both epoxyketone-based inhibitors of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced during inflammatory responses. However, they possess fundamentally different inhibitory profiles, which dictates their efficacy in autoimmune models.

  • This compound is a highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome. Preclinical data indicates that selective inhibition of LMP2 alone is insufficient to produce a significant anti-inflammatory effect, as evidenced by a lack of impact on pro-inflammatory cytokine production.

  • KZR-616 (Zetopomib) is a dual inhibitor, targeting both the LMP7 (β5i) and LMP2 (β1i) subunits. This dual inhibition has been shown to be critical for broad anti-inflammatory activity, leading to potent cytokine suppression and significant efficacy in preclinical models of autoimmune diseases, such as lupus nephritis.

The following sections provide a detailed breakdown of the available experimental data for each compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and KZR-616.

Table 1: In Vitro Inhibitory Activity

CompoundTarget Subunit(s)IC50 (nM)SelectivityReference
This compound LMP2 (β1i)51>80-fold vs. LMP7[1][2]
LMP7 (β5i)4,274[1]
β1c46,270~908-fold vs. β1c[2][3]
KZR-616 hLMP7 (β5i)39-[4]
mLMP7 (β5i)57-[4]
hLMP2 (β1i)131-[4]
mLMP2 (β1i)179-[4]
MECL-1 (β2i)623-[4]
β5c688-[4]

h: human, m: mouse

Table 2: In Vitro Effects on Cytokine Production in Human PBMCs

CompoundConcentrationStimulationEffect on Pro-inflammatory CytokinesReference
This compound Not specifiedLipopolysaccharide (LPS)Little to no effect on cytokine production[1][5]
KZR-616 500 nMLPS or anti-CD3/anti-CD28Blocked production of >30 pro-inflammatory cytokines (e.g., TNF-α, GM-CSF, IL-6, IL-12/IL-23 p40)[6][7][8]

Table 3: In Vivo Efficacy in NZB/W F1 Mouse Model of Lupus Nephritis (KZR-616)

Treatment GroupDosing RegimenProteinuria OutcomeAnti-dsDNA IgG LevelsReference
VehicleIV, three times a week for 13 weeksProgression to severe proteinuria-[6]
KZR-616 5 mg/kg IV or 10 mg/kg SC, three times a week for 13 weeksComplete and durable resolution of proteinuriaSignificantly reduced[6][9]
KZR-616 10 mg/kg IV, once weeklySimilar reduction in proteinuria to the three times a week scheduleNot specified[6]

No in vivo efficacy data for this compound in autoimmune models has been identified in the searched literature.

Experimental Protocols

In Vivo Lupus Nephritis Model (KZR-616)
  • Animal Model: Female NZB/W F1 mice, 24-26 weeks of age, with established disease (proteinuria positive and anti-IgG dsDNA antibody positive) were used.[6]

  • Treatment Groups:

    • Vehicle (10% hydroxypropyl-beta cyclodextrin) administered intravenously (IV).[6]

    • KZR-616 administered at 5 mg/kg IV or 10 mg/kg subcutaneously (SC) three times per week for 13 consecutive weeks.[6]

    • KZR-616 administered at 7.5 mg/kg once a week for 13 consecutive weeks.[6]

  • Endpoint Measurements:

    • Proteinuria: Monitored to evaluate the severity of nephritis.[10]

    • Autoantibodies: Serum levels of anti-dsDNA IgG and total IgG were measured.[6]

    • Histology: Kidneys were harvested, stained with hematoxylin (B73222) and eosin, and assessed for glomerular nephritis, sclerosis, tubular changes, and lymphoid infiltrates.[9][10] Renal IgG deposition was also evaluated.[11]

    • Gene Expression Analysis: RNA was extracted from spleens and kidneys after 11 weeks of treatment and evaluated by RNA sequencing.[10]

In Vitro Cytokine Production Assay (KZR-616)
  • Cells: Human peripheral blood mononuclear cells (PBMCs).[6]

  • Treatment: PBMCs were exposed to 500 nM KZR-616 for 1 hour.[6]

  • Stimulation: Following treatment, cells were stimulated for 24 hours with either lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.[6]

  • Analysis: Cytokine levels in the supernatant were measured.[6]

Mandatory Visualization

G cluster_0 Immune Cell Activation cluster_1 Immunoproteasome Activity cluster_2 Inhibitor Action Antigen_Presenting_Cell Antigen Presenting Cell (APC) T_Cell T Helper Cell Antigen_Presenting_Cell->T_Cell Antigen Presentation B_Cell B Cell T_Cell->B_Cell Activation Immunoproteasome Immunoproteasome (LMP2, LMP7, MECL-1) T_Cell->Immunoproteasome B_Cell->Immunoproteasome Plasma_Cell_Differentiation Plasma Cell Differentiation B_Cell->Plasma_Cell_Differentiation Protein_Degradation Protein Degradation Immunoproteasome->Protein_Degradation NFkB_Activation NF-κB Activation Protein_Degradation->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production Plasma_Cell_Differentiation->Cytokine_Production KZR504 This compound (LMP2 selective) KZR504->Immunoproteasome Inhibits LMP2 KZR616 KZR-616 (LMP2/LMP7 dual) KZR616->Immunoproteasome Inhibits LMP2 & LMP7

Caption: Signaling pathway of immunoproteasome inhibition.

G cluster_workflow KZR-616 in NZB/W F1 Lupus Nephritis Model cluster_endpoints Endpoint Measurements start Select NZB/W F1 Mice (24-26 weeks old) with established nephritis treatment Administer KZR-616 or Vehicle (13 weeks) start->treatment monitoring Monitor Proteinuria treatment->monitoring Weekly endpoints Endpoint Analysis (Week 13) treatment->endpoints monitoring->treatment follow_up Non-dosing Period (8 weeks) endpoints->follow_up Serum_Analysis Serum Analysis: - Anti-dsDNA IgG - Total IgG endpoints->Serum_Analysis Histology Kidney Histology: - H&E Staining - IgG Deposition endpoints->Histology Gene_Expression RNA Sequencing: (Spleen & Kidney) endpoints->Gene_Expression final_assessment Final Assessment follow_up->final_assessment

References

A Comparative Guide to the Selectivity of KZR-504 and ONX-0914 Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent immunoproteasome inhibitors, KZR-504 and ONX-0914. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in the immune system by processing antigens for presentation on MHC class I molecules and regulating cytokine production. Its catalytic activity is mediated by three distinct subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The constitutive proteasome, found in all eukaryotic cells, possesses the catalytic subunits β1, β2, and β5. Selective inhibition of immunoproteasome subunits over their constitutive counterparts is a key therapeutic strategy for various autoimmune diseases and hematological malignancies.

This compound is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome.[1] In contrast, ONX-0914 (also known as PR-957) primarily targets the low-molecular mass polypeptide-7 (LMP7 or β5i) subunit, the chymotrypsin-like subunit of the immunoproteasome.[2][3] However, it also exhibits inhibitory activity against other proteasome subunits. This guide will delve into the specifics of their selectivity based on quantitative data.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ONX-0914 against various immunoproteasome and constitutive proteasome subunits. Lower IC50 values indicate higher potency.

InhibitorTarget SubunitIC50 (nM)Off-Target SubunitIC50 (nM)Selectivity (Fold)Reference
This compound LMP2 (β1i) 51 LMP7 (β5i)4,274~84[4][5]
β1c46,270~907[6]
ONX-0914 LMP7 (β5i) ~10-39 LMP2 (β1i)~500~13-50[7]
β5~500~13-50[7]
β1~9000~230-900[7]
β2~3000~77-300[7]
β2i~1000~26-100[7]

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding their biological effects. The following are detailed methodologies for key experiments cited in the characterization of this compound and ONX-0914.

Biochemical Assay for Proteasome Inhibitor IC50 Determination

This method is used to measure the in vitro potency of inhibitors against purified proteasome subunits using fluorogenic peptide substrates.

1. Materials:

  • Purified human immunoproteasome and constitutive proteasome (commercial sources or purified from cell lines).
  • Fluorogenic peptide substrates specific for each subunit:
  • LMP7/β5 (Chymotrypsin-like): Suc-LLVY-AMC
  • LMP2/β1 (Caspase-like): Ac-nLPnLD-AMC
  • MECL-1/β2 (Trypsin-like): Ac-RLR-AMC
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.03% SDS.
  • Proteasome inhibitors (this compound, ONX-0914) dissolved in DMSO.
  • 96-well black microplates.
  • Fluorescence microplate reader.

2. Procedure:

  • Prepare serial dilutions of the proteasome inhibitors in DMSO.
  • In a 96-well plate, add the assay buffer.
  • Add the diluted inhibitors to the wells. Include a DMSO-only control.
  • Add the purified proteasome to each well and incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding the specific fluorogenic substrate to each well.
  • Immediately measure the fluorescence intensity every minute for 30 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for Proteasome Activity

This protocol measures the activity of the proteasome within live cells to confirm inhibitor efficacy in a more physiological context.

1. Materials:

  • Cell line expressing the proteasome of interest (e.g., RPMI-8226 for immunoproteasome).
  • Cell culture medium and supplements.
  • Proteasome inhibitors (this compound, ONX-0914).
  • Proteasome-Glo™ Cell-Based Assay kit (Promega) or similar.
  • Luminometer-compatible 96-well white plates.
  • Luminometer.

2. Procedure:

  • Seed cells in a 96-well white plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the proteasome inhibitor for a specified time (e.g., 1 hour). Include a vehicle-only control.
  • Equilibrate the plate to room temperature for approximately 10 minutes.
  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
  • Add an equal volume of the prepared reagent to each well.
  • Mix briefly on an orbital shaker and incubate at room temperature for 10 minutes to lyse the cells and allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate-reading luminometer.
  • A decrease in luminescence in the inhibitor-treated wells compared to the control wells indicates inhibition of proteasome activity.
  • Calculate IC50 values as described in the biochemical assay protocol.

Mandatory Visualization

G Proteasome Inhibition by this compound and ONX-0914 cluster_constitutive Constitutive Proteasome cluster_immunoproteasome Immunoproteasome beta1 β1 beta2 β2 beta5 β5 lmp2 LMP2 (β1i) mecl1 MECL-1 (β2i) lmp7 LMP7 (β5i) kzr504 This compound kzr504->lmp2 Highly Selective Inhibition onx0914 ONX-0914 onx0914->beta5 Cross-reactivity onx0914->lmp2 Cross-reactivity onx0914->lmp7 Primary Target G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents: - Proteasome - Substrate - Inhibitor Dilutions plate_setup Set up 96-well Plate (Buffer, Inhibitor) reagents->plate_setup incubation Add Proteasome Incubate plate_setup->incubation reaction Add Substrate Start Reaction incubation->reaction measurement Measure Fluorescence (Kinetic Read) reaction->measurement analysis Calculate Reaction Rates & Percent Inhibition measurement->analysis ic50 Generate Dose-Response Curve Determine IC50 analysis->ic50

References

KZR-504 vs. Bortezomib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, proteasome inhibitors have emerged as a cornerstone in the treatment of certain hematological malignancies. Bortezomib, the first-in-class proteasome inhibitor, has revolutionized the management of multiple myeloma. However, its broad inhibition of both the constitutive proteasome and the immunoproteasome is associated with significant side effects, prompting the development of more selective agents. This guide provides a detailed comparison of KZR-504, a highly selective immunoproteasome inhibitor, with the established non-selective inhibitor, Bortezomib, to aid researchers, scientists, and drug development professionals in understanding their distinct mechanisms and potential applications.

Mechanism of Action: A Tale of Two Proteasomes

The ubiquitin-proteasome system is the primary cellular machinery for protein degradation, maintaining protein homeostasis. There are two main forms of the proteasome: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory signals.

Bortezomib is a reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome.[1][2] Its broad inhibition disrupts the degradation of numerous proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

This compound , in contrast, is a highly selective, covalent inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome.[2][5] This targeted approach aims to modulate immune responses and potentially target cancers with high immunoproteasome expression while minimizing the side effects associated with inhibiting the constitutive proteasome in healthy tissues.

cluster_0 Ubiquitin-Proteasome System cluster_1 Proteasome Isoforms cluster_2 Inhibitor Specificity Ubiquitinated Proteins Ubiquitinated Proteins Proteasome Proteasome Ubiquitinated Proteins->Proteasome Degradation Peptides Peptides Proteasome->Peptides Protein fragments Constitutive Proteasome (β1, β2, β5) Constitutive Proteasome (β1, β2, β5) Immunoproteasome (LMP2/β1i, MECL-1/β2i, LMP7/β5i) Immunoproteasome (LMP2/β1i, MECL-1/β2i, LMP7/β5i) Bortezomib Bortezomib Bortezomib->Constitutive Proteasome (β1, β2, β5) Bortezomib->Immunoproteasome (LMP2/β1i, MECL-1/β2i, LMP7/β5i) This compound This compound This compound->Immunoproteasome (LMP2/β1i, MECL-1/β2i, LMP7/β5i) Specifically LMP2 (β1i)

Figure 1. Comparison of Bortezomib and this compound targeting proteasome isoforms.

Performance Data: A Head-to-Head Look

Direct comparative studies on the anti-cancer efficacy of this compound and Bortezomib are limited. The available data highlights their distinct profiles, with Bortezomib demonstrating broad cytotoxic effects and this compound showing more nuanced activity, potentially through modulation of the tumor microenvironment.

In Vitro Efficacy

The following tables summarize the available in vitro data for both compounds.

Table 1: In Vitro Activity of this compound

CompoundTargetAssay TypeCell Line/LysateIC50Reference
This compoundLMP2 (β1i)ProCISEMOLT-4 (human T cell leukemia) cellular lysate51 nM[2]
This compoundCell ViabilityCell Proliferation/Apoptosis AssayC26 (mouse colon adenocarcinoma)No effect[6]

Table 2: In Vitro Efficacy of Bortezomib in Cancer Cell Lines

CompoundCell LineCancer TypeAssay TypeIC50Reference
BortezomibPC3Prostate CancerWST-1 Assay32.8 nM[7]
BortezomibMultiple Myeloma Cell LinesMultiple MyelomaCell Viability Assay22-32 nM[8]
BortezomibB16F10MelanomaCell Viability Assay2.46 nM[4]
BortezomibFeline Injection Site SarcomaSarcomaATP-based luminescent cell viability assay17.46 - 21.38 nM[9]
In Vivo Efficacy

A study on a selective LMP2 inhibitor, UK-101, demonstrated a significant reduction in tumor growth in a prostate cancer xenograft model, supporting the potential of targeting LMP2 in cancer.[10] A study investigating this compound in a mouse colon adenocarcinoma model found that while it did not affect cancer cell viability in vitro, it suppressed the formation of tumor conglomerates and reduced tumor weight in vivo.[6] This suggests that this compound's anti-cancer effects in this model may be mediated through its impact on the tumor microenvironment rather than direct cytotoxicity.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assays (for Bortezomib)

MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of Bortezomib for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

A Seed cells in 96-well plate B Treat with Bortezomib (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Figure 2. Workflow for a typical MTT cell viability assay.
Proteasome Constitutive/Immunoproteasome Subunit ELISA (ProCISE) Assay (for this compound)

  • Lysate Preparation: Prepare cellular lysates from the cell line of interest (e.g., MOLT-4).

  • Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound.

  • Biotinylated Probe Addition: Add a biotinylated, active-site-directed proteasome probe that covalently binds to the active sites of the proteasome subunits that are not occupied by the inhibitor.

  • Capture ELISA: Use a 96-well plate pre-coated with antibodies specific to each proteasome subunit (e.g., LMP2, LMP7, β5) to capture the respective subunits from the lysate.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated probe.

  • Substrate Addition: Add an HRP substrate to generate a colorimetric or chemiluminescent signal.

  • Signal Quantification: Measure the signal, which is inversely proportional to the activity of the inhibitor.

  • Data Analysis: Calculate the IC50 value for the inhibition of each specific proteasome subunit.[2]

Conclusion

This compound and Bortezomib represent two distinct strategies for targeting the proteasome in disease. Bortezomib's broad-spectrum inhibition has proven clinical efficacy in multiple myeloma but is accompanied by a challenging side-effect profile. This compound's high selectivity for the LMP2 subunit of the immunoproteasome offers a more targeted approach, with preclinical data suggesting a potential role in modulating the tumor microenvironment rather than direct cytotoxicity. This positions this compound as a potential alternative or combination therapy where immunomodulation is a desired outcome, potentially with an improved safety profile. Further research, particularly direct comparative in vivo studies in relevant cancer models, is warranted to fully elucidate the therapeutic potential of this compound as an alternative to Bortezomib.

References

Comparative Efficacy Analysis: KZR-504 and Carfilzomib in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct proteasome inhibitors, the selective immunoproteasome inhibitor KZR-504 and the broader proteasome inhibitor Carfilzomib (B1684676), reveals differing therapeutic strategies and efficacy profiles within their respective target indications. While Carfilzomib is an established treatment for multiple myeloma, this compound and its clinical successor, zetomipzomib (B608408) (KZR-616), have been primarily investigated in the context of autoimmune diseases.

This guide provides a comprehensive comparison of their mechanisms of action, preclinical and clinical data, and the experimental protocols of pivotal trials. Due to the divergent clinical development paths, a direct head-to-head efficacy comparison is not available. This document will therefore present the efficacy data for each agent within its therapeutic area.

Mechanism of Action: A Tale of Two Proteasome Inhibitors

Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. This broad inhibition of the proteasome, a critical cellular component for protein degradation, leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately apoptosis in cancer cells. This mechanism has proven particularly effective in multiple myeloma, a malignancy characterized by high rates of protein synthesis.

In contrast, this compound is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation to the immune system and regulating cytokine production. By selectively targeting the immunoproteasome, this compound and its clinical counterpart zetomipzomib (KZR-616) aim to modulate inflammatory responses in autoimmune diseases without the broader systemic effects of pan-proteasome inhibition. Zetomipzomib also targets the LMP7 subunit of the immunoproteasome.

Mechanism_of_Action Comparative Mechanism of Action cluster_0 Carfilzomib cluster_1 This compound / Zetomipzomib Carfilzomib Carfilzomib Proteasome Constitutive Proteasome (β5 subunit) Carfilzomib->Proteasome Inhibits Protein_Accumulation_C Ubiquitinated Protein Accumulation Proteasome->Protein_Accumulation_C Leads to ER_Stress_C Endoplasmic Reticulum Stress Protein_Accumulation_C->ER_Stress_C Apoptosis_C Apoptosis of Myeloma Cells ER_Stress_C->Apoptosis_C KZR This compound / Zetomipzomib Immunoproteasome Immunoproteasome (LMP2 & LMP7 subunits) KZR->Immunoproteasome Selectively Inhibits Cytokine_Modulation Modulation of Pro-inflammatory Cytokines Immunoproteasome->Cytokine_Modulation Leads to Immune_Response Altered Immune Cell Function Immunoproteasome->Immune_Response Autoimmune_Amelioration Amelioration of Autoimmune Disease Cytokine_Modulation->Autoimmune_Amelioration Immune_Response->Autoimmune_Amelioration

Figure 1: Comparative signaling pathways of Carfilzomib and this compound/Zetomipzomib.

Preclinical and Clinical Efficacy Data

The following tables summarize the available quantitative data for this compound/zetomipzomib and Carfilzomib.

This compound and Zetomipzomib (KZR-616) Data

This compound was identified as a potent and selective preclinical compound. Its development led to zetomipzomib (KZR-616), which has been evaluated in clinical trials for autoimmune diseases.

ParameterValueCell Line/StudyReference
This compound IC50
LMP2 (β1i)51 nMMOLT-4 cell lysates[1]
LMP7 (β5i)4.274 µMNot Specified[2]
Zetomipzomib (KZR-616) IC50
hLMP739 nMNot Specified[3]
mLMP757 nMNot Specified[3]
hLMP2131 nMNot Specified[3]
mLMP2179 nMNot Specified[3]
MECL-1623 nMNot Specified[3]
Constitutive Proteasome β5688 nMNot Specified[3]
Zetomipzomib (KZR-616) Clinical Data (Lupus Nephritis - MISSION Phase 2 Trial)
Overall Renal Response (ORR) at 24 weeks64.7% of patientsActive lupus nephritis patients[4]
Complete Renal Response (CRR) at 24 weeks35.2% of patientsActive lupus nephritis patients[4]
Carfilzomib Clinical Data (Relapsed/Refractory Multiple Myeloma)

Carfilzomib has been extensively studied in multiple Phase 3 clinical trials for the treatment of relapsed or refractory multiple myeloma.

ParameterCarfilzomib RegimenControl RegimenStudyReference
Overall Response Rate (ORR)
87.1% (KRd)66.7% (Rd)ASPIRE[5]
77% (Kd)63% (Vd)ENDEAVOR[6]
Not Reached (KdD) vs 15.8 months (Kd)-CANDOR[7]
Median Progression-Free Survival (PFS)
26.3 months (KRd)17.6 months (Rd)ASPIRE[8]
18.7 months (Kd)9.4 months (Vd)ENDEAVOR[9]
Not Reached (KdD)15.8 months (Kd)CANDOR[7]
Median Overall Survival (OS)
48.3 months (KRd)40.4 months (Rd)ASPIRE[10]
47.6 months (Kd)40.0 months (Vd)ENDEAVOR[6]
50.8 months (KdD)43.6 months (Kd)CANDOR Final Analysis[11]

Kd: Carfilzomib and dexamethasone (B1670325); KRd: Carfilzomib, lenalidomide (B1683929), and dexamethasone; KdD: Carfilzomib, daratumumab, and dexamethasone; Rd: Lenalidomide and dexamethasone; Vd: Bortezomib (B1684674) and dexamethasone.

Experimental Protocols of Key Carfilzomib Clinical Trials

Detailed methodologies for the pivotal Phase 3 trials of Carfilzomib are outlined below.

ASPIRE Trial (NCT01080391)
  • Objective: To compare the efficacy and safety of Carfilzomib, lenalidomide, and dexamethasone (KRd) versus lenalidomide and dexamethasone (Rd) in patients with relapsed multiple myeloma.[12]

  • Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior therapies.[13]

  • Treatment Regimen:

    • KRd Arm: Carfilzomib was administered as a 10-minute intravenous infusion on days 1, 2, 8, 9, 15, and 16 of each 28-day cycle. The starting dose was 20 mg/m² on days 1 and 2 of cycle 1, escalated to 27 mg/m² thereafter. Carfilzomib was discontinued (B1498344) after 18 cycles. Lenalidomide (25 mg) was given on days 1-21, and dexamethasone (40 mg) on days 1, 8, 15, and 22.[14]

    • Rd Arm: Patients received lenalidomide and dexamethasone as in the KRd arm.[14]

  • Primary Endpoint: Progression-Free Survival (PFS).[8]

ENDEAVOR Trial (NCT01568866)
  • Objective: To compare the efficacy and safety of Carfilzomib and dexamethasone (Kd) versus bortezomib and dexamethasone (Vd) in patients with relapsed or refractory multiple myeloma.[15]

  • Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[15]

  • Treatment Regimen:

    • Kd Arm: Carfilzomib was administered as a 30-minute intravenous infusion on days 1, 2, 8, 9, 15, and 16 of 28-day cycles. The dose was 20 mg/m² on days 1 and 2 of cycle 1, escalated to 56 mg/m² thereafter. Dexamethasone (20 mg) was given on days 1, 2, 8, 9, 15, 16, 22, and 23.[16]

    • Vd Arm: Bortezomib (1.3 mg/m²) was administered intravenously or subcutaneously on days 1, 4, 8, and 11 of 21-day cycles. Dexamethasone (20 mg) was given on days 1, 2, 4, 5, 8, 9, 11, and 12.[15]

  • Primary Endpoint: Progression-Free Survival (PFS).[16]

CANDOR Trial (NCT03158688)
  • Objective: To compare the efficacy and safety of Carfilzomib, daratumumab, and dexamethasone (KdD) versus Carfilzomib and dexamethasone (Kd) in patients with relapsed or refractory multiple myeloma.[17]

  • Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[17]

  • Treatment Regimen:

    • KdD Arm: Carfilzomib was administered as a 30-minute intravenous infusion at 20 mg/m² on days 1 and 2 of cycle 1, and 56 mg/m² thereafter on days 1, 2, 8, 9, 15, and 16 of each 28-day cycle. Daratumumab was given intravenously at 8 mg/kg on days 1 and 2 of cycle 1, then 16 mg/kg weekly for the remainder of the first two cycles, every two weeks for cycles 3-6, and every four weeks thereafter. Dexamethasone (40 mg) was administered weekly.[17][18]

    • Kd Arm: Patients received Carfilzomib and dexamethasone as in the KdD arm.[17]

  • Primary Endpoint: Progression-Free Survival (PFS).[11]

Experimental_Workflow_Carfilzomib_Trials General Experimental Workflow for Carfilzomib Phase 3 Trials Patient_Screening Patient Screening (Relapsed/Refractory Multiple Myeloma, 1-3 Prior Therapies) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Experimental Arm (Carfilzomib-based regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles (21 or 28 days) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Follow_up Follow-up for Efficacy and Safety Treatment_Cycles->Follow_up Primary_Endpoint Primary Endpoint Assessment (Progression-Free Survival) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Overall Survival, Overall Response Rate, etc.) Follow_up->Secondary_Endpoints

Figure 2: Generalized workflow of Carfilzomib Phase 3 clinical trials.

Conclusion

This compound and Carfilzomib represent distinct approaches to targeting the proteasome system. Carfilzomib, a broad proteasome inhibitor, has demonstrated significant efficacy in treating multiple myeloma, a disease highly dependent on proteasomal protein degradation. In contrast, the selective immunoproteasome inhibitor this compound, and its clinical successor zetomipzomib, are being developed to modulate the immune response in autoimmune diseases. The available data underscores the therapeutic potential of both targeted and broad-spectrum proteasome inhibition in different pathological contexts. Future research and clinical trials will continue to define the optimal use of these and other proteasome-modulating agents.

References

KZR-504: A Precision Tool for Targeting the Immunoproteasome in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the selectivity of KZR-504 for the LMP2 subunit of the immunoproteasome over the constitutive proteasome.

In the landscape of therapeutic strategies for autoimmune diseases, the selective inhibition of the immunoproteasome has emerged as a promising approach. This compound, a novel epoxyketone dipeptide, stands out for its remarkable selectivity for the Low Molecular Mass Polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells and in other cells following exposure to inflammatory cytokines.[1][2] It plays a crucial role in processing antigens for presentation by MHC class I molecules, thereby modulating immune responses.[3] The immunoproteasome's catalytic core is composed of three distinct subunits: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), which replace their constitutive counterparts (β5, β2, and β1, respectively).[1] By selectively targeting LMP2, this compound offers a nuanced approach to immunomodulation, potentially avoiding the broader effects associated with less selective proteasome inhibitors.

Comparative Selectivity of Proteasome Inhibitors

The potency and selectivity of this compound have been quantified against various proteasome subunits. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with other relevant proteasome inhibitors.

CompoundTarget SubunitIC50Selectivity (fold)Reference
This compound LMP2 (β1i) 51 nM ~908-fold vs. β1c [4]
LMP7 (β5i)4.274 µM[2]
β1c46.27 µM[5]
LU-001iLMP2 (β1i)95 nM~252-fold vs. β1c[5]
β1c24 µM[5]
ONX 0914LMP7 (β5i)-15-40-fold vs. β5[6]
KZR-616LMP7 (β5i)39 nM18-fold vs. β5c[5]
MECL-1 (β2i)131 nM[5]
LMP2 (β1i)623 nM81-fold vs. β1c[5]

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for understanding their therapeutic potential. A key methodology used to characterize this compound is the ProCISE (Proteasome Constitutive and Immunosubunit-Specific ELISA) assay.

ProCISE Assay Protocol

This subunit-specific ELISA provides a quantitative measurement of proteasome active site occupancy.[1]

  • Cell Lysate Preparation: Cells or tissues are lysed to release proteasomes.

  • Biotinylated Probe Incubation: The lysates are incubated with a low concentration of a biotinylated, irreversible proteasome inhibitor probe that binds to the active sites of all proteasome subunits.

  • Inhibitor Competition: In parallel samples, the lysates are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) before the addition of the biotinylated probe. The test inhibitor will compete for binding to the active sites.

  • Capture by Subunit-Specific Antibodies: The proteasomes are then captured on a microplate coated with antibodies specific for individual proteasome subunits (e.g., LMP2, β1c, LMP7, etc.).

  • Detection: A streptavidin-conjugated reporter enzyme is added, which binds to the biotinylated probe. The amount of bound probe is quantified by measuring the enzyme's activity (e.g., colorimetric or fluorometric signal).

  • Data Analysis: The signal is inversely proportional to the activity of the test inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The selective inhibition of LMP2 by this compound is hypothesized to modulate the inflammatory cascade by altering antigen presentation and cytokine production.

KZR504_Mechanism cluster_ImmuneCell Immune Cell (e.g., Lymphocyte) Proteins Intracellular Proteins Immunoproteasome Immunoproteasome (LMP7, MECL-1, LMP2) Proteins->Immunoproteasome Degradation Peptides Antigenic Peptides Immunoproteasome->Peptides Generation KZR504 This compound KZR504->Immunoproteasome Selective Inhibition of LMP2 MHC1 MHC Class I Peptides->MHC1 Loading TCR T-Cell Receptor (on T-Cell) MHC1->TCR Presentation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) TCR->Cytokines Activation & Release AutoimmuneResponse Autoimmune Response Cytokines->AutoimmuneResponse

Figure 1. Simplified signaling pathway illustrating the selective inhibition of the LMP2 subunit of the immunoproteasome by this compound, leading to a potential modulation of the autoimmune response.

The following diagram outlines the general workflow for evaluating the in vivo efficacy of a selective LMP2 inhibitor like this compound in a preclinical model of autoimmune disease.

Experimental_Workflow cluster_workflow In Vivo Efficacy Evaluation A Induce Autoimmune Disease in Animal Model (e.g., Lupus, Rheumatoid Arthritis) B Administer this compound or Vehicle Control A->B C Monitor Disease Progression (e.g., Clinical Scores, Biomarkers) B->C D Collect Tissues and Blood for Analysis C->D E Analyze Proteasome Occupancy (ProCISE Assay) D->E F Measure Cytokine Levels (ELISA) D->F G Histopathological Analysis D->G H Data Analysis and Comparison E->H F->H G->H

Figure 2. A representative experimental workflow for assessing the in vivo effects of this compound in a preclinical model of autoimmune disease.

Discussion

The data presented demonstrate that this compound is a highly potent and selective inhibitor of the LMP2 subunit of the immunoproteasome. Its high degree of selectivity for LMP2 over the corresponding constitutive subunit β1c, as well as other immunoproteasome subunits like LMP7, suggests a more targeted therapeutic intervention. While broad inhibition of the immunoproteasome has shown anti-inflammatory effects, the selective inhibition of LMP2 was initially thought to have a limited impact on cytokine production.[1] However, further research suggests that inhibiting multiple immunoproteasome subunits may be necessary for an optimal anti-inflammatory response.[7]

The development of highly selective inhibitors like this compound is a crucial step in dissecting the specific roles of individual proteasome subunits in health and disease.[1] This allows for a more precise understanding of proteasome biology and paves the way for the development of next-generation therapeutics for autoimmune disorders with potentially improved safety profiles compared to broader-acting immunosuppressants.[7][8] The desirable properties of this compound make it an invaluable tool for further investigation into the therapeutic potential of targeted immunoproteasome inhibition.[2]

References

Comparative Analysis of KZR-504 Cross-Reactivity with Other Epoxyketone Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KZR-504, a selective immunoproteasome inhibitor, with other epoxyketone-based proteasome inhibitors. The focus is on cross-reactivity, selectivity profiles, and the underlying experimental data that defines their distinct activities.

Introduction to Epoxyketone Proteasome Inhibitors

Epoxyketone-based compounds are a class of potent, irreversible proteasome inhibitors.[1][2] Their mechanism of action involves forming a stable, dual covalent adduct with the N-terminal threonine residue of the proteasome's catalytically active β-subunits.[3][4] This class includes clinically approved drugs like carfilzomib (B1684676), which targets both the constitutive proteasome and the immunoproteasome, as well as next-generation inhibitors designed for greater subunit selectivity.[5]

This compound is a dipeptidyl epoxyketone derivative developed as a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i), a catalytic subunit unique to the immunoproteasome.[5][6] The immunoproteasome is primarily expressed in hematopoietic cells and is induced in other cells by inflammatory cytokines, playing a key role in antigen presentation and T-cell differentiation.[5] Selective inhibition of immunoproteasome subunits is an attractive therapeutic strategy for autoimmune diseases, potentially avoiding the broader toxicity associated with constitutive proteasome inhibition.[5][7] This guide examines the selectivity of this compound in contrast to other prominent epoxyketone inhibitors.

Mechanism of Action and Signaling Pathway

Epoxyketone inhibitors block the ubiquitin-proteasome pathway (UPP), the primary system for nonlysosomal intracellular protein degradation in eukaryotic cells.[3] By inhibiting the proteasome, these compounds cause an accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and can trigger apoptosis, making them effective anticancer agents.[8][9]

The inhibitory mechanism is a two-step process. First, the hydroxyl group of the N-terminal threonine in the active site performs a nucleophilic attack on the inhibitor's ketone, forming a hemiketal intermediate.[3] Subsequently, the threonine's α-amino group attacks the epoxide ring, creating a stable six-membered morpholino ring structure and resulting in irreversible inhibition.[3][4]

cluster_0 Step 1: Hemiketal Formation cluster_1 Step 2: Morpholino Adduct Formation Inhibitor Epoxyketone Inhibitor Hemiketal Hemiketal Intermediate Inhibitor->Hemiketal Nucleophilic attack by Thr-OH Proteasome Proteasome Active Site (N-terminal Threonine-OH) Proteasome->Hemiketal Adduct Stable Morpholino Adduct (Irreversible Inhibition) Hemiketal->Adduct Nucleophilic attack on epoxide ring Thr_NH2 Threonine α-Amino Group Thr_NH2->Adduct

Caption: Mechanism of irreversible inhibition by epoxyketones.

The UPP is central to numerous cellular processes, including the regulation of NF-κB signaling through the degradation of its inhibitor, IκB.[3][10] By blocking IκB degradation, proteasome inhibitors can suppress the pro-inflammatory NF-κB pathway. Selective immunoproteasome inhibition aims to modulate immune responses, such as cytokine production, with greater specificity.[5][6]

TargetProtein Target Protein Ubiquitin Ubiquitin (E1, E2, E3 ligases) PolyUb Polyubiquitinated Protein Ubiquitin->PolyUb Ubiquitination Proteasome 26S Proteasome (Constitutive or Immuno-) PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Inhibitor Epoxyketone Inhibitors (e.g., this compound) Inhibitor->Proteasome Inhibition

Caption: Overview of the Ubiquitin-Proteasome Pathway (UPP).

Comparative Selectivity and Cross-Reactivity Data

The cross-reactivity of an epoxyketone inhibitor is defined by its potency against the different catalytic subunits of both the constitutive proteasome (β1c, β2c, β5c) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7). This compound demonstrates exceptionally high selectivity for the β1i (LMP2) subunit.

InhibitorTarget SubunitIC50 (µM)Selectivity HighlightsReference
This compound β1i (LMP2) 0.051 >900-fold selective for β1i over β1c [6][11]
β1c46.35[11]
β5i (LMP7)4.274[6]
KZR-616 β5i (LMP7)0.039Dual β5i/β2i inhibitor[12]
β2i (MECL-1)0.13118-fold selective for β5i over β5c[12]
β1i (LMP2)0.62381-fold selective for β5i over β1c[12]
Carfilzomib β5c & β5i (LMP7)PotentPrimarily inhibits chymotrypsin-like activity with near-equal potency[5]
Oprozomib β5c & β5i (LMP7)PotentOrally active; selectively inhibits chymotrypsin-like activity[13][14]
PR-924 β5i (LMP7)0.022>130-fold selective for β5i over β5c[11]
β5c2.9[11]
β1i (LMP2)8.2[11]
LU-001i β1i (LMP2)0.095>250-fold selective for β1i over β1c[12]
β1c24[12]

Analysis of Cross-Reactivity:

  • This compound exhibits minimal cross-reactivity with the constitutive proteasome subunit β1c and significantly lower potency against the immunoproteasome subunit β5i (LMP7).[6][11] This high degree of selectivity makes it a valuable chemical probe for elucidating the specific biological functions of LMP2.

  • Carfilzomib and Oprozomib are much broader inhibitors, potently targeting the chymotrypsin-like activity of both the constitutive (β5c) and immuno- (β5i/LMP7) proteasomes.[5][13] Their therapeutic efficacy in multiple myeloma is attributed to this dual inhibition.[5]

  • KZR-616 was designed as a dual inhibitor of β5i and β2i, based on findings that simultaneous inhibition of multiple immunoproteasome subunits may be required for maximal anti-inflammatory effects.[12][15]

  • PR-924 and LU-001i represent other selective inhibitors, targeting β5i and β1i, respectively, further enabling the dissection of individual subunit contributions to immune cell function.[11][12]

Experimental Protocols

The determination of inhibitor selectivity relies on robust biochemical and cell-based assays. The following are key methodologies used in the characterization of this compound and its counterparts.

In Vitro Enzymatic Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified or lysate-derived proteasome subunits against a specific fluorogenic peptide substrate.

Protocol:

  • Preparation of Lysate: Human T-cell leukemia cells (e.g., MOLT-4) are lysed in a suitable buffer to release cellular proteins, including proteasomes.[11]

  • Inhibitor Incubation: A dilution series of the test inhibitor (e.g., this compound) is pre-incubated with the cell lysate for a defined period (e.g., 1-2 hours) at 37°C to allow for binding to the target.

  • Substrate Addition: A subunit-specific fluorogenic substrate is added to the mixture. For LMP2 (β1i) activity, Ac-PAL-AMC (acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin) is commonly used.[5]

  • Fluorescence Measurement: The enzymatic cleavage of the AMC group from the peptide substrate results in a fluorescent signal, which is monitored over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Data Analysis: The rate of substrate cleavage is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Proteasome-Catalyzed Immunosorbent Assay (ProCISE)

ProCISE is a quantitative, ELISA-based method used to measure the occupancy of specific proteasome active sites in cells or tissues following inhibitor treatment.[5] It provides a direct measure of target engagement in situ.

Protocol:

  • Sample Collection: Cells or tissues are collected from in vivo (e.g., mouse splenocytes) or in vitro experiments after treatment with the inhibitor or vehicle control.[16]

  • Lysis: Samples are lysed to solubilize proteasomes while preserving their structure and activity.

  • Probe Labeling: Lysates are incubated with a biotin-conjugated, activity-based probe that covalently binds to the active sites of proteasome subunits that were not already blocked by the inhibitor.

  • Immunoprecipitation: Specific proteasome subunits (e.g., LMP7, LMP2, MECL-1) are captured from the lysate using subunit-specific antibodies immobilized on a microplate.

  • Detection: The amount of bound biotinylated probe is quantified using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Analysis: The signal is normalized to the total protein content. The percentage of active site inhibition is calculated by comparing the signal from inhibitor-treated samples to that of vehicle-treated controls.[16]

Start Inhibitor-Treated Cells/Tissues Lysis Lysis to Solubilize Proteasomes Start->Lysis Probe Incubate with Biotinylated Activity-Based Probe Lysis->Probe Free active sites bind probe IP Immunoprecipitation (Subunit-Specific Antibody) Probe->IP Capture specific subunits Detect Detection with Streptavidin-HRP IP->Detect Measure bound probe End Quantify Active Site Occupancy Detect->End

Caption: Experimental workflow for the ProCISE assay.

Conclusion

This compound is a highly specialized epoxyketone inhibitor with a distinct and narrow selectivity profile for the LMP2 (β1i) subunit of the immunoproteasome.[6][11] Comparative data clearly demonstrates its minimal cross-reactivity with other constitutive and immunoproteasome catalytic subunits, setting it apart from broader-spectrum inhibitors like carfilzomib and oprozomib, and dual-subunit inhibitors like KZR-616.[5][12] This high selectivity makes this compound an invaluable tool for investigating the specific physiological and pathological roles of LMP2 and a promising therapeutic candidate for autoimmune disorders where targeted immunomodulation is desired. The use of rigorous experimental methodologies such as fluorogenic substrate assays and ProCISE is essential for accurately defining these selectivity profiles and guiding the development of next-generation proteasome inhibitors.

References

In Vivo Target Engagement of KZR-504: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KZR-504, a selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), with alternative proteasome inhibitors. The focus is on the in vivo validation of target engagement, supported by experimental data and detailed methodologies.

Introduction to this compound and its Target

This compound is a highly selective, small molecule inhibitor of the LMP2 (also known as β1i) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is induced in other cells by inflammatory cytokines. It plays a crucial role in processing antigens for presentation on MHC class I molecules, thereby influencing T-cell responses, and is also involved in cytokine production and T-cell differentiation.[1] Unlike constitutive proteasomes, which are essential for general protein homeostasis in all cells, the immunoproteasome's more restricted expression and specialized function make it an attractive therapeutic target for autoimmune diseases and certain cancers. This compound's high selectivity for LMP2 is designed to minimize off-target effects associated with broader proteasome inhibition.

In Vivo Validation of this compound Target Engagement

The in vivo efficacy of a targeted inhibitor is critically dependent on its ability to engage its molecular target in a living organism. This section details the experimental evidence for this compound's target engagement in preclinical models.

Quantitative Data Summary
CompoundTarget(s)Animal ModelDosePercent Target Inhibition (in vivo)Effect on Downstream Biomarkers (Cytokine Production)Reference
This compound LMP2 Mouse>1 mg/kg>50% inhibition of LMP2 in all tissues tested except brainLittle to no effect on cytokine production.[1]
ONX-0914LMP7 (primary), LMP2Mouse10 mg/kg73.4% inhibition of LMP7Variable: Reduces inflammatory cytokine secretion in some models; in others, elevated levels of IL-6 and TNF-α were observed.[2]
Bortezomib (B1684674)β5 and LMP7 (constitutive and immunoproteasome)Mouse0.5 mg/kgNot specified in these terms, but effective in delaying tumor growth in xenograft models.Broadly affects cellular processes due to non-selective proteasome inhibition.
Carfilzomibβ5 and LMP7 (constitutive and immunoproteasome)Not specifiedNot specifiedNot specifiedBroadly affects cellular processes due to non-selective proteasome inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vivo Proteasome Activity Assay Using Fluorogenic Substrates

This protocol is adapted from established methods for measuring proteasome activity in tissue lysates.

1. Animal Dosing and Tissue Collection:

  • Administer this compound or vehicle control to mice at the desired dose and time course.
  • Euthanize mice and immediately harvest tissues of interest (e.g., spleen, liver, kidney).
  • Snap-freeze tissues in liquid nitrogen and store at -80°C until use.

2. Lysate Preparation:

  • Homogenize frozen tissues in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP).
  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
  • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a Bradford or BCA assay.

3. Proteasome Activity Measurement:

  • In a 96-well black plate, add 50 µL of 2x proteasome activity buffer (e.g., 50 mM Tris-HCl pH 7.5, 40 mM KCl, 5 mM MgCl₂).
  • Add 10-50 µg of tissue lysate to each well and adjust the final volume to 95 µL with 1x proteasome activity buffer.
  • To initiate the reaction, add 5 µL of a fluorogenic peptide substrate specific for LMP2 (e.g., Ac-PAL-AMC).
  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader in kinetic mode for 30-60 minutes at 37°C.
  • The rate of increase in fluorescence is proportional to the proteasome activity.

ProCISE (Proteasome Catalytic/Active Site-Specific Immunohistochemistry/Staining) Assay

This method provides a quantitative measurement of proteasome active site occupancy in vivo.

1. Probe Administration and Tissue Processing:

  • Following treatment with this compound or vehicle, administer a cell-permeable, activity-based probe that covalently binds to the active sites of the proteasome.
  • Harvest and lyse tissues as described in the previous protocol.

2. Sample Preparation and Analysis:

  • The specifics of the ProCISE protocol are proprietary to the service provider, but generally involve affinity capture of the probe-labeled proteasomes followed by quantitative mass spectrometry or immunoblotting to determine the occupancy of specific catalytic subunits.

Cytokine Level Measurement by ELISA

This protocol outlines the measurement of cytokine concentrations in mouse serum.

1. Serum Collection:

  • Collect blood from mice via cardiac puncture or tail vein bleeding.
  • Allow the blood to clot at room temperature for 30 minutes.
  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
  • Collect the serum and store it at -80°C.

2. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
  • Add diluted serum samples and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
  • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
  • Wash the plate and add a TMB substrate solution.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
  • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental design are provided below using Graphviz (DOT language).

cluster_upstream Upstream Signaling cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Antigen Presenting Cell Antigen Presenting Cell Inflammatory Stimuli->Antigen Presenting Cell activate LMP2 LMP2 (β1i) Antigen Presenting Cell->LMP2 induces expression LMP7 LMP7 (β5i) Antigen Presenting Cell->LMP7 MECL1 MECL-1 (β2i) Antigen Presenting Cell->MECL1 Peptide Fragments Peptide Fragments LMP2->Peptide Fragments generates NF-kB Pathway NF-kB Pathway LMP2->NF-kB Pathway regulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway LMP2->Wnt/β-catenin Pathway regulates LMP7->Peptide Fragments MECL1->Peptide Fragments MHC Class I MHC Class I Peptide Fragments->MHC Class I load onto T-Cell Activation T-Cell Activation MHC Class I->T-Cell Activation presents to Cytokine Production Cytokine Production T-Cell Activation->Cytokine Production This compound This compound This compound->LMP2 inhibits

Caption: this compound targets the LMP2 subunit of the immunoproteasome.

Experimental Workflow: In Vivo Comparison of this compound and ONX-0914 cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Animal Model Select Animal Model (e.g., Autoimmune Disease Model) Randomization Randomize Animals into Treatment Groups Animal Model->Randomization Group 1 Group 1: Vehicle Control Randomization->Group 1 Group 2 Group 2: This compound Randomization->Group 2 Group 3 Group 3: ONX-0914 Randomization->Group 3 Dosing Administer Compounds (e.g., daily for 14 days) Group 1->Dosing Group 2->Dosing Group 3->Dosing Monitoring Monitor Disease Progression (e.g., clinical scores, body weight) Dosing->Monitoring Tissue Collection Collect Tissues and Serum at Endpoint Monitoring->Tissue Collection Target Engagement Measure Target Engagement (Proteasome Activity Assay, ProCISE) Tissue Collection->Target Engagement Biomarker Analysis Analyze Downstream Biomarkers (Cytokine ELISA, Flow Cytometry) Tissue Collection->Biomarker Analysis Histopathology Histopathological Analysis of Tissues Tissue Collection->Histopathology

Caption: Workflow for in vivo comparison of this compound and ONX-0914.

Conclusion

The available in vivo data robustly demonstrate that this compound effectively and selectively engages its target, the LMP2 subunit of the immunoproteasome. This high degree of selectivity distinguishes it from broader proteasome inhibitors like bortezomib and carfilzomib, as well as from other immunoproteasome inhibitors such as ONX-0914, which also targets LMP7. The minimal impact of this compound on cytokine production, in contrast to the more varied effects of ONX-0914, suggests a distinct immunomodulatory profile. This targeted approach holds promise for therapeutic interventions where precise modulation of the immune response is desired, with a potentially improved safety profile compared to less selective agents. Further comparative studies, following the outlined experimental workflow, will be crucial in fully elucidating the therapeutic potential of selective LMP2 inhibition with this compound.

References

KZR-504 in Combination with Immunomodulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective immunoproteasome inhibitor KZR-504, both alone and in combination with other immunomodulators. The data presented herein underscores the synergistic potential of targeting multiple immunoproteasome subunits to achieve robust anti-inflammatory and immunomodulatory effects. This analysis is intended to inform researchers and drug development professionals on the strategic application of subunit-selective inhibitors in autoimmune and inflammatory diseases.

Executive Summary

This compound is a potent and highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome. While this compound demonstrates exceptional selectivity, preclinical data reveal that its efficacy as a standalone immunomodulatory agent is limited. However, when combined with inhibitors of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), another catalytic subunit of the immunoproteasome, a significant synergistic effect is observed. This combination therapy effectively suppresses pro-inflammatory cytokine production and ameliorates disease in animal models of autoimmunity, to an extent comparable to or exceeding that of broader-spectrum immunoproteasome inhibitors like ONX-0914. These findings have paved the way for the development of dual LMP7/LMP2 inhibitors, such as KZR-616 (zetomipzomib), which is currently in clinical development.

Mechanism of Action: The Rationale for Combination Therapy

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and is involved in the activation and differentiation of immune cells, as well as cytokine production.[1][2][3] The catalytic activity of the immunoproteasome is mediated by three subunits: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i).

This compound selectively targets the LMP2 subunit. However, studies have shown that inhibiting only LMP2 is insufficient to broadly suppress inflammatory responses.[1][4] The chymotrypsin-like activity of the LMP7 subunit is also a critical driver of pro-inflammatory signaling. Therefore, a combination approach that simultaneously inhibits both LMP2 and LMP7 is necessary for a comprehensive blockade of the immunoproteasome's pro-inflammatory functions. This dual inhibition strategy has been shown to be more effective than targeting either subunit alone.[4][5][6]

Immunoproteasome Inhibition Signaling Pathway cluster_ImmuneCell Immune Cell cluster_Proteasome Immunoproteasome Antigen_Presenting_Cell Antigen Presenting Cell LMP7 LMP7 (β5i) Antigen_Presenting_Cell->LMP7 T_Cell T Cell B_Cell B Cell Antigen_Processing Antigen Processing & Presentation LMP7->Antigen_Processing MECL1 MECL-1 (β2i) MECL1->Antigen_Processing LMP2 LMP2 (β1i) LMP2->Antigen_Processing Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Antigen_Presenting_Cell T_Cell_Activation T Cell Activation & Differentiation Antigen_Processing->T_Cell_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12/23) Autoimmune_Disease Autoimmune Disease Progression Cytokine_Production->Autoimmune_Disease T_Cell_Activation->Cytokine_Production B_Cell_Activation B Cell Activation & Plasmablast Formation T_Cell_Activation->B_Cell_Activation B_Cell_Activation->Autoimmune_Disease KZR_504 This compound KZR_504->LMP2 Inhibits LMP7_Inhibitor LMP7 Inhibitor (e.g., KZR-329) LMP7_Inhibitor->LMP7 Inhibits Dual_Inhibitor Dual LMP7/LMP2 Inhibitor (e.g., KZR-616, ONX-0914) Dual_Inhibitor->LMP7 Inhibits Dual_Inhibitor->LMP2 Inhibits

Figure 1: Simplified signaling pathway of immunoproteasome inhibition.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound alone and in combination with other immunomodulators.

Table 1: In Vitro Potency and Selectivity of this compound
Proteasome SubunitThis compound IC50 (nM)
Immunoproteasome
LMP2 (β1i)51
LMP7 (β5i)4,274
Constitutive Proteasome
β1c>10,000
β5c>10,000

Data compiled from Johnson et al. (2017). IC50 values were determined in MOLT-4 human leukemia cell lysates.[2]

Table 2: In Vitro Cytokine Inhibition in Human PBMCs
TreatmentTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)IL-12/23 p40 Inhibition (IC50, µM)
This compound (LMP2 inhibitor)>25>19.2>9.7
KZR-329 (LMP7 inhibitor)Minimal EffectMinimal EffectPartial Blockade
This compound + KZR-329 Comparable to ONX-0914 Comparable to ONX-0914 Comparable to ONX-0914
ONX-0914 (LMP7/LMP2/MECL-1 inhibitor)0.56 ± 0.250.24 ± 0.060.12 ± 0.07

Data for this compound and ONX-0914 from Johnson et al. (2017).[1] Data for KZR-329 and the combination are qualitative summaries from Muchamuel et al. (2017).[4]

Table 3: In Vivo Efficacy in Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
Treatment GroupDisease Severity (Mean Clinical Score)
Vehicle~10-12
This compound (LMP2 inhibitor)No significant effect (~10-12)
KZR-329 (LMP7 inhibitor)Slight attenuation (~8-10)
This compound + KZR-329 Significant prevention (~2-4)
ONX-0914 (LMP7/LMP2/MECL-1 inhibitor)Significant prevention (~2-4)

Data are approximate mean clinical scores based on the qualitative description in Muchamuel et al. (2017).[4]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Proteasome Activity Assay

Proteasome Activity Assay Workflow Cell_Lysate Prepare Cell Lysate (e.g., MOLT-4 cells) Incubate_Inhibitor Incubate Lysate with Proteasome Inhibitor (e.g., this compound) Cell_Lysate->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate (e.g., Ac-PAL-AMC for LMP2) Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time (Ex/Em 350/440 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50

Figure 2: Workflow for in vitro proteasome activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific proteasome subunits.

Procedure:

  • Cell Lysate Preparation: Human MOLT-4 leukemia cells, which express both constitutive and immunoproteasomes, are lysed to release cellular proteins, including proteasomes.

  • Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period to allow for binding to the proteasome subunits.

  • Substrate Addition: A fluorogenic peptide substrate specific for the proteasome subunit of interest is added. For LMP2, Ac-PAL-AMC is a commonly used substrate.[1]

  • Fluorescence Measurement: The enzymatic activity of the proteasome cleaves the substrate, releasing a fluorescent molecule (AMC). The fluorescence is measured over time using a microplate reader at an excitation wavelength of 350 nm and an emission wavelength of 440 nm.

  • Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The IC50 value is calculated by plotting the percent inhibition of proteasome activity against the inhibitor concentration.

Cytokine Release Assay

Objective: To measure the effect of immunoproteasome inhibitors on the production of pro-inflammatory cytokines by immune cells.

Procedure:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Inhibitor Treatment: The PBMCs are pre-incubated with the test inhibitor(s) at various concentrations.

  • Cell Stimulation: The cells are then stimulated to produce cytokines using an inflammatory agent such as lipopolysaccharide (LPS) or with antibodies against CD3 and CD28 to activate T cells.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-12/23 p40) are measured using a sensitive immunoassay, such as a multiplex electrochemiluminescence assay.

  • Data Analysis: The IC50 for the inhibition of each cytokine is determined by comparing the cytokine levels in treated versus untreated stimulated cells.

In Vivo Collagen Antibody-Induced Arthritis (CAIA) Model

CAIA Mouse Model Workflow Induce_Arthritis Induce Arthritis in Mice (Collagen Antibody Cocktail) LPS_Boost Administer LPS Booster Induce_Arthritis->LPS_Boost Initiate_Treatment Initiate Treatment with Test Compounds (e.g., this compound, KZR-329, Combination) LPS_Boost->Initiate_Treatment Monitor_Disease Monitor Disease Progression Daily (Clinical Scoring of Paw Swelling) Initiate_Treatment->Monitor_Disease Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Monitor_Disease->Endpoint_Analysis

Figure 3: Experimental workflow for the CAIA mouse model.

Objective: To evaluate the therapeutic efficacy of immunomodulatory compounds in a mouse model of rheumatoid arthritis.

Procedure:

  • Arthritis Induction: Arthritis is induced in mice by administering a cocktail of monoclonal antibodies against collagen.

  • LPS Challenge: A subsequent injection of lipopolysaccharide (LPS) is given to synchronize and enhance the inflammatory response.

  • Treatment Administration: Mice are treated with the vehicle control, this compound alone, an LMP7 inhibitor alone, or a combination of the two, typically via subcutaneous injection.

  • Disease Monitoring: The severity of arthritis is monitored daily by a blinded observer, who assigns a clinical score based on the degree of paw swelling and inflammation.

  • Endpoint Analysis: At the end of the study, tissues may be collected for histological analysis to assess joint damage and inflammation.

The Next Generation: Dual LMP7/LMP2 Inhibitors

The compelling preclinical data demonstrating the synergy of combined LMP7 and LMP2 inhibition led to the development of single molecules that can dually target both subunits. KZR-616 (zetomipzomib) is a prime example of such a next-generation immunoproteasome inhibitor.[3][5]

Table 4: Comparative Profile of this compound, ONX-0914, and KZR-616
FeatureThis compoundONX-0914KZR-616 (Zetomipzomib)
Primary Target(s) LMP2 (β1i)LMP7 > LMP2 > MECL-1LMP7 and LMP2
Selectivity Highly selective for LMP2Broad immunoproteasomeSelective for immunoproteasome over constitutive proteasome
In Vitro Cytokine Inhibition Ineffective aloneEffectiveEffective
In Vivo Efficacy (as monotherapy) IneffectiveEffectiveEffective
Clinical Development Status Preclinical toolPreclinical toolPhase 2 clinical trials

KZR-616 has demonstrated a favorable safety and tolerability profile in clinical trials and has shown promising efficacy in patients with autoimmune diseases such as lupus nephritis.[3]

Conclusion

The selective LMP2 inhibitor this compound serves as a critical research tool that has significantly advanced our understanding of immunoproteasome biology. While its standalone therapeutic potential is limited, studies involving this compound have been instrumental in demonstrating the necessity of a multi-pronged approach to immunoproteasome inhibition. The synergistic anti-inflammatory effects observed when this compound is combined with an LMP7 inhibitor have provided a strong rationale for the development of dual inhibitors like KZR-616. For researchers and drug developers in the field of immunology, the story of this compound highlights a key principle: a deep understanding of the target biology is paramount for designing effective therapeutic strategies. Future research may explore the potential of combining this compound or similar selective inhibitors with other classes of immunomodulators to achieve even greater therapeutic benefit in a range of immune-mediated diseases.

References

A Comparative Analysis of LU-001i and KZR-504 as Selective LMP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for autoimmune diseases and certain cancers, the immunoproteasome has emerged as a compelling target. Specifically, the LMP2 (low molecular mass polypeptide 2 or β1i) subunit is a key player in inflammatory signaling pathways. This guide provides a detailed comparison of two prominent selective LMP2 inhibitors, LU-001i and KZR-504, intended for researchers, scientists, and drug development professionals.

Introduction to LMP2 and its Inhibition

The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and in other cells upon stimulation by inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in various signaling pathways that regulate immune responses. The LMP2 subunit, one of the three catalytic subunits of the immunoproteasome, possesses caspase-like activity. Inhibition of LMP2 is being explored as a therapeutic strategy to modulate immune responses in autoimmune disorders and to target malignancies that rely on its activity.

LU-001i and this compound are both potent and selective inhibitors of the LMP2 subunit. They are valuable research tools for dissecting the biological functions of LMP2 and hold potential as therapeutic agents. This guide will delve into their comparative efficacy, supported by experimental data, and provide an overview of the methodologies used in their evaluation.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of LU-001i and this compound against the LMP2 subunit and other proteasomal subunits has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency and selectivity.

InhibitorTargetIC50 (nM)Anti-TargetIC50 (µM)Selectivity (LMP7/LMP2)
This compound LMP251[1][2][3]LMP74.274[1][2][3]~84
LU-001i LMP2 (β1i)95Other proteasome subunits≥20>210

Note: Lower IC50 values indicate higher potency. The selectivity is calculated as the ratio of the IC50 for the anti-target (LMP7) to the IC50 for the target (LMP2). A higher selectivity ratio indicates a more specific inhibitor.

Experimental Methodologies

The characterization of LU-001i and this compound involves a series of well-defined experimental protocols to assess their inhibitory activity and cellular effects.

In Vitro LMP2 Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the LMP2 subunit.

  • Principle: The assay utilizes a fluorogenic substrate that is specifically cleaved by the caspase-like activity of the LMP2 subunit, releasing a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

  • Protocol Outline:

    • Enzyme Source: Purified human 20S immunoproteasome or cell lysates from cells expressing high levels of the immunoproteasome (e.g., MOLT-4 human T cell leukemia cells) are used.

    • Substrate: A specific fluorogenic substrate for LMP2, such as Ac-Pro-Ala-Leu-AMC (Ac-PAL-AMC), is used.

    • Inhibitor Incubation: The immunoproteasome is pre-incubated with varying concentrations of the inhibitor (LU-001i or this compound) for a defined period to allow for binding.

    • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

    • Signal Detection: The fluorescence intensity is measured over time using a microplate reader.

    • Data Analysis: The rate of substrate hydrolysis is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay assesses the cytotoxic effects of the inhibitors on cells.

  • Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.

  • Protocol Outline:

    • Cell Seeding: Cells of interest are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

    • Reagent Addition: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

    • Signal Detection: Luminescence is measured using a luminometer.

    • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the concentration that causes a 50% reduction in cell viability (CC50).

Visualizing Key Biological and Experimental Processes

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in the study of LMP2 inhibitors.

LMP2 Signaling Pathway

LMP2 is a component of the immunoproteasome, which is involved in processing proteins for antigen presentation. The Epstein-Barr virus (EBV) protein LMP2A has been shown to activate several downstream signaling pathways that promote cell growth and survival while inhibiting apoptosis.

LMP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes LMP2 LMP2A Lyn_Syk Lyn/Syk Tyrosine Kinases LMP2->Lyn_Syk PI3K_Akt PI3K/Akt Pathway Lyn_Syk->PI3K_Akt JNK_SAPK JNK/SAPK Pathway Lyn_Syk->JNK_SAPK ERK_MAPK ERK-MAPK Pathway Lyn_Syk->ERK_MAPK Wnt_beta_catenin Wnt/β-catenin Pathway Lyn_Syk->Wnt_beta_catenin Transcription_Factors Transcription Factors (e.g., NF-κB) PI3K_Akt->Transcription_Factors JNK_SAPK->Transcription_Factors ERK_MAPK->Transcription_Factors Wnt_beta_catenin->Transcription_Factors Cell_Growth Cell Growth Transcription_Factors->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Differentiation_Inhibition Inhibition of Differentiation Transcription_Factors->Differentiation_Inhibition Cell_Transformation Cell Transformation Transcription_Factors->Cell_Transformation

Caption: LMP2A-mediated activation of downstream signaling pathways.

Experimental Workflow for In Vitro LMP2 Inhibitor Evaluation

The following diagram illustrates the typical workflow for testing the efficacy of LMP2 inhibitors in a laboratory setting.

Inhibitor_Testing_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MOLT-4) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Inhibitor_Prep 2. Inhibitor Preparation (Serial Dilutions) Compound_Treatment 4. Compound Treatment Inhibitor_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubation Compound_Treatment->Incubation Assay_Selection 6. Assay Selection Incubation->Assay_Selection LMP2_Inhibition_Assay LMP2 Inhibition Assay (Fluorogenic Substrate) Assay_Selection->LMP2_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Assay_Selection->Cell_Viability_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) LMP2_Inhibition_Assay->Data_Acquisition Cell_Viability_Assay->Data_Acquisition IC50_Determination 8. IC50/CC50 Determination Data_Acquisition->IC50_Determination

Caption: General workflow for in vitro evaluation of LMP2 inhibitors.

Concluding Remarks

Both LU-001i and this compound are highly selective and potent inhibitors of the LMP2 subunit of the immunoproteasome. While this compound demonstrates slightly higher potency in the reported data, both compounds exhibit excellent selectivity against other proteasomal subunits. The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the cell types being used and the desired in vivo properties.

Interestingly, studies have shown that while selective LMP2 inhibition alone may have limited effects on cytokine production, co-inhibition of LMP2 and LMP7 can lead to synergistic anti-inflammatory effects.[4][5] This highlights the intricate biology of the immunoproteasome and suggests that a multi-targeted approach may be more effective for treating certain autoimmune diseases. Further research with these valuable chemical probes will undoubtedly continue to unravel the complex roles of the immunoproteasome in health and disease.

References

Head-to-Head Comparison of KZR-504 and ML604440: Selective LMP2 Inhibitors for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent research compounds, KZR-504 and ML604440, both selective inhibitors of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2 or β1i). The immunoproteasome is a critical regulator of immune responses, and its targeted inhibition is a promising therapeutic strategy for autoimmune diseases. This document summarizes their biochemical potency, preclinical efficacy, and underlying mechanisms of action, supported by detailed experimental methodologies and pathway diagrams.

At a Glance: Key Quantitative Data

ParameterThis compoundML604440
Target LMP2 (β1i) subunit of the immunoproteasomeLMP2 (β1i) subunit of the immunoproteasome
IC50 for LMP2 51 nM[1]Not explicitly reported in the reviewed literature
IC50 for LMP7 4.274 µM[1]Not reported
In Vitro Concentration Not specified300 nM for various cell-based assays[2][3]
In Vivo Dosage >1 mg/kg for >50% target inhibition[1]10 mg/kg daily (intraperitoneal injection)[2][4]
Chemical Class Dipeptidyl epoxyketoneDipeptide boronate

Mechanism of Action: Targeting the Immunoproteasome

Both this compound and ML604440 exert their effects by selectively inhibiting the LMP2 catalytic subunit of the immunoproteasome. This specialized form of the proteasome is predominantly expressed in hematopoietic cells and is upregulated in other cell types in response to inflammatory cytokines. The immunoproteasome plays a crucial role in processing proteins into peptides for presentation by MHC class I molecules, thereby shaping the adaptive immune response.[5] It is also involved in the regulation of cytokine production and T-cell differentiation.

Inhibition of LMP2 is thought to modulate the immune response by altering the repertoire of peptides presented to cytotoxic T lymphocytes and by affecting key inflammatory signaling pathways, such as the NF-κB pathway.

Signaling Pathway: Immunoproteasome and NF-κB Activation

NF_kB_Pathway cluster_stimulus cluster_nucleus Nucleus Stimulus TNF-α / LPS DNA DNA Transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_n NF-κB

Signaling Pathway: MHC Class I Antigen Presentation

MHC_Class_I_Pathway cluster_surface T_Cell CD8+ T-Cell Presented_Antigen Antigen Presentation

Preclinical Efficacy: A Tale of Two Hypotheses

While both this compound and ML604440 target LMP2, the available preclinical data suggest different therapeutic strategies.

This compound: As a highly selective and potent LMP2 inhibitor, this compound has demonstrated significant in vivo target engagement.[1] Studies have shown that it can achieve over 50% inhibition of LMP2 in various tissues at doses greater than 1 mg/kg.[1] The development of this compound is based on the hypothesis that selective inhibition of LMP2 is sufficient to modulate the autoimmune response.

ML604440: In contrast, studies involving ML604440 suggest that inhibition of LMP2 alone may have limited therapeutic efficacy in certain autoimmune models. For instance, in a mouse model of immune thrombocytopenia, ML604440 alone did not significantly improve platelet counts.[4] However, when combined with an inhibitor of the LMP7 (β5i) subunit, a synergistic effect is observed, leading to a significant amelioration of disease in models of colitis and experimental autoimmune encephalomyelitis (EAE).[3][6][7] This suggests that for certain conditions, dual inhibition of both LMP2 and LMP7 may be required for a robust therapeutic effect.

Experimental Protocols

In Vitro LMP2 Inhibition Assay (for this compound)

A quantitative measurement of proteasome active site occupancy can be generated using a competitive binding assay with a broad-spectrum proteasome activity probe.

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line expressing the immunoproteasome (e.g., RPMI-8226).

  • Inhibitor Incubation: Incubate the cell lysates with varying concentrations of this compound for a specified period (e.g., 1 hour) to allow for target binding.

  • Probe Competition: Add a fluorescently-labeled, irreversible proteasome probe that binds to the active sites of all proteasome subunits.

  • Analysis: Separate the proteasome subunits by SDS-PAGE and visualize the fluorescent signal. The reduction in fluorescence intensity for the LMP2 subunit in the presence of this compound, relative to a vehicle control, is used to determine the IC50 value.

Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)

EAE is a widely used mouse model for multiple sclerosis.

  • Induction: Emulsify a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA) and inject subcutaneously into mice (e.g., C57BL/6 strain).[8][9]

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the autoimmune response.[8]

  • Treatment: Begin treatment with the test compound (e.g., this compound or ML604440) at a specified dose and schedule.

  • Clinical Scoring: Monitor the mice daily for clinical signs of disease (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale.

  • Histology and Immunology: At the end of the study, collect tissues (e.g., spinal cord) for histological analysis of inflammation and demyelination, and isolate immune cells from lymphoid organs to assess T-cell responses.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model (General Protocol)

This model is used to study inflammatory bowel disease.

  • Induction: Administer DSS in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[10][11] For chronic colitis, cycles of DSS administration followed by regular water can be used.[11]

  • Treatment: Administer the test compound concurrently with or following DSS induction.

  • Assessment: Monitor disease activity by tracking body weight, stool consistency, and the presence of blood in the feces.

  • Pathological Analysis: At the end of the experiment, collect the colon to measure its length and perform histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

Summary and Conclusion

This compound and ML604440 are both valuable research tools for investigating the role of the immunoproteasome subunit LMP2 in health and disease.

This compound stands out for its high potency and selectivity for LMP2, with a clear IC50 value and demonstrated in vivo target engagement. It represents a tool for exploring the therapeutic hypothesis that selective LMP2 inhibition is a viable strategy for treating autoimmune diseases.

ML604440 , while a specific LMP2 inhibitor, has been instrumental in revealing the potential necessity of dual LMP2 and LMP7 inhibition for significant therapeutic effects in several preclinical models of autoimmunity.

The choice between these two compounds will depend on the specific research question. For studies focused on the effects of highly selective LMP2 inhibition, this compound is a well-characterized option. For investigations into the synergistic effects of inhibiting multiple immunoproteasome subunits, ML604440, particularly in combination with an LMP7 inhibitor, provides a relevant tool. Researchers should carefully consider the differing therapeutic hypotheses suggested by the data on these two compounds when designing their experiments.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of KZR-504

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of KZR-504, a selective inhibitor of the immunoproteasome. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous compound. As a peptide epoxyketone, this compound is a highly bioactive molecule. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat, are mandatory when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data and Physical Properties

The following table summarizes the known properties of this compound. This information is crucial for waste characterization and determining the appropriate disposal route.

PropertyValueReference
Molecular Formula C₂₁H₂₃N₃O₆--INVALID-LINK--
Molecular Weight 413.42 g/mol --INVALID-LINK--
Appearance Solid powderInferred from typical state of similar compounds
Solubility Soluble in DMSO--INVALID-LINK--

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Crucially, all procedures must be conducted in accordance with the specific guidelines and regulations of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization and Segregation
  • Consult EHS: Before beginning any disposal process, contact your institution's EHS department. They will provide the definitive classification of this compound waste (e.g., as a hazardous chemical waste) and assign the appropriate waste codes.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly approved by EHS. Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.).

    • Liquid Waste: Solutions containing this compound (e.g., from experiments, stock solutions).

    • Sharps Waste: Contaminated needles, syringes, or other sharps.

Step 2: Containerization and Labeling
  • Select Appropriate Containers:

    • Solid Waste: Use a designated, leak-proof container with a secure lid. The container must be compatible with the chemical properties of this compound.

    • Liquid Waste: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy). Ensure the container is compatible with the solvents used (e.g., DMSO).

    • Sharps Waste: Use a puncture-proof sharps container.

  • Properly Label All Containers: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Chemical Irritant")

    • The approximate concentration and quantity of this compound

    • The date the waste was first added to the container (accumulation start date)

    • Your name, department, and contact information

Step 3: Storage of Waste
  • Designated Storage Area: Store all this compound waste in a designated, secure area that is away from general laboratory traffic.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.

  • Segregation from Incompatibles: Do not store this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

Step 4: Final Disposal
  • Schedule a Pickup: Once your waste container is full or has reached its designated accumulation time limit, schedule a pickup with your institution's hazardous waste management service.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or solutions containing it be disposed of down the sink.

  • Incineration: For many research chemicals of this type, high-temperature incineration by a licensed waste disposal facility is the preferred method of destruction. Your EHS department will coordinate this.

Experimental Protocols and Methodologies

As this compound is a research compound, specific experimental protocols involving its use will vary. The disposal procedures outlined above are designed to be broadly applicable. When designing experiments, consider the entire lifecycle of the chemical, including its eventual disposal, to minimize waste generation.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

KZR504_Disposal_Workflow Start Generation of this compound Waste ConsultEHS Consult Institutional EHS for Waste Characterization Start->ConsultEHS Segregate Segregate Waste Streams (Solid, Liquid, Sharps) ConsultEHS->Segregate Containerize Select & Label Appropriate Waste Containers Segregate->Containerize Store Store Waste in Designated Area with Secondary Containment Containerize->Store SchedulePickup Schedule Waste Pickup with Licensed Disposal Service Store->SchedulePickup FinalDisposal Final Disposal via High-Temperature Incineration SchedulePickup->FinalDisposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific guidance provided by your institution's Environmental Health and Safety department to ensure full compliance and safety.

Personal protective equipment for handling KZR-504

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical information for the handling of KZR-504, a highly selective inhibitor of the immunoproteasome low molecular mass polypeptide 2 (LMP2).[1] The following procedures are designed to ensure the safe handling, use, and disposal of this potent enzyme inhibitor. Adherence to these guidelines is essential to minimize risk and ensure the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound as an enzyme inhibitor, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound. This guidance is based on general safety protocols for handling potent bioactive small molecules in a laboratory setting.

Area of Protection Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved N100/P100/P3 particulate respiratorRecommended when handling the solid compound to prevent inhalation of aerosolized particles. Essential for tasks such as weighing and preparing stock solutions.
Hand Protection Double-gloving with nitrile glovesInner and outer layers of chemical-resistant gloves provide robust protection against accidental skin contact. Gloves should be changed immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles. Goggles offer a higher level of protection and are recommended when handling larger quantities or during procedures with a high risk of splashing.
Skin and Body Protection Laboratory coat or disposable gownA dedicated lab coat or gown should be worn to protect skin and clothing from contamination. Protective clothing should be removed before leaving the laboratory area.[2]
Foot Protection Closed-toe shoesRequired in all laboratory settings to protect feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Storage:

  • Store this compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1]

  • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[1]

  • Protect from light and store under a nitrogen atmosphere if possible.[1]

Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

  • When preparing solutions, add solvents slowly and cap the vial securely before mixing.

  • If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocol: In Vitro LMP2 Inhibition Assay

This protocol describes a representative experiment to determine the inhibitory activity of this compound against the LMP2 subunit of the immunoproteasome.

Materials:

  • This compound

  • Human or mouse 20S immunoproteasome

  • Fluorogenic peptide substrate specific for LMP2 (e.g., Ac-PAL-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • DMSO (for compound dilution)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add the desired concentration of this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the 20S immunoproteasome to each well at a final concentration optimized for the assay.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the LMP2-specific fluorogenic substrate (Ac-PAL-AMC) to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling and experimental workflow for this compound.

KZR504_Workflow This compound Safe Handling and Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don Appropriate PPE Weighing Weigh Solid this compound (in fume hood) PPE->Weighing Solution Prepare Stock Solution (in fume hood) Weighing->Solution Storage Aliquot and Store (-80°C) Solution->Storage Dilution Prepare Serial Dilutions Storage->Dilution Retrieve Aliquot Assay Perform In Vitro Assay Dilution->Assay Data Acquire and Analyze Data Assay->Data SolidWaste Dispose of Solid Waste (Hazardous) Data->SolidWaste LiquidWaste Dispose of Liquid Waste (Hazardous) Data->LiquidWaste

Caption: Workflow for safe handling, experimentation, and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。